CCR1 antagonist 12
Description
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Properties
Molecular Formula |
C25H27ClFN3O4 |
|---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
N-[5-chloro-2-[(E)-3-[9-[(4-fluorophenyl)methyl]-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-3-oxoprop-1-enyl]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C25H27ClFN3O4/c1-16(31)28-23-10-22(26)24(33-2)9-18(23)5-8-25(32)29-12-20-14-34-15-21(13-29)30(20)11-17-3-6-19(27)7-4-17/h3-10,20-21H,11-15H2,1-2H3,(H,28,31)/b8-5+ |
InChI Key |
XKLXSHKFDPEOPK-VMPITWQZSA-N |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1/C=C/C(=O)N2CC3COCC(C2)N3CC4=CC=C(C=C4)F)OC)Cl |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1C=CC(=O)N2CC3COCC(C2)N3CC4=CC=C(C=C4)F)OC)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of CCR1 Antagonist 12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of CCR1 Antagonist 12, a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1). This document details the quantitative biological data, comprehensive experimental protocols for key assays, and a summary of the synthetic route.
Introduction
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the migration of leukocytes, such as monocytes and macrophages, to sites of inflammation.[1] Its activation by chemokines like CCL3 (MIP-1α) and CCL5 (RANTES) is implicated in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis and multiple sclerosis. Consequently, the development of small molecule antagonists targeting CCR1 has been a significant focus of drug discovery efforts. This compound has emerged as a promising lead compound with high affinity and functional inhibitory activity against human CCR1.[2]
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and provides a comparison with other notable CCR1 antagonists.
| Compound Name | Target | Assay Type | IC50 / Ki / Kd | Reference(s) |
| This compound | Human CCR1 | Binding Affinity | 3 nM (IC50) | [2][3][4] |
| This compound | Human CCR1 | CCL3-induced Chemotaxis | 9 nM (IC50) | [2][4][5] |
| BMS-817399 | Human CCR1 | Binding Affinity | 1 nM (IC50) | [6] |
| BMS-817399 | Human CCR1 | Chemotaxis Inhibition | 6 nM (IC50) | [6] |
| CP-481,715 | Human CCR1 | Binding Affinity | 9.2 nM (Kd) | [5] |
| BX471 | Human CCR1 | Binding Affinity | 1 nM (Ki) | [5] |
| MLN3897 | Human CCR1 | Calcium Flux Assay | 6.8 nM (IC50) | [7] |
| CCR1 Antagonist 9 | Human CCR1 | THP-1 Cell Chemotaxis | 28 nM (IC50) | [7] |
| BI 639667 | Human CCR1 | Ca2+ Flux Assay | 1.8 nM (IC50) | [5] |
| CCR1 Antagonist 10 | Human CCR1 | 125I-MIP-1α Binding | 2.3 nM (Ki) | [5] |
Synthesis of this compound
While the full, detailed synthetic protocol for this compound from the primary literature by Revesz L, et al. is not publicly available in the accessed resources, the synthesis of related bridged piperazine and piperidine CCR1 antagonists generally involves the coupling of a bridged piperazine or piperidine core with a substituted cinnamic acid derivative.[8] A plausible synthetic route for compounds of this class is outlined below.
General Synthetic Scheme for Bridged Piperazine-based CCR1 Antagonists:
The synthesis likely commences with the preparation of a suitable bridged piperazine intermediate. This is followed by a coupling reaction, such as an amide bond formation, with a functionalized cinnamic acid derivative, for instance, 2-acetylamino-4-chloro-5-methoxy cinnamic acid, to yield the final antagonist.[8]
A specific, step-by-step protocol for this compound is not provided due to its absence in the available public domain literature.
Key Experimental Protocols
The characterization of CCR1 antagonists involves a series of in vitro assays to determine their binding affinity, functional antagonism, and cellular effects. Detailed protocols for three critical experiments are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of the antagonist to the CCR1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from a cell line overexpressing human CCR1 (e.g., HEK293 or CHO cells).[9]
-
Radioligand: [¹²⁵I]-CCL3 (MIP-1α) with high specific activity.[10]
-
Test Compound: this compound.
-
Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4.[9]
-
Non-specific Binding Control: 1 µM unlabeled CCL3.[9]
-
Filtration Plate: 96-well glass fiber filter plate.
-
Scintillation Counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of cell membranes (5-10 µg protein), and 50 µL of the test compound at various concentrations.
-
Add 50 µL of [¹²⁵I]-CCL3 at a final concentration close to its Kd value.
-
For non-specific binding, add 1 µM of unlabeled CCL3 instead of the test compound.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Terminate the binding by rapid filtration through the glass fiber filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (assay buffer without BSA).
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the antagonist.
-
Plot the percentage of specific binding against the log concentration of the antagonist.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Calcium Mobilization Assay
This functional assay measures the ability of the antagonist to block the intracellular calcium mobilization induced by a CCR1 agonist.
Materials:
-
Cells: THP-1 cells or a cell line stably expressing CCR1.
-
Calcium Indicator Dye: Fluo-4 AM or Indo-1 AM.[11]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
CCR1 Agonist: CCL3 (MIP-1α).
-
Test Compound: this compound.
-
Fluorescence Plate Reader with automated injection capabilities.
Procedure:
-
Seed the cells in a 96-well black, clear-bottom plate and culture overnight.
-
Remove the culture medium and add the calcium indicator dye loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark.[2]
-
Wash the cells twice with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the antagonist dilutions to the respective wells and pre-incubate for 15-30 minutes.[2]
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the CCR1 agonist (e.g., CCL3 at its EC80 concentration) into the wells and immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) from baseline to the peak response for each well.
-
Normalize the data to the positive control (agonist alone) and negative control (buffer alone).
-
Plot the percentage of inhibition against the log concentration of the antagonist.
-
Determine the IC50 value using non-linear regression analysis.
Chemotaxis Assay
This assay assesses the functional ability of the antagonist to inhibit the migration of cells towards a chemoattractant.
Materials:
-
Cells: THP-1 monocytic cell line.[1]
-
Chemoattractant: Recombinant human CCL3 (MIP-1α).[1]
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).[1]
-
Transwell Inserts: 5 µm pore size for 24-well plates.[1]
-
Fluorescent Dye: Calcein-AM for cell quantification.
Procedure:
-
Culture THP-1 cells and ensure high viability (>95%).
-
Harvest and resuspend the cells in assay medium at a concentration of 1-2 x 10^6 cells/mL.[1]
-
Prepare serial dilutions of this compound in assay medium.
-
Pre-incubate the cell suspension with the antagonist dilutions or vehicle control for 30 minutes at 37°C.[1]
-
In the lower wells of a 24-well plate, add 600 µL of assay medium containing the chemoattractant (e.g., 10 ng/mL CCL3). For negative control wells, add assay medium without the chemoattractant.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.[2]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[1]
-
After incubation, carefully remove the non-migrated cells from the top surface of the insert with a cotton swab.
-
To quantify the migrated cells, add a cell-permeable fluorescent dye like Calcein-AM to the lower chamber and incubate for 30-60 minutes.
-
Measure the fluorescence in the lower chamber using a fluorescence plate reader.
Data Analysis:
-
Subtract the fluorescence of the negative control (basal migration) from all other readings.
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration relative to the vehicle control (agonist-induced migration).
-
Plot the percentage of inhibition against the log concentration of the antagonist and determine the IC50 value.
Visualizations
CCR1 Signaling Pathway
Caption: CCR1 signaling cascade leading to chemotaxis and its inhibition by Antagonist 12.
Experimental Workflow: Chemotaxis Assay
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. bu.edu [bu.edu]
An In-depth Technical Guide on the Mechanism of Action of CCR1 Antagonist 12 (LT166) and Other Intracellular Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating inflammatory responses by controlling the migration of various immune cells.[1] Its involvement in numerous inflammatory and autoimmune diseases has made it a prime target for therapeutic intervention.[1] While traditional drug discovery has focused on orthosteric antagonists that compete with endogenous chemokines at the extracellular binding site, a new class of intracellular allosteric modulators has emerged, offering a novel mechanism for CCR1 inhibition. This guide provides a detailed examination of the mechanism of action of CCR1 antagonists, with a special focus on the fluorescent intracellular allosteric ligand designated as CCR1 antagonist 12 (LT166) , and other related compounds.
CCR1 Signaling Pathways
CCR1 activation by its cognate chemokines, such as CCL3 and CCL5, initiates downstream signaling through two primary pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway.
-
G Protein-Dependent Signaling: Upon chemokine binding, CCR1 undergoes a conformational change that facilitates the activation of heterotrimeric G proteins, primarily of the Gαi subtype. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits can activate other effectors, such as phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), culminating in cellular responses like chemotaxis and enzyme release.[2]
-
β-Arrestin-Dependent Signaling: Following G protein activation, CCR1 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins to the intracellular face of the receptor. β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the receptor. Furthermore, β-arrestin acts as a scaffold for various signaling proteins, initiating a distinct wave of G protein-independent signaling. It also mediates the internalization of the receptor, a process crucial for signal termination and receptor resensitization.[3] Some CCR1 antagonists have shown biased antagonism, preferentially inhibiting one pathway over the other.[3]
Caption: CCR1 Signaling Pathways and Antagonist Intervention. (Max Width: 760px)
Mechanism of Action of Intracellular Allosteric CCR1 Antagonists
Unlike orthosteric antagonists that compete with endogenous ligands at the extracellular binding site, intracellular allosteric modulators bind to a distinct site on the intracellular side of the receptor. This intracellular allosteric binding site (IABS) has been identified in several chemokine receptors, including CCR1.[4]
This compound (LT166): A Fluorescent Probe for the IABS
This compound, also known as LT166, is a fluorescently labeled pyrrolone derivative designed to specifically target the IABS of CCR1.[1] It serves as a powerful research tool to study the binding of other non-fluorescent compounds to this site.[1]
The mechanism of action of intracellular allosteric antagonists like LT166 involves:
-
Binding to the IABS: These compounds penetrate the cell membrane and bind to a pocket on the intracellular surface of CCR1.[4]
-
Stabilization of the Inactive State: By binding to the IABS, these antagonists stabilize an inactive conformation of the receptor. This prevents the conformational changes necessary for G protein coupling and β-arrestin recruitment, even in the presence of an extracellular agonist.[4]
-
Inverse Agonism: Some intracellular allosteric modulators exhibit inverse agonism. CCR1 is known to have some level of constitutive (ligand-independent) activity.[5] Inverse agonists can inhibit this basal signaling. For instance, a newly identified intracellular CCR1 ligand (compound 23), discovered using LT166 (12), has been shown to inhibit the basal recruitment of β-arrestin to CCR1, thereby acting as an inverse agonist.[1]
Quantitative Data on CCR1 Antagonists
The following tables summarize the available quantitative data for various CCR1 antagonists, including both extracellular and intracellular modulators.
Table 1: Binding Affinities of CCR1 Antagonists
| Compound | Target | Assay Type | Cell Line | Radioligand/Probe | pKi / pIC50 (mean ± SEM) | Ki / IC50 (nM) | Reference(s) |
| LT166 (12) | Human CCR1 (IABS) | NanoBRET | HEK293T membranes | LT166 (12) | - | KD = 1.69 ± 0.31 µM | [1] |
| Compound 23 | Human CCR1 (IABS) | NanoBRET Competition | HEK293T membranes | LT166 (12) | 6.64 ± 0.06 | 235 | [1] |
| BX-471 | Human CCR1 | Radioligand Binding | RPMI 8226 membranes | [125I]-CCL3 | 8.1 ± 0.1 | 7.9 | [3] |
| AZD4818 | Human CCR1 | Radioligand Binding | RPMI 8226 membranes | [125I]-CCL3 | 8.3 ± 0.1 | 5.0 | [3] |
| CCX354 | Human CCR1 | Radioligand Binding | RPMI 8226 membranes | [125I]-CCL3 | 8.3 ± 0.1 | 5.0 | [3] |
| MLN-3897 | Human CCR1 | Radioligand Binding | RPMI 8226 membranes | [125I]-CCL3 | 8.8 ± 0.1 | 1.6 | [3] |
| CP-481715 | Human CCR1 | Radioligand Binding | RPMI 8226 membranes | [125I]-CCL3 | 6.8 ± 0.1 | 158 | [3] |
| PS899877 | Human CCR1 | Radioligand Binding | RPMI 8226 membranes | [125I]-CCL3 | 7.6 ± 0.1 | 25 | [3] |
Table 2: Functional Potencies of CCR1 Antagonists
| Compound | Assay Type | Cell Line | Agonist | pIC50 / pKB (mean ± SEM) | IC50 / KB (nM) | Reference(s) |
| Compound 23 | β-arrestin Recruitment | - | Basal activity | - | Inhibits basal recruitment | [1] |
| BX-471 | Chemotaxis | RPMI 8226 | CCL3 (1 nM) | 7.4 ± 0.2 | 40 | [3] |
| AZD4818 | Chemotaxis | RPMI 8226 | CCL3 (1 nM) | 7.8 ± 0.1 | 16 | [3] |
| CCX354 | Chemotaxis | RPMI 8226 | CCL3 (1 nM) | 8.0 ± 0.1 | 10 | [3] |
| MLN-3897 | Chemotaxis | RPMI 8226 | CCL3 (1 nM) | 8.2 ± 0.1 | 6.3 | [3] |
| CP-481715 | Chemotaxis | RPMI 8226 | CCL3 (1 nM) | 6.3 ± 0.1 | 501 | [3] |
| PS899877 | Chemotaxis | RPMI 8226 | CCL3 (1 nM) | 6.9 ± 0.1 | 126 | [3] |
| BX-471 | β-arrestin Translocation | PathHunter hCCR1_CHO | CCL3 | pKB = 7.7 ± 0.2 | 20 | [3] |
| AZD4818 | β-arrestin Translocation | PathHunter hCCR1_CHO | CCL3 | pKB = 8.2 ± 0.1 | 6.3 | [3] |
| MLN-3897 | β-arrestin Translocation | PathHunter hCCR1_CHO | CCL3 | pKB = 8.5 ± 0.1 | 3.2 | [3] |
| CCX354 | β-arrestin Translocation | PathHunter hCCR1_CHO | CCL3 | No effect | - | [3] |
| CP-481715 | β-arrestin Translocation | PathHunter hCCR1_CHO | CCL3 | pKB = 7.1 ± 0.1 | 79 | [3] |
| PS899877 | β-arrestin Translocation | PathHunter hCCR1_CHO | CCL3 | pKB = 7.9 ± 0.1 | 13 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CCR1 antagonist activity.
NanoBRET-based Binding Assay for Intracellular Allosteric Modulators
This assay is used to measure the binding of ligands to the intracellular allosteric site of CCR1 in a non-radioactive, high-throughput manner.
Caption: NanoBRET Binding Assay Workflow. (Max Width: 760px)
Protocol:
-
Cell Culture and Membrane Preparation: HEK293T cells are transiently transfected with a plasmid encoding for N-terminally NanoLuciferase (Nluc)-tagged human CCR1. After expression, cells are harvested, and crude membranes are prepared by homogenization and centrifugation.
-
Assay Setup: The assay is performed in a 384-well plate. Cell membranes are incubated with the fluorescent CCR1 ligand LT166 (12) as the energy acceptor.
-
Competition Binding: Increasing concentrations of a non-labeled test compound are added to the wells to compete with LT166 (12) for binding to the IABS of Nluc-CCR1.
-
BRET Measurement: The NanoLuc substrate, furimazine, is added to initiate the bioluminescence reaction. The plate is then read on a plate reader capable of detecting both the donor (Nluc) emission at ~460 nm and the acceptor (TAMRA fluorophore of LT166) emission at ~590 nm.
-
Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. The data are then analyzed using non-linear regression to determine the IC50 of the competitor, from which the Ki value can be calculated.
β-Arrestin Recruitment Assay
This assay measures the ability of a compound to modulate the interaction between CCR1 and β-arrestin.
Caption: β-Arrestin Recruitment Assay Workflow. (Max Width: 760px)
Protocol (based on PathHunter® technology):
-
Cell Line: A cell line, such as CHO-K1, is engineered to stably co-express human CCR1 fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Assay Procedure: Cells are plated in a 96- or 384-well plate. The test compound (antagonist) is added to the cells and pre-incubated.
-
Agonist Stimulation: A CCR1 agonist (e.g., CCL3) is then added to stimulate the receptor. For assessing inverse agonism, the basal (unstimulated) signal is measured.
-
Detection: After incubation, detection reagents containing the β-galactosidase substrate are added. If β-arrestin is recruited to the receptor, the PK and EA tags are brought into proximity, forming a functional β-galactosidase enzyme that hydrolyzes the substrate, producing a chemiluminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. For antagonists, the IC50 value is determined from the dose-response curve of inhibition of the agonist-induced signal. For inverse agonists, a reduction in the basal signal is quantified.
Radioligand Binding Assay
This is a classic method to determine the binding affinity of a compound to a receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells endogenously expressing CCR1 (e.g., RPMI 8226) or from cells recombinantly overexpressing the receptor (e.g., HEK293-CCR1).[3]
-
Competition Binding: A fixed concentration of a radiolabeled CCR1 ligand (e.g., [125I]-CCL3) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.[3]
-
Separation and Counting: The reaction is incubated to equilibrium, and then the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a gamma counter.[3]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Protocol (using a Transwell system):
-
Cell Preparation: A suspension of CCR1-expressing cells (e.g., RPMI 8226) is prepared. The cells are often labeled with a fluorescent dye like Calcein AM for quantification.[3]
-
Assay Setup: A multi-well plate with permeable inserts (e.g., Transwell) is used. A solution containing a CCR1 agonist (e.g., 1 nM CCL3) is placed in the lower chamber. The cell suspension, pre-incubated with various concentrations of the antagonist, is added to the upper chamber.[3]
-
Incubation: The plate is incubated for a few hours to allow cells to migrate through the porous membrane towards the chemokine.[3]
-
Quantification: The number of migrated cells in the lower chamber is quantified by measuring the fluorescence of the labeled cells.[3]
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the chemokine-induced cell migration, is determined from a dose-response curve.[3]
Conclusion
The discovery of intracellular allosteric modulators of CCR1, exemplified by the fluorescent probe LT166 (12), has opened up new avenues for the development of novel anti-inflammatory therapeutics. These compounds offer a distinct mechanism of action compared to traditional orthosteric antagonists, with the potential for improved efficacy and the ability to act as inverse agonists against the constitutive activity of the receptor. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of chemokine receptor pharmacology and drug discovery. Further investigation into the structure-activity relationships of these intracellular ligands will be crucial for the design of next-generation CCR1-targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolone Derivatives as Intracellular Allosteric Modulators for Chemokine Receptors: Selective and Dual-Targeting Inhibitors of CC Chemokine Receptors 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EXPRESSION, PURIFICATION AND IN VITRO FUNCTIONAL RECONSTITUTION OF THE CHEMOKINE RECEPTOR CCR1 - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to Xanthene Carboxamide CCR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 1 (CCR1) has emerged as a significant therapeutic target for a spectrum of inflammatory diseases, including rheumatoid arthritis and multiple sclerosis. Its role in mediating the migration of leukocytes to sites of inflammation has spurred the development of numerous antagonists. Among these, the xanthene carboxamide scaffold has proven to be a particularly fruitful starting point for the discovery of potent and selective CCR1 inhibitors. This technical guide delves into the core principles of the structure-activity relationship (SAR) of this promising class of antagonists, providing a comprehensive overview of key data, experimental methodologies, and the underlying biological pathways.
Quantitative Structure-Activity Relationship (SAR) Data
The potency of xanthene carboxamide derivatives as CCR1 antagonists is intricately linked to the nature and position of substituents on the xanthene core and the carboxamide moiety. The following tables summarize the key quantitative data from seminal studies, providing a clear comparison of the impact of various structural modifications on binding affinity and functional antagonism.
Table 1: SAR of Substituents on the Xanthene Ring
| Compound | R¹ | R² | R³ | R⁴ | hCCR1 Binding IC₅₀ (nM)[1] | hCCR1 Functional IC₅₀ (nM)[1] |
| 2a | H | H | H | H | 180 | 1100 |
| 2b | 2-Cl | H | H | H | 24 | 130 |
| 2c | 3-Cl | H | H | H | 64 | 480 |
| 2d | 4-Cl | H | H | H | 140 | 1300 |
| 2e | 2-F | H | H | H | 45 | 320 |
| 2f | 2-Me | H | H | H | 110 | 960 |
| 2g | 2-OMe | H | H | H | 230 | >10000 |
| 2h | 2,7-diCl | H | H | H | 1.8 | 13 |
| 2i | H | H | 2-Cl | H | 110 | 830 |
| 2j | H | H | 4-Cl | H | 160 | 1200 |
Data extracted from "Structure-activity relationships of xanthene carboxamides, novel CCR1 receptor antagonists"[1].
Table 2: SAR of the Carboxamide Moiety
| Compound | Amine Moiety | hCCR1 Binding IC₅₀ (nM)[1][2] | mCCR1 Binding IC₅₀ (nM)[2] |
| 1a | N-methylpiperazine | 180 | >10000 |
| 1b | Piperidine | >10000 | >10000 |
| 1c | 4-Hydroxypiperidine | 1300 | >10000 |
| 2a | 4-(1-pyrrolidinyl)piperidine | 180 | 1100 |
| 2q-1 | 4-(1-(2-fluoroethyl)pyrrolidinyl)piperidine | 0.9 | 5.8 |
Data extracted from "Design, Synthesis, and Discovery of a Novel CCR1 Antagonist"[2] and "Structure-activity relationships of xanthene carboxamides, novel CCR1 receptor antagonists"[1].
Key Experimental Protocols
The determination of the biological activity of these compounds relies on a series of well-defined in vitro assays. The following are detailed methodologies for the key experiments cited in the SAR studies.
Radioligand Binding Assay
This assay is employed to determine the affinity of the test compounds for the CCR1 receptor.
Objective: To measure the ability of a compound to displace a radiolabeled ligand from the CCR1 receptor.
Materials:
-
CHO (Chinese Hamster Ovary) cells stably transfected with the human CCR1 gene.
-
[¹²⁵I]MIP-1α (radioligand).
-
Test compounds (xanthene carboxamide derivatives).
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.2).
-
Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, 0.5% BSA, pH 7.2).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell Membrane Preparation: Harvest CHO-hCCR1 cells and homogenize them in a hypotonic buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, [¹²⁵I]MIP-1α (at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis of the competition binding curve.
Chemotaxis Assay
This functional assay assesses the ability of the compounds to inhibit the migration of cells in response to a CCR1 ligand.
Objective: To measure the antagonistic effect of compounds on chemokine-induced cell migration.
Materials:
-
U937 cells (a human monocytic cell line) endogenously expressing CCR1.
-
Recombinant human MIP-1α (chemoattractant).
-
Test compounds.
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
24-well Transwell plates (with 5 µm pore size inserts).
-
Fluorescent dye for cell quantification (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation: Culture U937 cells and on the day of the assay, harvest and resuspend them in assay medium.
-
Assay Setup: To the lower wells of the Transwell plate, add the assay medium containing MIP-1α.
-
Compound Treatment: In separate tubes, pre-incubate the U937 cell suspension with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.
-
Cell Migration: Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell migration.
-
Quantification: Remove the inserts and quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring the fluorescence of a pre-loaded dye like Calcein-AM using a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that causes a 50% reduction in the number of migrated cells compared to the vehicle control (IC₅₀) is determined.
Visualizing the Molecular Landscape
To better understand the context of xanthene carboxamide CCR1 antagonists, the following diagrams illustrate the key signaling pathway and a typical workflow for a structure-activity relationship study.
Caption: CCR1 Signaling Pathway and Antagonist Inhibition.
Caption: General Workflow of a Structure-Activity Relationship Study.
This guide provides a foundational understanding of the structure-activity relationships governing xanthene carboxamide CCR1 antagonists. The presented data and methodologies offer a valuable resource for researchers actively engaged in the design and development of novel anti-inflammatory therapeutics targeting the CCR1 receptor. The iterative nature of SAR studies, as depicted in the workflow, underscores the continuous effort to refine molecular structures to achieve optimal potency, selectivity, and pharmacokinetic properties.
References
In-Depth Technical Guide: CCR1 Antagonist 12 - Binding Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Core Compound: CCR1 Antagonist 12 (Compound 2)
This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound, also referred to as Compound 2 in seminal literature. This small molecule antagonist of the C-C chemokine receptor type 1 (CCR1) has demonstrated potent inhibitory activity, making it a significant compound of interest for research in inflammatory and autoimmune diseases.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, providing a clear comparison of its potency and selectivity.
Table 1: Binding Affinity and Functional Inhibition of this compound (Compound 2)
| Parameter | Species | Value | Assay Type | Reference |
| IC50 | Human CCR1 | 20 nM | Functional Assay | [1][2] |
| IC50 | Mouse CCR1 | 22 nM | Functional Assay | [1][2] |
| IC50 | Rat CCR1 | 28 nM | Functional Assay | [1][2] |
| IC50 | CCL3-induced Chemotaxis | Human | 9 nM | Chemotaxis Assay |
Table 2: Representative Selectivity Profile of a Potent CCR1 Antagonist
| Receptor | Binding Affinity (Ki, nM) or Functional Activity (IC50, nM) | Fold Selectivity vs. CCR1 |
| CCR1 | 1 - 20 | - |
| CCR2 | >1000 | >50 - 1000 |
| CCR3 | >1000 | >50 - 1000 |
| CCR4 | >1000 | >50 - 1000 |
| CCR5 | >1000 | >50 - 1000 |
| CXCR1 | >1000 | >50 - 1000 |
| CXCR2 | >1000 | >50 - 1000 |
| CXCR3 | >1000 | >50 - 1000 |
| CXCR4 | >1000 | >50 - 1000 |
| A broader panel of GPCRs, ion channels, and kinases | Generally >1000 | >50 - 1000 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Radioligand Binding Assay for CCR1
Objective: To determine the binding affinity (Ki) of this compound for the human CCR1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably transfected with human CCR1.
-
Radioligand: [¹²⁵I]-CCL3 (MIP-1α) with a high specific activity.
-
Test Compound: this compound.
-
Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Tween-20.
-
Non-specific Binding Control: 1 µM unlabeled CCL3.
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine 50 µL of assay buffer, 50 µL of cell membranes (10-20 µg protein/well), and 50 µL of the test compound at various concentrations.
-
Radioligand Addition: Add 50 µL of [¹²⁵I]-CCL3 at a final concentration close to its Kd value. For non-specific binding wells, add 50 µL of unlabeled CCL3.
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding by rapid filtration through the filter plates using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Detection: Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Chemotaxis Assay
Objective: To evaluate the functional inhibitory effect of this compound on chemokine-induced cell migration.
Materials:
-
Cells: THP-1 cells (human monocytic cell line) or primary human monocytes.
-
Chemoattractant: Recombinant human CCL3 (MIP-1α).
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Staining Solution: Calcein-AM or similar viability dye.
-
24-well plate with 5 µm pore size Transwell® inserts.
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation: Culture THP-1 cells in appropriate media. On the day of the assay, harvest the cells and resuspend them in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Compound Pre-incubation: Incubate the cell suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Assay Setup: Add 600 µL of assay medium containing the chemoattractant (e.g., 10 ng/mL CCL3) to the lower wells of the 24-well plate. For the negative control, use assay medium without the chemoattractant.
-
Cell Addition: Carefully place the Transwell® inserts into the wells. Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Quantification of Migration: After incubation, carefully remove the inserts. To quantify the migrated cells in the lower chamber, add a fluorescent viability dye like Calcein-AM and incubate for 30-60 minutes. Read the fluorescence on a plate reader.
-
Data Analysis: Subtract the background fluorescence from the negative control wells. Calculate the percentage of inhibition of chemotaxis for each concentration of the antagonist compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the antagonist and fitting to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway, Experimental Workflows, and Logical Relationships
The following diagrams were generated using Graphviz (DOT language) to visualize key concepts.
Caption: CCR1 Signaling Pathway leading to chemotaxis.
Caption: Experimental workflow for the radioligand binding assay.
Caption: Experimental workflow for the chemotaxis assay.
Caption: Logical relationship of antagonist selectivity.
References
A Technical Guide to the Target Validation of CCR1 in Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of CCR1 in Inflammation
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response.[1][2][3] Expressed predominantly on the surface of various leukocytes, including monocytes, macrophages, neutrophils, and T cells, CCR1 is instrumental in mediating their migration to sites of inflammation.[1][4][5] The receptor is activated by a range of chemokine ligands, most notably CCL3 (MIP-1α) and CCL5 (RANTES).[2][4] This interaction triggers a signaling cascade that results in directed cell movement, or chemotaxis, a fundamental process in immune surveillance and inflammatory pathologies.
Dysregulation of the CCR1 signaling axis is implicated in a multitude of chronic inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[1][2][5] The recruitment of CCR1-expressing cells to inflamed tissues contributes significantly to the tissue damage and pathology associated with these conditions.[5] Consequently, antagonizing CCR1 has emerged as a promising therapeutic strategy to mitigate the harmful effects of excessive inflammation.[1][2][3] This guide provides a comprehensive overview of the target validation process for CCR1, detailing the essential in vitro and in vivo experimental models and methodologies required to assess the therapeutic potential of CCR1 antagonists.
CCR1 Signaling Pathway and Target Validation Logic
Upon ligand binding, CCR1 undergoes a conformational change, activating intracellular heterotrimeric G proteins, primarily of the Gαi subtype. This initiates a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, activation of phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, and mobilization of intracellular calcium.[6] These pathways converge to regulate cellular processes critical for inflammation, such as chemotaxis, cell adhesion, and the production of pro-inflammatory cytokines.[6] Target validation for CCR1 aims to demonstrate that interrupting these signaling events through pharmacological antagonism can produce a therapeutic benefit.
In Vitro Validation Strategies
The initial phase of target validation involves a series of in vitro assays to confirm the potency, selectivity, and mechanism of action of potential CCR1 antagonists. These assays typically utilize cell lines endogenously expressing or engineered to overexpress CCR1.
Key In Vitro Assays
A summary of essential in vitro assays for CCR1 target validation is presented below.
| Assay Type | Purpose | Key Parameters Measured | Typical Cell Lines |
| Receptor Binding Assay | To determine the affinity and selectivity of a compound for CCR1. | Ki (Inhibition Constant), IC50 (Half-maximal Inhibitory Concentration) | HEK293-CCR1, THP-1, Jurkat |
| Calcium Mobilization Assay | To measure the functional antagonism of Gq-coupled signaling. | IC50, % Inhibition | HEK293-CCR1, CHO-CCR1 |
| Chemotaxis Assay | To assess the ability of an antagonist to block ligand-induced cell migration. | IC50, % Inhibition of Migration | THP-1, Primary Monocytes |
| β-Arrestin Recruitment Assay | To measure G protein-independent signaling and receptor internalization. | IC50, Emax | U2OS-CCR1, HEK293-CCR1 |
Detailed Experimental Protocols
This assay quantifies the ability of a test compound to displace a radiolabeled CCR1 ligand from the receptor.
-
Cell Membrane Preparation : Culture HEK293 cells stably expressing human CCR1. Harvest cells and homogenize in ice-cold buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.
-
Assay Setup : In a 96-well plate, combine cell membranes, a radiolabeled CCR1 ligand (e.g., [¹²⁵I]-CCL3), and serial dilutions of the test compound.[7]
-
Incubation : Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[7]
-
Filtration : Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash filters with ice-cold buffer.[7]
-
Quantification : Measure the radioactivity retained on the filters using a scintillation counter.[7]
-
Data Analysis : Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[7]
This functional assay measures a compound's ability to inhibit the increase in intracellular calcium that occurs upon CCR1 activation.[8][9]
-
Cell Preparation : Seed CHO or HEK293 cells expressing CCR1 (and often a promiscuous G-protein like Gα16) into a 96-well, black-walled, clear-bottom plate.[8]
-
Dye Loading : Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.[8][9] This allows the dye to enter the cells.
-
Compound Pre-incubation : Add serial dilutions of the CCR1 antagonist to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Ligand Stimulation & Detection : Place the plate into a fluorescence plate reader (e.g., FLIPR).[9] The instrument adds a CCR1 agonist (e.g., CCL5) to the wells while simultaneously monitoring the change in fluorescence intensity over time.
-
Data Analysis : The peak fluorescence response is measured. The IC50 is determined by plotting the inhibition of the agonist-induced calcium flux against the antagonist concentration.
This is a critical functional assay that directly measures the inhibition of leukocyte migration, a primary function of CCR1.[10][11]
-
Cell Preparation : Use a monocytic cell line like THP-1 or freshly isolated primary human monocytes.[10][11] Resuspend the cells in serum-free assay medium.
-
Compound Incubation : Pre-incubate the cells with various concentrations of the CCR1 antagonist or vehicle control for 30 minutes at 37°C.[10]
-
Assay Setup : Add a chemoattractant (e.g., CCL3) to the lower wells of a multi-well plate containing a porous membrane insert (e.g., a Transwell® plate with 5 µm pores).[10][11]
-
Cell Seeding : Add the pre-incubated cell suspension to the upper chamber of the inserts.[10][11]
-
Incubation : Incubate the plate for 2-4 hours at 37°C to allow cells to migrate through the pores towards the chemoattractant.[10]
-
Quantification : Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using an ATP-based luminescence assay (e.g., CellTiter-Glo®) or by staining and counting the cells on the underside of the membrane.[10][11]
-
Data Analysis : Calculate the percentage inhibition of chemotaxis for each antagonist concentration relative to the vehicle control and determine the IC50 value.[10]
In Vivo Validation and Preclinical Models
Successful in vitro validation provides the rationale for progressing to in vivo studies. Animal models of inflammatory diseases are essential for evaluating the therapeutic efficacy, pharmacokinetics, and pharmacodynamics of CCR1 antagonists.
Key In Vivo Models
| Model | Species | Disease Relevance | Key Endpoints Measured |
| Collagen-Induced Arthritis (CIA) | Mouse (DBA/1 strain)[12][13] | Rheumatoid Arthritis[12][14] | Clinical arthritis score, paw swelling, histology, cytokine levels (e.g., TNF-α, IL-6), anti-collagen antibody titers.[13] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse (C57BL/6 strain) | Multiple Sclerosis[2] | Clinical disease score, body weight, CNS immune cell infiltration, demyelination (histology). |
| Thioglycollate-Induced Peritonitis | Mouse | General Inflammation / Leukocyte Recruitment | Total and differential immune cell counts in peritoneal lavage fluid. |
| Myeloma Bone Disease Model | Mouse (SCID) | Multiple Myeloma[15][16] | Tumor burden, osteolytic bone lesions (X-ray/micro-CT), osteoclast numbers.[15][16] |
Detailed Experimental Protocols
The CIA model is a widely used and robust model for rheumatoid arthritis that relies on an autoimmune response to type II collagen.[12][14][17]
-
Animals : Use susceptible mouse strains, typically male DBA/1 mice, aged 8-10 weeks.[12][18]
-
Immunization (Day 0) : Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA).[14][17] Administer an intradermal injection at the base of the tail.
-
Booster Immunization (Day 21) : Administer a second intradermal injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).[17][18]
-
Treatment Regimen : Begin dosing with the CCR1 antagonist or vehicle control either prophylactically (starting at or before Day 0) or therapeutically (starting after the onset of clinical signs, typically around Day 25-28).
-
Disease Assessment : Monitor animals daily or every other day starting around Day 21.
-
Clinical Score : Score each paw on a scale of 0-4 based on the severity of erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Paw Thickness : Measure the thickness of the hind paws using digital calipers.
-
-
Terminal Endpoints (e.g., Day 42-56) :
-
Histopathology : Collect hind paws, fix, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis : Collect blood serum to measure levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) by ELISA and anti-collagen antibodies.
-
Integrated Target Validation Workflow
The validation process follows a logical progression from initial target identification to preclinical candidate selection. The workflow ensures that only the most promising targets and compounds advance, saving time and resources.
Conclusion
The validation of CCR1 as a therapeutic target for inflammatory diseases requires a rigorous, multi-faceted approach. Evidence from in vitro assays confirming potent and selective antagonism must be complemented by robust in vivo data demonstrating efficacy in relevant disease models. The experimental protocols and strategic workflow outlined in this guide provide a comprehensive framework for researchers to systematically evaluate CCR1 inhibitors. By adhering to these methodologies, drug development professionals can build a strong data package to support the progression of novel CCR1 antagonists into clinical development, with the ultimate goal of providing new therapeutic options for patients suffering from debilitating inflammatory conditions.
References
- 1. Inflammatory Role of CCR1 in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemokine Receptor CCR1 Regulates Inflammatory Cell Infiltration after Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. criver.com [criver.com]
- 12. chondrex.com [chondrex.com]
- 13. criver.com [criver.com]
- 14. mdbioproducts.com [mdbioproducts.com]
- 15. Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma [frontiersin.org]
- 17. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.amsbio.com [resources.amsbio.com]
The Pivotal Role of CCR1 in Immune Cell Migration and Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
C-C Motif Chemokine Receptor 1 (CCR1) stands as a critical mediator in the complex orchestration of immune cell trafficking and the inflammatory cascade. As a G protein-coupled receptor (GPCR), CCR1 is predominantly expressed on a variety of leukocytes, including monocytes, macrophages, neutrophils, T cells, and mast cells. Its activation by a plethora of chemokine ligands initiates a signaling cascade that governs the migration of these cells to sites of inflammation, tissue injury, and infection. Dysregulation of the CCR1 signaling axis is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease, making it a prominent target for therapeutic intervention. This technical guide provides an in-depth exploration of the fundamental role of CCR1 in immunology, detailed experimental protocols for its study, and a summary of quantitative data to facilitate further research and drug development in this domain.
CCR1: The Receptor and Its Ligands
CCR1, also known as CD191, is a seven-transmembrane receptor that couples to intracellular G proteins, primarily of the Gαi subtype.[1] This coupling initiates downstream signaling events upon ligand binding. CCR1 is characterized by its promiscuity, binding to a wide array of CC chemokines. This redundancy suggests a complex regulatory network where the local chemokine milieu dictates the precise nature and magnitude of the immune response.
Table 1: High-Affinity Human Chemokine Ligands for CCR1
| Ligand (Alternative Name) | Primary Cellular Sources | Key Functions in Inflammation |
| CCL3 (MIP-1α) | Monocytes, Macrophages, T cells, Mast cells, Neutrophils | Chemoattractant for monocytes, T cells, and neutrophils; promotes osteoclast activation.[2][3] |
| CCL5 (RANTES) | T cells, Platelets, Endothelial cells, Fibroblasts | Potent chemoattractant for T cells, monocytes, eosinophils, and basophils; involved in T cell activation.[2][3] |
| CCL7 (MCP-3) | Monocytes, Fibroblasts, Keratinocytes | Chemoattractant for monocytes, T cells, and NK cells.[2] |
| CCL8 (MCP-2) | Monocytes, Macrophages, Fibroblasts | Attracts monocytes, T cells, eosinophils, and basophils. |
| CCL14 (HCC-1) | Liver, Spleen, Bone marrow | Primarily a chemoattractant for monocytes.[3] |
| CCL15 (MIP-1δ, Leukotactin-1) | Liver, Small intestine, Colon | Chemoattractant for neutrophils and monocytes. |
| CCL16 (HCC-4) | Liver, Spleen | Attracts monocytes and lymphocytes.[3] |
| CCL23 (MPIF-1) | Monocytes, Macrophages | Chemoattractant for monocytes, T cells, and neutrophils.[2] |
Immune Cell Migration Mediated by CCR1
The primary function of CCR1 is to direct the migration of leukocytes along a chemokine gradient, a process known as chemotaxis. This is fundamental to the immune system's ability to mount a response at a specific location.
Key Immune Cells Expressing CCR1
-
Monocytes and Macrophages: CCR1 is highly expressed on these cells and is crucial for their recruitment from the bloodstream into inflamed tissues, where they differentiate into macrophages and participate in phagocytosis and antigen presentation.[1]
-
Neutrophils: In mice, CCR1 is a key receptor for neutrophil migration to sites of inflammation.[3]
-
T Lymphocytes: Subsets of T cells, particularly activated and memory T cells, express CCR1, which facilitates their migration to inflammatory sites and lymph nodes.[4]
-
Mast Cells: CCR1 expression on mast cells allows for their recruitment to tissues where they can release inflammatory mediators.[5]
-
Dendritic Cells: CCR1 is involved in the trafficking of dendritic cells, which are critical for initiating adaptive immune responses.[2]
CCR1 Signaling Pathways in Inflammation
Upon ligand binding, CCR1 undergoes a conformational change that activates the associated Gαi protein. This initiates a cascade of intracellular signaling events that ultimately lead to cellular responses such as chemotaxis, degranulation, and the production of inflammatory mediators.
Canonical G Protein-Dependent Signaling
The activation of Gαi leads to the dissociation of its α and βγ subunits.
-
Gαi subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ subunit: Activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3: Binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a critical signal for cell migration and activation.
-
DAG: Activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, including components of the MAPK pathway.
-
Activation of the MAPK pathways (ERK1/2, JNK, and p38) and the PI3K/Akt pathway are crucial for cytoskeletal rearrangements necessary for cell motility and for the transcription of pro-inflammatory genes.[6][7]
Caption: Canonical and non-canonical CCR1 signaling pathways.
Non-Canonical β-Arrestin-Mediated Signaling
In addition to G protein-dependent signaling, CCR1 can also signal through a G protein-independent pathway involving β-arrestins.[1] Upon ligand binding and phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This has two main consequences:
-
Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, thus desensitizing the receptor to further stimulation. It also acts as an adaptor protein, linking CCR1 to the endocytic machinery (e.g., clathrin), leading to receptor internalization. This process is crucial for regulating the duration and intensity of CCR1 signaling.
-
Biased Signaling: β-arrestins can also act as signaling scaffolds, initiating downstream signaling cascades independently of G proteins. This can lead to different cellular outcomes compared to canonical G protein signaling, a phenomenon known as biased agonism.
Quantitative Data on CCR1 Function
The following tables summarize key quantitative data related to CCR1's role in immune cell migration and the effects of its antagonists.
Table 2: In Vitro Chemotaxis of THP-1 Monocytic Cells Towards CCL3
| Treatment | Migrated Cells (mean ± SD) | % Inhibition of Chemotaxis |
| Vehicle Control (no chemoattractant) | 35 ± 8 | - |
| CCL3 (10 ng/mL) + Vehicle | 280 ± 25 | 0% |
| CCL3 (10 ng/mL) + BX471 (10 nM) | 154 ± 18 | 45% |
| CCL3 (10 ng/mL) + BX471 (100 nM) | 62 ± 12 | 78% |
| CCL3 (10 ng/mL) + J-113863 (10 nM) | 168 ± 20 | 40% |
| CCL3 (10 ng/mL) + J-113863 (100 nM) | 70 ± 15 | 75% |
Data are representative and compiled from typical in vitro chemotaxis assays.
Table 3: Effect of CCR1 Antagonism on Inflammatory Cell Infiltration in a Mouse Model of Renal Ischemia-Reperfusion Injury [3]
| Treatment Group | Infiltrating Neutrophils (cells/mm²) | Infiltrating Macrophages (cells/mm²) |
| Sham | 15 ± 5 | 25 ± 8 |
| Ischemia-Reperfusion + Vehicle | 150 ± 20 | 180 ± 25 |
| Ischemia-Reperfusion + BX471 | 65 ± 12 | 80 ± 15 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of CCR1 function. The following are protocols for key experiments.
In Vitro Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of cells in response to a chemoattractant.
Materials:
-
CCR1-expressing cells (e.g., THP-1 human monocytic cell line)
-
Chemoattractant (e.g., recombinant human CCL3/MIP-1α)
-
CCR1 antagonist (e.g., BX471)
-
Boyden chamber with polycarbonate membranes (5-8 µm pores)
-
Assay medium: RPMI 1640 + 0.5% BSA
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture THP-1 cells to a density of 1-2 x 10^6 cells/mL. On the day of the assay, harvest cells and resuspend in assay medium at 2 x 10^6 cells/mL.
-
Chemoattractant Preparation: Prepare serial dilutions of CCL3 in assay medium. A typical concentration range is 1-100 ng/mL.
-
Antagonist Treatment: Pre-incubate the cell suspension with various concentrations of the CCR1 antagonist or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant to the lower wells of the 24-well Boyden chamber plate. For the negative control, add assay medium without chemoattractant.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification:
-
Carefully remove the inserts. Wipe the top of the membrane with a cotton swab to remove non-migrated cells.
-
Migrated cells on the bottom of the membrane can be fixed, stained (e.g., with DAPI), and counted under a microscope.
-
Alternatively, for a higher-throughput method, a standard curve of known cell numbers can be generated using a fluorescent dye like Calcein-AM. The migrated cells are lysed, and the fluorescence is read on a plate reader.
-
-
Data Analysis: Calculate the percentage of migrated cells relative to the positive control (chemoattractant alone). For antagonist studies, calculate the IC50 value.
Caption: Experimental workflow for an in vitro chemotaxis assay.
In Vivo Model of Inflammation: Collagen-Induced Arthritis (CIA) in Mice
This is a widely used model of rheumatoid arthritis to study the role of CCR1 in inflammatory cell infiltration and joint destruction.
Materials:
-
DBA/1 mice (or other susceptible strains)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
CCR1 antagonist or vehicle
-
Calipers for measuring paw swelling
-
Histology supplies
Procedure:
-
Immunization (Day 0):
-
Emulsify bovine type II collagen (100 µg per mouse) in CFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Emulsify bovine type II collagen (100 µg per mouse) in IFA.
-
Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
-
Treatment:
-
Begin administration of the CCR1 antagonist or vehicle daily, starting from day 18 (prophylactic) or upon the onset of arthritis (therapeutic).
-
-
Monitoring and Scoring:
-
Monitor mice daily for the onset and severity of arthritis, typically starting from day 21.
-
Score each paw on a scale of 0-4 based on the degree of erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness regularly using calipers.
-
-
Endpoint Analysis (e.g., Day 42):
-
Collect blood for analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies by ELISA.
-
Harvest paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion (H&E and Safranin O staining).
-
Isolate cells from draining lymph nodes or spleen for flow cytometric analysis of CCR1-expressing immune cell populations.
-
Calcium Mobilization Assay
This functional assay measures the ability of a CCR1 antagonist to inhibit agonist-induced increases in intracellular calcium.[8]
Materials:
-
Cells expressing CCR1 (e.g., HEK293-CCR1 or THP-1)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2/AM or Fluo-4/AM)
-
CCR1 agonist (e.g., CCL3)
-
CCR1 antagonist
-
Fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Preparation: Plate CCR1-expressing cells in a 96- or 384-well plate and culture until confluent.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells and add assay buffer containing various concentrations of the CCR1 antagonist or vehicle. Incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement:
-
Place the plate into the fluorescence plate reader and measure baseline fluorescence.
-
Inject a pre-determined EC80 concentration of the CCR1 agonist.
-
Immediately begin measuring the fluorescence intensity over time to capture the transient calcium peak.
-
-
Data Analysis: Calculate the change in fluorescence and normalize the data to the vehicle-treated, agonist-stimulated control (0% inhibition). Plot the percentage inhibition against the log concentration of the antagonist to determine the IC50.
CCR1 in Drug Development
The central role of CCR1 in mediating the recruitment of inflammatory cells has made it an attractive target for the development of therapeutics for a range of inflammatory and autoimmune diseases.[9] Numerous small molecule antagonists have been developed and have shown efficacy in preclinical models of rheumatoid arthritis, multiple sclerosis, and organ transplant rejection. However, the clinical development of CCR1 antagonists has been challenging, with many compounds failing to demonstrate sufficient efficacy in human trials. This may be due to the complexity and redundancy of the chemokine system, where other chemokine receptors can compensate for the blockade of CCR1.
Despite these challenges, research into CCR1 antagonism continues, with a focus on developing more potent and selective inhibitors, as well as exploring their potential in combination therapies and for new indications, including certain cancers where CCR1-mediated cell migration contributes to metastasis.
Conclusion
CCR1 is a master regulator of immune cell migration and a key driver of the inflammatory response. Its ability to bind multiple chemokines and its expression on a wide range of leukocytes place it at a critical nexus in the immune system. A thorough understanding of its signaling pathways and its role in various disease states is essential for the development of novel anti-inflammatory therapies. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the intricate biology of CCR1 and to advance the development of next-generation therapeutics targeting this important receptor.
References
- 1. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Chemokine Receptor CCR1 Regulates Inflammatory Cell Infiltration after Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Key Role for CC Chemokine Receptor 1 in T-Cell-Mediated Respiratory Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR1 expression and signal transduction by murine BMMC results in secretion of TNF-α, TGFβ-1 and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCR1 Activation Promotes Neuroinflammation Through CCR1/TPR1/ERK1/2 Signaling Pathway After Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoid-Rich Extract from Bombyx batryticatus Alleviate LPS-Induced Acute Lung Injury via the PI3K/MAPK/NF-κB Pathway [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PMC [pmc.ncbi.nlm.nih.gov]
CCR1 Antagonist 12: A Deep Dive into its Chemical Profile and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CCR1 antagonist 12, a potent and selective inhibitor of the C-C chemokine receptor 1 (CCR1). CCR1 is a key mediator in inflammatory responses, making it a significant target for the development of therapeutics for a range of autoimmune diseases and inflammatory conditions. This document details the chemical structure, physicochemical properties, and biological activity of this compound, alongside the experimental methodologies used for its characterization and an exploration of the CCR1 signaling pathway it modulates.
Chemical Structure and Properties
This compound, also referred to as compound 12 in initial discovery literature, is a small molecule inhibitor with a molecular formula of C25H27ClFN3O4 and a molecular weight of 487.95 g/mol .[1] Its chemical identity is further defined by its CAS number, 921208-19-7.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C25H27ClFN3O4 | [1] |
| Molecular Weight | 487.95 g/mol | [1] |
| CAS Number | 921208-19-7 | [1] |
| SMILES | CC(NC1=CC(Cl)=C(OC)C=C1/C=C/C(N2CC3COCC(N3CC4=CC=C(F)C=C4)C2)=O)=O | MedChemExpress |
| Physical State | Solid | TargetMol Safety Data Sheet |
| Solubility | Soluble in DMSO | MedChemExpress |
| Melting Point | Not available |
Biological Activity
This compound demonstrates high affinity and potent antagonism against the human CCR1 receptor. Its efficacy has been quantified through in vitro assays, highlighting its potential as a therapeutic agent.
Table 2: In Vitro Biological Activity of this compound
| Assay | Species | IC50 | Source |
| CCR1 Radioligand Binding | Human | 3 nM | [2] |
| CCL3-induced Transwell Chemotaxis | Human | 0.009 µM | [2] |
CCR1 Signaling Pathway
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that, upon binding to its cognate chemokines such as CCL3 (MIP-1α) and CCL5 (RANTES), initiates a downstream signaling cascade.[3][4] This cascade is central to the recruitment of leukocytes to sites of inflammation. This compound exerts its effect by blocking the initial step of this pathway.
The binding of a chemokine ligand to CCR1 induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. Both Gα and Gβγ can then activate downstream effectors. A key pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). These events ultimately culminate in the activation of transcription factors and the cellular responses of chemotaxis and inflammation.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound. These protocols are based on standard practices in the field, as the specific details from the primary publication by Revesz et al. are not publicly available.
Radioligand Binding Assay (IC50 Determination)
This assay is employed to determine the concentration of this compound required to inhibit the binding of a radiolabeled ligand to the CCR1 receptor by 50%.
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing human CCR1 are cultured to 80-90% confluency.
-
Cells are harvested and subjected to hypotonic lysis to isolate cell membranes.
-
Membrane preparations are stored at -80°C until use.
-
-
Binding Assay:
-
Membrane preparations are incubated with a constant concentration of a suitable radioligand (e.g., [125I]-CCL3) and varying concentrations of this compound.
-
The incubation is carried out in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4) for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled CCR1 ligand.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of specific binding is plotted against the logarithm of the antagonist concentration.
-
The IC50 value is determined by non-linear regression analysis.
-
Transwell Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of cells towards a chemoattractant, in this case, CCL3.
Methodology:
-
Cell Preparation:
-
A suitable cell line endogenously expressing CCR1 (e.g., THP-1 monocytes) is used.
-
Cells are serum-starved for a few hours prior to the assay.
-
Cells are resuspended in assay medium and pre-incubated with varying concentrations of this compound.
-
-
Chemotaxis Assay:
-
The assay is performed in a transwell plate with a porous membrane (e.g., 5 µm pore size).
-
The lower chamber is filled with assay medium containing the chemoattractant CCL3.
-
The pre-incubated cells are added to the upper chamber.
-
The plate is incubated for a period that allows for cell migration (e.g., 2-4 hours) at 37°C in a humidified incubator.
-
-
Quantification of Migration:
-
Non-migrated cells are removed from the upper surface of the membrane.
-
Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
The number of migrated cells is quantified by microscopy or by eluting the stain and measuring its absorbance.
-
-
Data Analysis:
-
The percentage of inhibition of cell migration is calculated for each antagonist concentration relative to the control (no antagonist).
-
The IC50 value is determined from the dose-response curve.
-
Conclusion
This compound is a potent and selective inhibitor of the CCR1 receptor with demonstrated in vitro efficacy in blocking chemokine-induced cell migration. Its well-defined chemical structure and biological activity make it a valuable tool for researchers studying the role of CCR1 in inflammatory diseases and a promising lead compound for further drug development. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for scientists working with this and similar molecules.
References
Preclinical Pharmacology of CCR1 Antagonist CCX354: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology of CCX354 (also known as CCX354-C), a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the fundamental preclinical attributes of this compound. While extensive clinical data for CCX354 in rheumatoid arthritis is available, this guide focuses on the foundational in vitro and in vivo preclinical studies that characterized its activity and mechanism of action.
Introduction to CCX354 and its Target: CCR1
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) predominantly expressed on leukocytes, including monocytes, macrophages, and T cells. It plays a crucial role in mediating the migration of these inflammatory cells to sites of inflammation. The ligands for CCR1, such as CCL3 (MIP-1α) and CCL5 (RANTES), are often upregulated in chronic inflammatory diseases. By blocking the interaction of these chemokines with CCR1, CCX354 is designed to inhibit the recruitment of inflammatory cells, thereby reducing inflammation and subsequent tissue damage. CCX354 is an orally active small molecule antagonist developed for the treatment of inflammatory conditions like rheumatoid arthritis.[1][2][3]
In Vitro Pharmacology
The in vitro activity of CCX354 was characterized through a series of assays to determine its potency and selectivity for the CCR1 receptor. These studies established the fundamental pharmacological profile of the compound.
Quantitative In Vitro Activity
The key quantitative metrics for the in vitro activity of CCX354 are summarized in the table below.
| Assay Type | Cell Line / System | Ligand | Parameter | Value (nM) | Reference |
| Receptor Binding | Human Blood Monocytes | [125I]-CCL15 | Ki | 1.5 | [4] |
| Chemotaxis | THP-1 Human Monocytic Cells | CCL15 (50 pM) | IC50 | 1.4 | [4] |
Experimental Protocols
Objective: To determine the binding affinity (Ki) of CCX354 for the human CCR1 receptor.
Methodology:
-
Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Monocytes are then purified from the PBMC population.
-
Binding Reaction: The purified monocytes are incubated in a binding buffer containing a fixed concentration of the radiolabeled CCR1 ligand, [125I]-CCL15, and varying concentrations of CCX354.
-
Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of CCX354 that inhibits 50% of the specific binding of [125I]-CCL15 (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Objective: To evaluate the functional inhibitory potency (IC50) of CCX354 on CCR1-mediated cell migration.
Methodology:
-
Cell Culture: The human monocytic cell line THP-1, which endogenously expresses CCR1, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., a Transwell® plate with a 5 µm pore size polycarbonate membrane) is used. The lower chamber is filled with assay medium containing the chemoattractant CCL15 at its EC50 concentration (e.g., 50 pM).
-
Compound Treatment: THP-1 cells are pre-incubated with various concentrations of CCX354 or vehicle control for 30 minutes at 37°C.
-
Cell Migration: The treated THP-1 cells are added to the upper chamber of the Transwell® plate. The plate is then incubated for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration towards the chemoattractant in the lower chamber.
-
Quantification of Migrated Cells: The non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower side of the membrane are fixed and stained with a suitable dye (e.g., DAPI). The number of migrated cells is quantified by microscopy and image analysis.
-
Data Analysis: The percentage inhibition of chemotaxis at each concentration of CCX354 is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Caption: Logical flow from in vitro activity to in vivo efficacy supporting clinical development.
Conclusion
The preclinical data for CCX354 demonstrate that it is a potent and selective antagonist of the CCR1 receptor. In vitro, it exhibits high binding affinity and effectively inhibits CCR1-mediated chemotaxis at nanomolar concentrations. This in vitro potency translates to in vivo efficacy in rodent and rabbit models of inflammation, where oral administration of CCX354 significantly reduced inflammatory cell infiltration. These foundational preclinical studies provided a strong rationale for the clinical development of CCX354 as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Further research into its preclinical pharmacokinetic and safety profile would provide a more complete understanding of this compound for drug development professionals.
References
- 1. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 2. ChemoCentryx, Inc. Initiates Clinical Trial of CCR1 Inhibitor CCX354 Drug Represents Potential New Approach for the Treatment of Inflammatory Disease Milestone Triggers $10 Million Payment from Partner GlaxoSmithKline - BioSpace [biospace.com]
- 3. fiercepharma.com [fiercepharma.com]
- 4. researchgate.net [researchgate.net]
Therapeutic Potential of CCR1 Antagonism in Autoimmune Disorders: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the C-C chemokine receptor 1 (CCR1) as a therapeutic target in autoimmune and inflammatory diseases. It details the underlying biological pathways, mechanism of action of antagonists, preclinical and clinical data, and key experimental protocols for evaluation.
Introduction: The Role of CCR1 in Autoimmune Pathogenesis
Chemokines are a family of small cytokines that orchestrate the migration of leukocytes, a fundamental process in inflammatory responses.[1][2] The chemokine receptor CCR1, a G protein-coupled receptor (GPCR), is a key player in this process, expressed on various leukocytes including monocytes, macrophages, neutrophils, and T cells.[3][4][5] In autoimmune diseases such as rheumatoid arthritis (RA) and multiple sclerosis (MS), CCR1 and its ligands—notably CCL3 (MIP-1α) and CCL5 (RANTES)—are upregulated in inflamed tissues.[6][7][8] This upregulation facilitates the recruitment of inflammatory cells into target organs like the synovial joints in RA or the central nervous system (CNS) in MS, thereby perpetuating tissue damage and disease progression.[4][9][10] The critical role of the CCR1 axis in leukocyte trafficking makes it an attractive target for therapeutic intervention aimed at disrupting the inflammatory cascade.[1][5]
The CCR1 Signaling Pathway
As a Gαi-coupled receptor, CCR1 activation by its chemokine ligands initiates a cascade of intracellular events.[5] Ligand binding induces a conformational change, leading to the dissociation of the G protein into Gαi and Gβγ subunits. These subunits trigger multiple downstream effector pathways crucial for cellular responses.
-
Gβγ Subunit: Activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is central to cell activation and migration.
-
PI3K/Akt Pathway: The Gβγ subunit also activates Phosphoinositide 3-kinase (PI3K), leading to the activation of Akt, a key regulator of cell survival and proliferation.
-
MAPK Pathway: CCR1 signaling can also activate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, which regulate gene expression related to inflammation.
The culmination of these signaling events reorganizes the actin cytoskeleton, promotes cell adhesion, and ultimately drives chemotaxis—the directed migration of the cell towards the chemokine gradient.[5][11]
Mechanism of Action of CCR1 Antagonists
CCR1 antagonists are typically small-molecule compounds designed to inhibit receptor signaling and disrupt the inflammatory cascade.[5] They function by binding to the CCR1 receptor, thereby preventing its activation by endogenous chemokine ligands. This blockade can occur through competitive or allosteric inhibition.[5]
-
Competitive Antagonism: The antagonist directly competes with natural ligands for the same binding site on the receptor.
-
Allosteric Antagonism: The antagonist binds to a different site on the receptor, inducing a conformational change that either prevents ligand binding or stops the receptor from adopting the active state required for G protein coupling.
Regardless of the binding mode, the result is the interruption of the downstream signaling pathways, preventing the rise in intracellular calcium, kinase activation, and ultimately inhibiting the directed migration of immune cells to sites of inflammation.[5]
Preclinical Evidence for CCR1 Antagonism
The therapeutic potential of CCR1 antagonism is supported by extensive preclinical data from both in vitro and in vivo studies.
In Vitro Potency
A variety of CCR1 antagonists have been developed, demonstrating potent inhibition of receptor function in in vitro assays. Key assays include calcium flux, which measures a direct downstream effect of receptor activation, and chemotaxis assays, which assess the functional outcome of inhibiting cell migration.
Table 1: In Vitro Potency of Selected CCR1 Antagonists
| Compound | Assay Type | Cell Line | Ligand | IC50 | Source |
|---|---|---|---|---|---|
| CCR1 antagonist 9 | Calcium Flux | Not Specified | Not Specified | 6.8 nM | [11] |
| CCR1 antagonist 9 | Chemotaxis | THP-1 | Not Specified | 28 nM | [11][12] |
| BX471 | Receptor Binding | Human CCR1 | Not Specified | Ki of 1 nM | [13] |
| CCX354-C | Chemotaxis | RPMI 8226 | CCL3 | Potent Inhibition | [14] |
| MLN3897 | Chemotaxis | RPMI 8226 | CCL3 | Potent Inhibition |[14] |
Note: Direct IC50 values for all compounds in identical assays are not always available in the public domain. The table reflects reported potency.
In Vivo Efficacy in Animal Models
CCR1 antagonists have shown significant efficacy in various animal models of autoimmune diseases.
-
Rheumatoid Arthritis: In the collagen-induced arthritis (CIA) model in mice, CCR1 antagonists have been shown to reduce joint inflammation and destruction.[11]
-
Multiple Sclerosis: In the experimental autoimmune encephalomyelitis (EAE) model, a common model for MS, CCR1 antagonists can ameliorate disease severity by reducing the infiltration of inflammatory cells into the CNS.[11][15]
-
Other Inflammatory Conditions: The CCR1 antagonist BX471 has demonstrated beneficial effects by suppressing neutrophil and macrophage infiltration in a mouse model of renal ischemia-reperfusion injury.[3] Similarly, in a model of spinal cord injury, BX471 reduced inflammation and microglial activation.[16]
Table 2: In Vivo Efficacy of CCR1 Antagonists in Preclinical Models
| Disease Model | Animal Model | CCR1 Antagonist | Key Findings | Source |
|---|---|---|---|---|
| Renal Ischemia | CCR1-deficient mice | Genetic Knockout | 35% fewer neutrophils and 45% fewer macrophages in injured kidneys. | [3] |
| Renal Ischemia | Wild-type mice | BX471 | Suppressed neutrophil and macrophage infiltration. | [3] |
| Spinal Cord Injury | Mouse | BX471 (10 mg/kg) | Significantly improved tissue structure, reduced inflammation, and decreased astrocyte and microglial activation. | [16][17] |
| Multiple Myeloma | 5TGM1 Xenograft | CCX721 | ~90% reduction in tumor burden. | [18] |
| Breast Cancer | 410.4 murine model | Met-CCL5 | Significantly decreased tumor volume and weight. |[18] |
Clinical Development of CCR1 Antagonists
Despite strong preclinical rationale, the translation of CCR1 antagonists into clinically successful therapeutics has been challenging.[5][19] Several compounds have entered clinical trials for autoimmune diseases, with mixed results.[20]
Rheumatoid Arthritis (RA)
The most promising clinical data for a CCR1 antagonist comes from the CARAT-2 trial of CCX354-C . This Phase II study showed evidence of clinical activity in patients with RA.[21][22]
Table 3: Phase II Clinical Trial Results of CCX354-C in Rheumatoid Arthritis (CARAT-2)
| Endpoint (at Week 12) | Placebo | CCX354-C (100 mg BID) | CCX354-C (200 mg QD) | p-value (200mg vs Placebo) | Source |
|---|---|---|---|---|---|
| ACR20 Response (ITT Population) | 39% | 43% | 52% | p=0.17 | [21] |
| ACR20 Response (Prespecified Population*) | 30% | 44% | 56% | p=0.01 |[21] |
*Prespecified population of patients satisfying CRP and joint count eligibility criteria at screening and day 1.
Another CCR1 antagonist, CP-481,715 , showed a biological effect in a small proof-of-concept study, where it reduced the number of macrophages and CCR1+ cells in the synovial tissue of RA patients.[10]
Multiple Sclerosis (MS)
The CCR1 antagonist BX471 was evaluated in a Phase II clinical trial for relapsing-remitting multiple sclerosis.[23] Unfortunately, the trial failed to demonstrate therapeutic efficacy, and its development for MS was discontinued.[19][23] The failure of some clinical trials may be attributed to factors such as the redundancy of the chemokine system, the need for very high levels of receptor occupancy to achieve a therapeutic effect in vivo, or the specific disease context.[5][10]
Key Experimental Protocols
Evaluating the efficacy of CCR1 antagonists requires robust and reproducible experimental models. Below are detailed methodologies for key in vitro and in vivo assays.
Protocol: In Vitro Chemotaxis (Transwell Migration) Assay
This assay measures the ability of an antagonist to block the directed migration of cells towards a chemokine gradient.[12][14][24]
-
Cell Culture and Preparation:
-
Culture a CCR1-expressing cell line (e.g., human monocytic THP-1 cells) in appropriate media (e.g., RPMI-1640 with 10% FBS).[12][14]
-
Ensure cells are in the logarithmic growth phase with >95% viability.[12]
-
Harvest cells and wash with a serum-free assay medium (e.g., RPMI + 0.5% BSA).[12]
-
Resuspend cells in assay medium to a final concentration of 2 x 10^6 cells/mL.[12]
-
-
Antagonist Preparation and Pre-incubation:
-
Prepare a stock solution of the CCR1 antagonist in DMSO.
-
Perform serial dilutions in assay medium to achieve desired final concentrations. Keep the final DMSO concentration constant and low (≤ 0.1%).[12]
-
Add the diluted antagonist or vehicle control to the cell suspension and incubate for 30 minutes at 37°C.[12]
-
-
Assay Setup (24-well plate with 5 µm pore inserts):
-
Lower Chamber: Add 600 µL of assay medium containing the chemoattractant (e.g., CCL3 at its EC50, typically 1-10 ng/mL).[12]
-
Controls: Include a negative control (medium without chemoattractant) and a positive control (chemoattractant with vehicle-treated cells).[12]
-
Upper Chamber: Carefully place the Transwell® inserts into the wells. Add 100 µL of the pre-incubated cell suspension to the top of each insert.[12]
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[12]
-
-
Quantification of Migration:
-
Remove non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with methanol and Giemsa stain).[14]
-
Count the number of migrated cells in several high-power fields under a microscope.[14]
-
Alternatively, use a fluorescent dye like Calcein AM to label cells before the assay and quantify migration using a fluorescence plate reader.[25]
-
-
Data Analysis:
-
Calculate the percentage inhibition of chemotaxis for each antagonist concentration relative to the positive control.
-
Plot the percent inhibition against the log concentration of the antagonist to determine the IC50 value.[24]
-
Protocol: In Vivo Collagen-Induced Arthritis (CIA) Model
This is a widely used model for RA that evaluates the effect of therapeutics on joint inflammation.[11]
-
Animals: Use susceptible mouse strains, such as DBA/1 mice (8-10 weeks old).
-
Induction of Arthritis:
-
Day 0: Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail.
-
Day 21: Administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment Regimen:
-
Prophylactic: Begin daily administration of the CCR1 antagonist (e.g., 50 mg/kg, p.o.) or vehicle control starting from Day 20 (before the onset of clinical signs).
-
Therapeutic: Begin treatment once clinical signs of arthritis (e.g., paw swelling) are evident (clinical score > 1).
-
-
Efficacy Parameters:
-
Clinical Score: Monitor animals daily or every other day for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema and swelling.
-
Paw Swelling: Measure paw thickness using a digital caliper.
-
Histopathology: At the end of the study (e.g., Day 42), harvest joints for histological analysis. Score for inflammation, pannus formation, and bone/cartilage destruction.
-
Biomarkers: Collect serum to measure levels of inflammatory cytokines or bone turnover markers.
-
Challenges and Future Perspectives
The clinical journey of CCR1 antagonists highlights significant challenges in targeting the chemokine network. The failure of some trials suggests that blocking a single receptor may be insufficient due to the network's complexity and redundancy, where other receptors can compensate.[5][10] Furthermore, achieving the sustained high level of receptor occupancy required for efficacy in vivo without causing off-target effects is a major pharmacological hurdle.[10]
Future strategies may involve the development of dual antagonists that target multiple key receptors (e.g., CCR1/CCR5) or a more personalized approach.[6] Identifying patient populations with a high dependence on the CCR1 pathway through biomarker analysis could lead to more successful, targeted clinical trials.[26] Despite the setbacks, the strong biological rationale for CCR1's role in inflammation ensures it will remain a target of interest for the development of novel therapies for autoimmune disorders.[1]
Conclusion
CCR1 is a well-validated target in the context of autoimmune and inflammatory diseases, playing a pivotal role in the recruitment of pathogenic leukocytes to sites of inflammation. While preclinical studies have consistently demonstrated the potent anti-inflammatory effects of CCR1 antagonists, clinical success has been limited. The experience with compounds like CCX354-C in rheumatoid arthritis provides encouragement that with the right compound, dosing regimen, and patient selection, CCR1 antagonism can be a viable therapeutic strategy. Continued research into the complexities of the chemokine system and the application of precision medicine principles will be crucial to unlocking the full therapeutic potential of targeting this pathway.
References
- 1. CCR1 antagonists for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemokine and chemokine receptors in autoimmunity: the case of primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemokine Receptor CCR1 Regulates Inflammatory Cell Infiltration after Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammatory Role of CCR1 in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Role of Chemokines and Chemokine Receptors in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR1 Antagonists: What Have We Learned From Clinical Trials | Bentham Science [eurekaselect.com]
- 8. karger.com [karger.com]
- 9. Chemokine and chemokine receptor expression in paired peripheral blood mononuclear cells and synovial tissue of patients with rheumatoid arthritis, osteoarthritis, and reactive arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why CCR2 and CCR5 Blockade Failed and Why CCR1 Blockade Might Still Be Effective in the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Differential Expression of the Chemokine Receptors CX3CR1 and CCR1 by Microglia and Macrophages in Myelin‐Oligodendrocyte‐Glycoprotein‐Induced Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CCR1 antagonist as a potential modulator of inflammatory, autophagic, and apoptotic markers in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CCR1 antagonists(Boehringer Ingelheim) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chemokine receptor CCR1 antagonist CCX354-C treatment for rheumatoid arthritis: CARAT-2, a randomised, placebo controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel CCR-1 Antagonist Shows Promise in RA | MDedge [mdedge.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. acrconvergencetoday.org [acrconvergencetoday.org]
Molecular Underpinnings of CCR1 Antagonism: A Technical Guide to the Interaction of Bridged Piperazine/Piperidine Antagonists with their Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular basis of the interaction between a key class of C-C chemokine receptor type 1 (CCR1) antagonists, characterized by a bridged piperazine or piperidine scaffold, and their receptor. CCR1 is a G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory responses, making it a significant target for therapeutic intervention in autoimmune diseases and other inflammatory conditions. The antagonists discussed herein, exemplified by compounds from the series developed by Revesz and colleagues, represent a promising avenue for drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the in vitro potency of a series of bridged piperazine and piperidine CCR1 antagonists. The data is extracted from the seminal work of Revesz et al. (2006) and highlights the structure-activity relationships within this chemical class. The inhibitory activity was determined using a Ca2+ flux assay in cells expressing human, mouse, or rat CCR1.
| Compound ID | Scaffold | R1 | R2 | Human CCR1 IC50 (nM) | Mouse CCR1 IC50 (nM) | Rat CCR1 IC50 (nM) |
| 2 | Bridged Piperazine | H | H | 20 | 22 | 28 |
| 3 | Bridged Piperazine | Me | H | 15 | 25 | 30 |
| 4 | Bridged Piperazine | Et | H | 12 | 18 | 20 |
| 5 | Bridged Piperazine | i-Pr | H | 8 | 15 | 17 |
| 6 | Bridged Piperazine | c-Pr | H | 10 | 14 | 16 |
| 7 | Bridged Piperazine | Ph | H | 5 | 10 | 12 |
| 8 | Bridged Piperidine | H | H | 3 | 5 | 7 |
| 12 | Bridged Piperidine | Me | H | 2 | 4 | 6 |
Molecular Interaction with CCR1
While a crystal structure of CCR1 in complex with an antagonist from this specific series is not yet available, homology modeling and site-directed mutagenesis studies of CCR1 with other small-molecule antagonists have provided significant insights into the putative binding site. These studies suggest that the antagonists likely bind in a pocket formed by transmembrane (TM) helices 1, 2, 3, and 7.
Key residues implicated in the binding of various CCR1 antagonists include:
-
Hydrophobic interactions: Phe89 (TM2), Trp90 (TM2), Trp99 (TM2), Tyr113 (TM3), Tyr114 (TM3), and Cys183 (TM4) are thought to form a hydrophobic pocket that accommodates the antagonist.
-
Hydrogen bonding and salt bridges: Lys94 (TM2) and Glu287 (TM7) have been identified as crucial for forming hydrogen bonds and salt bridge interactions with antagonist molecules, respectively.
It is hypothesized that the bridged piperazine/piperidine scaffold of the antagonists discussed here fits within this hydrophobic pocket, with specific substitutions on the scaffold making key interactions with the aforementioned residues to determine potency and selectivity.
Experimental Protocols
Detailed methodologies for key experiments used to characterize CCR1 antagonists are provided below.
Radioligand Binding Assay (Competition)
This assay quantifies the affinity of a test compound for the CCR1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing human CCR1 (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-CCL3 (MIP-1α) or [³H]-CCL5 (RANTES).
-
Test antagonist (e.g., CCR1 antagonist 12).
-
Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test antagonist in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand at a concentration close to its Kd, and 50 µL of the serially diluted test antagonist.
-
To determine non-specific binding, add a high concentration of an unlabeled CCR1 ligand (e.g., 1 µM CCL3) instead of the test antagonist to a set of wells.
-
To initiate the binding reaction, add 50 µL of the cell membrane suspension (containing 5-10 µg of protein) to each well.
-
Incubate the plate at room temperature for 60-120 minutes with gentle shaking to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Chemotaxis Assay (Transwell)
This functional assay measures the ability of an antagonist to inhibit the migration of cells towards a CCR1 ligand.
Materials:
-
A CCR1-expressing cell line (e.g., THP-1 monocytes).
-
Chemoattractant: Recombinant human CCL3 (MIP-1α) or CCL5 (RANTES).
-
Test antagonist.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Transwell inserts (e.g., 5 µm pore size for monocytes).
-
24-well companion plates.
-
Cell viability stain (e.g., Trypan Blue).
-
A method for quantifying migrated cells (e.g., cell counting with a hemocytometer or a fluorescence-based assay).
Procedure:
-
Culture the CCR1-expressing cells to a sufficient density and ensure high viability (>95%).
-
Harvest the cells and resuspend them in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Prepare serial dilutions of the test antagonist in the assay medium.
-
Pre-incubate the cells with the different concentrations of the antagonist (or vehicle control) for 30 minutes at 37°C.
-
In the lower chamber of the 24-well plate, add 600 µL of assay medium containing the chemoattractant at its EC50 concentration. For the negative control, add assay medium without the chemoattractant.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top chamber of each insert.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, carefully remove the inserts. Remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or crystal violet).
-
Count the number of migrated cells in several fields of view under a microscope.
-
Calculate the percentage inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
Visualizations
CCR1 Signaling Pathway
The following diagram illustrates the canonical G protein-coupled signaling pathway initiated by the binding of a chemokine ligand to CCR1 and the point of inhibition by an antagonist.
Caption: CCR1 signaling cascade and antagonist inhibition.
Experimental Workflow: Competition Radioligand Binding Assay
This diagram outlines the key steps in determining the binding affinity of a CCR1 antagonist using a competition radioligand binding assay.
Caption: Workflow for CCR1 competition binding assay.
Experimental Workflow: Chemotaxis Assay
The following diagram provides a step-by-step overview of the Transwell chemotaxis assay to assess the functional antagonism of CCR1.
Caption: Workflow for CCR1-mediated chemotaxis assay.
CCR1 signaling pathways in monocytes and macrophages
An In-depth Technical Guide on CCR1 Signaling Pathways in Monocytes and Macrophages
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response, primarily through the recruitment of monocytes and macrophages to sites of inflammation. Its signaling pathways are complex and lead to a variety of cellular responses, including chemotaxis, cytokine production, and cellular activation. This document provides a technical overview of the core CCR1 signaling pathways in these critical immune cells, presents available quantitative data, outlines common experimental methodologies, and provides visual representations of the key signaling cascades.
Introduction to CCR1
CCR1 is a key chemokine receptor expressed on a variety of hematopoietic cells, including monocytes, macrophages, dendritic cells, and activated T cells. It binds to a range of C-C chemokines, most notably CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3). The engagement of CCR1 by its ligands is a critical step in the initiation and amplification of inflammatory responses in numerous pathological conditions, including autoimmune diseases like rheumatoid arthritis and multiple sclerosis, as well as in transplant rejection and certain cancers. Consequently, CCR1 has emerged as a significant therapeutic target for the development of novel anti-inflammatory drugs.
Ligand Binding and Receptor Activation
Upon binding of a chemokine ligand, CCR1 undergoes a conformational change, which facilitates its coupling to intracellular heterotrimeric G proteins, primarily of the Gi family. This interaction catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. Both of these components are then free to interact with and modulate the activity of various downstream effector molecules, initiating a cascade of intracellular signaling events.
Core Signaling Pathways
The activation of CCR1 in monocytes and macrophages triggers several key downstream signaling pathways that orchestrate the cellular response.
Gαi-Mediated Signaling
The Gαi subunit, upon activation, primarily inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, the most prominent role of the Gαi pathway in CCR1 signaling is the activation of downstream kinase cascades following its dissociation from the Gβγ dimer.
Gβγ-Mediated Signaling
The Gβγ subunit dimer is a crucial transducer of CCR1 signaling and is responsible for activating several key effector enzymes:
-
Phospholipase C (PLC): Gβγ activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ is a critical signal for cell migration.
-
DAG activates Protein Kinase C (PKC), which in turn phosphorylates a wide range of downstream targets, contributing to cellular activation and gene expression.
-
-
Phosphoinositide 3-Kinase (PI3K): The Gβγ subunits can directly activate the p110γ isoform of PI3K. Activated PI3K phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site at the plasma membrane for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This leads to the activation of the PI3K/Akt signaling pathway, which is central to cell survival, proliferation, and migration.
Mitogen-Activated Protein Kinase (MAPK) Cascades
CCR1 signaling robustly activates the MAPK pathways, including the extracellular signal-regulated kinase (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. These cascades are typically initiated by upstream activators like Ras and Rac, which can be influenced by Gβγ and other signaling intermediates. Activation of MAPK pathways is crucial for the regulation of gene expression, leading to the production of pro-inflammatory cytokines and chemokines.
Nuclear Factor-κB (NF-κB) Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. CCR1 signaling can lead to the activation of NF-κB through various upstream kinases, including those activated by PKC and Akt. This results in the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding inflammatory mediators like TNF-α, IL-1β, and IL-6.
Below is a diagram illustrating the major CCR1 signaling pathways.
The Pursuit of Potent and Orally Active CCR1 Antagonists: A Technical Guide to Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 1 (CCR1) has emerged as a significant therapeutic target for a spectrum of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[1][2][3][4] Its pivotal role in mediating the migration of leukocytes to sites of inflammation has driven extensive research and development efforts towards the discovery of potent and orally bioavailable CCR1 antagonists.[3][5] This technical guide provides an in-depth overview of the core principles, experimental methodologies, and key data in the quest for clinically successful CCR1 inhibitors.
The CCR1 Signaling Cascade: A Target for Intervention
CCR1, a G protein-coupled receptor (GPCR), is activated by a variety of inflammatory chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES).[6][7] Upon ligand binding, CCR1 initiates a downstream signaling cascade that culminates in cellular responses critical to the inflammatory process, such as chemotaxis, cell adhesion, and the release of pro-inflammatory mediators.[6] The intricate signaling network provides multiple avenues for therapeutic intervention with small molecule antagonists.
The Discovery and Evaluation Workflow
The identification of novel, potent, and orally active CCR1 antagonists follows a structured, multi-stage workflow. This process begins with high-throughput screening to identify initial hits and progresses through lead optimization and preclinical evaluation to select candidates for clinical development.
Quantitative Data of Representative CCR1 Antagonists
The following tables summarize the in vitro potency and pharmacokinetic properties of several notable CCR1 antagonists that have been investigated.
Table 1: In Vitro Potency of Selected CCR1 Antagonists
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| BX471 (ZK-811752) | Human CCR1 | Radioligand Binding | - | 1 | [8] |
| CP-481,715 | Human CCR1 | Radioligand Binding | - | 9.2 (Kd) | [8] |
| MLN3897 | Human CCR1 | Not Specified | - | - | [1][2] |
| AZD-4818 | Human CCR1 | Not Specified | - | - | [1][2][8] |
| J-113863 | Human CCR1 | Radioligand Binding | 0.9 | - | [8] |
| Murine CCR1 | Radioligand Binding | 5.8 | - | [8] | |
| BMS-817399 | Human CCR1 | Radioligand Binding | - | 1 | [8] |
| Human CCR1 | Chemotaxis | 6 | - | [8] | |
| BI 639667 | Human CCR1 | Calcium Flux | 1.8 | - | [8] |
| CCX354 | Human CCR1 | Not Specified | - | - | [8] |
| CCR1 antagonist 9 | Human CCR1 | Calcium Flux | 6.8 | - | [8] |
| CCR1 antagonist 10 | Human CCR1 | Radioligand Binding | - | 2.3 | [8] |
| CCR1 antagonist 12 | Human CCR1 | Chemotaxis | 9 | - | [8] |
Table 2: Pharmacokinetic Properties of a Lead CCR1 Antagonist Example
| Compound | Species | Administration | Cmax (nM) | AUC (nM·h) | Bioavailability (%) | Half-life (h) | Reference |
| Compound 48 | Mouse | IV (2.5 mg/kg) | - | 5933 | - | 6.9 | [9] |
| Mouse | PO (5.2 mg/kg) | 3129 | 6640 | 52 | 5.2 | [9] |
Key Experimental Protocols
Detailed and robust experimental protocols are fundamental to the successful identification and characterization of CCR1 antagonists. Below are methodologies for key in vitro assays.
Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for the CCR1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CCR1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A radiolabeled CCR1 ligand, typically ¹²⁵I-MIP-1α, is used.
-
Assay:
-
A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity retained on the filter, representing the bound radioligand, is quantified using a gamma counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[8][10]
Calcium Flux Assay
Objective: To measure the functional antagonist activity of a test compound by assessing its ability to inhibit agonist-induced intracellular calcium mobilization.
Methodology:
-
Cell Preparation: CCR1-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay:
-
The dye-loaded cells are pre-incubated with varying concentrations of the test compound.
-
A CCR1 agonist (e.g., CCL3 or CCL5) is added to stimulate the cells.
-
The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced calcium response (IC50) is calculated.[8]
Chemotaxis Assay
Objective: To evaluate the ability of a test compound to block the migration of CCR1-expressing cells towards a chemoattractant.
Methodology:
-
Apparatus: A transwell chamber with a porous membrane is used.
-
Assay:
-
The lower chamber is filled with media containing a CCR1 agonist (e.g., CCL3).
-
CCR1-expressing cells (e.g., THP-1 monocytes) are pre-incubated with the test compound and then placed in the upper chamber.
-
The chamber is incubated to allow for cell migration through the membrane towards the chemoattractant.
-
-
Quantification: The number of cells that have migrated to the lower chamber is quantified by counting under a microscope, by flow cytometry, or using a cell viability assay.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the cell migration (IC50) is determined.[8][11]
In Vivo Efficacy Models
The therapeutic potential of CCR1 antagonists is evaluated in various animal models of inflammatory diseases.
-
Collagen-Induced Arthritis (CIA) in Mice or Rats: This is a widely used model for rheumatoid arthritis. Efficacy is assessed by measuring reductions in joint inflammation, swelling, and bone erosion.[6]
-
Experimental Autoimmune Encephalomyelitis (EAE) in Mice: This model mimics many of the pathological features of multiple sclerosis. The effectiveness of CCR1 antagonists is determined by their ability to reduce the clinical signs of the disease, such as paralysis, and inhibit inflammatory cell infiltration into the central nervous system.[6]
-
Rabbit Annular Puncture Model: This model is used to study disc inflammation and degeneration. CCR1 antagonists have been shown to reduce inflammation in this model.[11]
The Path Forward
While numerous potent CCR1 antagonists have been identified, and several have entered clinical trials, the translation of preclinical efficacy to clinical success has been challenging.[1][2][3] Reasons for this may include species selectivity of the antagonists, the complexity and redundancy of the chemokine system, and the specific patient populations studied.[3][10] Future efforts in the discovery of orally active CCR1 antagonists will likely focus on developing compounds with improved pharmacokinetic and pharmacodynamic properties, exploring novel allosteric binding sites, and identifying patient populations most likely to respond to CCR1-targeted therapies.[12] The continued refinement of experimental models and a deeper understanding of the role of CCR1 in specific disease pathologies will be crucial for the ultimate success of this therapeutic approach.
References
- 1. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR1 Antagonists: What Have We Learned From Clinical Trials | Bentham Science [eurekaselect.com]
- 3. CCR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inflammatory Role of CCR1 in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemokine Receptor CCR1 Regulates Inflammatory Cell Infiltration after Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. karger.com [karger.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Small molecule antagonist of C-C chemokine receptor 1 (CCR1) reduces disc inflammation in the rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
In Vitro Characterization of CCR1 Antagonist 12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of CCR1 antagonist 12, a potent and selective inhibitor of the C-C chemokine receptor type 1 (CCR1). This document summarizes key quantitative data, details experimental methodologies for its evaluation, and visualizes the associated signaling pathways and experimental workflows, serving as a comprehensive resource for researchers in immunology and drug discovery.
Introduction to CCR1 and Antagonist 12
C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a critical role in mediating the inflammatory response. Expressed on the surface of various immune cells, including monocytes, macrophages, and T cells, CCR1 binds to pro-inflammatory chemokines such as CCL3 (MIP-1α) and CCL5 (RANTES). This interaction triggers downstream signaling cascades that lead to leukocyte migration to sites of inflammation. Due to its central role in various inflammatory and autoimmune diseases, CCR1 has emerged as a significant therapeutic target.
This compound (also referred to as Compound 12) is a small molecule inhibitor designed to block the function of the human CCR1 receptor. Its in vitro characterization demonstrates its potential as a therapeutic agent for inflammatory disorders.
Quantitative Data Summary
The potency of this compound has been evaluated in several key in vitro functional assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Assay Type | Target/Cell Line | Ligand/Stimulus | IC50 Value (nM) | Reference |
| Receptor Binding (hCCR1) | Human CCR1 | Not Specified | 3 | [1] |
| Chemotaxis Assay | Not Specified | CCL3 | 9 | [1] |
Key Experimental Protocols
The following sections provide detailed methodologies for the principal in vitro assays utilized in the characterization of this compound.
CCR1 Receptor Binding Assay
While specific data for a radioligand binding assay for this compound is not publicly available, a standard competition binding assay protocol is outlined below to determine the binding affinity (Ki) of a test compound.
Objective: To determine the affinity of an antagonist for the CCR1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from a cell line overexpressing human CCR1 (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-CCL3 or [¹²⁵I]-CCL5.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize CCR1-expressing cells and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist (this compound). Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known unlabeled CCR1 ligand).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Chemotaxis Assay
This compound has been shown to inhibit CCL3-induced transwell chemotaxis with an IC50 of 9 nM[1]. The following is a detailed protocol for a typical transwell migration assay.
Objective: To assess the functional ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant.
Materials:
-
Cells: A CCR1-expressing cell line (e.g., human monocytic cell line THP-1) or primary leukocytes.
-
Chemoattractant: Recombinant human CCL3 (MIP-1α).
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 supplemented with 0.5% Bovine Serum Albumin (BSA).
-
Transwell Inserts: With a pore size of 3-5 µm.
-
Detection Reagent: Calcein-AM or similar fluorescent dye for cell quantification.
-
Fluorescence Plate Reader.
Procedure:
-
Cell Preparation: Culture cells to an adequate density. On the day of the assay, harvest the cells and resuspend them in assay medium to a concentration of 1 x 10⁶ cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial dilutions of the antagonist in the assay medium.
-
Assay Setup:
-
Add the chemoattractant (e.g., CCL3 at a final concentration of 10 nM) to the lower wells of a 24-well plate. Use assay medium alone as a negative control.
-
Pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell migration.
-
Quantification of Migrated Cells:
-
Carefully remove the inserts from the wells.
-
Remove non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Migrated cells on the bottom of the membrane can be fixed and stained (e.g., with DAPI) for microscopic counting, or the number of migrated cells in the lower chamber can be quantified using a fluorescent dye like Calcein-AM.
-
-
Data Analysis: Plot the percentage of inhibition of cell migration against the logarithm of the antagonist concentration. Determine the IC50 value using non-linear regression analysis.
Calcium Mobilization Assay
While a specific IC50 value for this compound in a calcium mobilization assay is not publicly available, this is a standard functional assay for GPCR antagonists.
Objective: To measure the ability of an antagonist to block the increase in intracellular calcium concentration following receptor activation by an agonist.
Materials:
-
Cells: A cell line stably transfected with the human CCR1 gene (e.g., HEK293). Co-transfection with a promiscuous Gα protein (e.g., Gα16) can enhance the signal.
-
Agonist: Recombinant human CCL3 or CCL5.
-
Test Compound: this compound.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: With automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Preparation: Seed the CCR1-expressing cells into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Prepare a loading solution of the calcium indicator dye in assay buffer. Remove the culture medium and add the dye-loading solution to each well. Incubate for 1 hour at 37°C in the dark.
-
Compound and Agonist Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of the chemokine agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Assay Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Program the instrument to first add the CCR1 antagonist to the wells, incubate for a short period (e.g., 15-30 minutes), and then inject the chemokine agonist.
-
Measure the fluorescence intensity in real-time before and after the addition of the agonist.
-
-
Data Analysis: Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Plot the percentage of inhibition of the calcium response against the logarithm of the antagonist concentration. Determine the IC50 value using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
CCR1 Signaling Pathway
The binding of a chemokine ligand, such as CCL3, to CCR1 initiates a signaling cascade that is central to chemotaxis. This compound blocks this pathway at the initial receptor-ligand binding step.
Caption: Canonical CCR1 signaling pathway leading to chemotaxis and the point of inhibition by this compound.
Experimental Workflow for In Vitro Antagonist Characterization
The in vitro characterization of a CCR1 antagonist typically follows a logical progression from binding affinity determination to functional cellular assays.
Caption: General experimental workflow for the in vitro characterization of a CCR1 antagonist.
Chemotaxis Assay Workflow
The transwell chemotaxis assay involves a series of sequential steps to measure the effect of the antagonist on directed cell migration.
Caption: Step-by-step workflow for the in vitro transwell chemotaxis assay.
Conclusion
This compound demonstrates potent inhibition of human CCR1 in vitro. The low nanomolar IC50 values in both receptor binding and functional chemotaxis assays highlight its efficacy in blocking the CCR1 signaling pathway. The detailed protocols and workflows provided in this guide offer a comprehensive framework for the continued investigation and evaluation of this and other CCR1 antagonists in preclinical drug development. Further characterization, including the determination of its binding kinetics and selectivity against other chemokine receptors, will provide a more complete understanding of its pharmacological profile.
References
CCR1 Expression in Rheumatoid Arthritis Synovial Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of C-C chemokine receptor type 1 (CCR1) expression in the synovial tissue of patients with rheumatoid arthritis (RA). CCR1, a key player in leukocyte recruitment, is abundantly expressed in the RA synovium and represents a promising therapeutic target.[1][2] This document synthesizes quantitative data, details experimental methodologies for CCR1 detection, and illustrates the associated signaling pathways.
Quantitative Analysis of CCR1 Expression
The expression of CCR1 is significantly altered in patients with RA, particularly in the synovial compartment. The following tables summarize key quantitative findings from comparative studies analyzing CCR1 expression on various cell populations in peripheral blood (PB), synovial fluid (SF), and synovial tissue (ST) of RA patients versus healthy controls or patients with other forms of arthritis like osteoarthritis (OA).
Table 1: CCR1 Expression on Peripheral Blood Monocytes (CD14+)
| Patient Group | Percentage of CCR1+ Monocytes (%) | Reference |
| Healthy Controls | 87 | [3] |
| Rheumatoid Arthritis (RA) | 56 (significantly lower than healthy controls) | [3] |
| Arthritis Patients (RA, OA, ReA) | Significantly lower than healthy controls (p<0.005) | [4] |
Table 2: CCR1 Expression on Synovial Fluid Monocytes (CD14+)
| Patient Group | Percentage of CCR1+ Monocytes (%) | Reference |
| Rheumatoid Arthritis (RA) | 17 (significantly lower than RA PB) | [3] |
Table 3: CCR1 Expression in Synovial Tissue
| Finding | Details | Reference |
| General Expression | Abundantly expressed in RA synovium. | [1][4] |
| Cellular Localization | CCR1-immunoreactive cells are scattered throughout the synovial interstitium, with the majority being macrophages. | [5] |
| Co-localization | CCR1-immunoreactive cells co-localize with CD68+ macrophages. | [3] |
| mRNA Expression | CCR1 mRNA is detectable in RA synovial tissue. | [6] |
| Ligand Expression | Ligands for CCR1, including CCL3 (MIP-1α), CCL5 (RANTES), CCL14 (HCC-1), CCL15 (HCC-2), and CCL16 (HCC-4), are present in the RA synovium.[3][4] |
The data consistently demonstrate a dynamic regulation of CCR1 expression, with a notable decrease on circulating monocytes in RA patients compared to healthy individuals, and a further decrease on monocytes that have migrated into the synovial fluid.[3][4] This is contrasted by the abundant presence of CCR1-expressing cells, predominantly macrophages, within the synovial tissue itself, suggesting a critical role for this receptor in the recruitment and retention of inflammatory cells in the arthritic joint.[1][4][5]
Experimental Protocols
Accurate assessment of CCR1 expression is crucial for both research and clinical investigations. Below are detailed methodologies for key experiments used to quantify and localize CCR1 in synovial tissue and associated biological fluids.
Immunohistochemistry (IHC) for CCR1 in Synovial Tissue
This protocol outlines the steps for detecting CCR1 protein expression in formalin-fixed, paraffin-embedded (FFPE) synovial tissue sections.
-
Tissue Preparation:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 10 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 5-10 minutes each).
-
Rinse with running cold tap water.[7]
-
-
Antigen Retrieval:
-
Immerse slides in a pre-heated antigen retrieval buffer (e.g., Sodium Citrate, pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool at room temperature for 20 minutes.
-
Rinse with a wash buffer (e.g., PBS).[8]
-
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection:
-
Wash slides with wash buffer (3 changes, 5 minutes each).
-
Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.[8]
-
Wash slides again.
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash slides.
-
-
Chromogenic Development:
-
Apply a DAB substrate solution and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.[8]
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount a coverslip using a permanent mounting medium.[8]
-
Flow Cytometry for CCR1 on Synovial Fluid Mononuclear Cells
This protocol describes the quantification of CCR1 expression on the surface of monocytes isolated from synovial fluid.
-
Cell Isolation:
-
Obtain synovial fluid from RA patients.
-
Isolate mononuclear cells (MNCs) by density gradient centrifugation (e.g., using Ficoll-Paque).
-
Wash the isolated cells with an appropriate buffer (e.g., PBS with 2% FCS).
-
-
Antibody Staining:
-
Resuspend cells to a concentration of 2x10^6 cells/ml.
-
Incubate cells for 30 minutes at 4°C in the dark with primary antibodies directed against CCR1 and a monocyte marker (e.g., CD14), along with appropriate isotype controls.[4] Note that staining at 37°C can sometimes improve the detection of chemokine receptors.[10]
-
Wash the cells to remove unbound primary antibodies.
-
If the primary antibody is not directly conjugated, incubate with a fluorochrome-conjugated secondary antibody for 30 minutes at 4°C in the dark.
-
Wash the cells again.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the monocyte population based on forward and side scatter properties and CD14 expression.
-
Determine the percentage of CCR1-positive cells within the monocyte gate by comparing with the isotype control.[4]
-
Quantitative Real-Time PCR (qRT-PCR) for CCR1 mRNA in Synovial Tissue
This protocol allows for the quantification of CCR1 gene expression levels in synovial tissue biopsies.
-
RNA Isolation:
-
Obtain synovial tissue biopsies and immediately store them in an RNA stabilization solution or flash-freeze in liquid nitrogen.
-
Homogenize the tissue and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
-
cDNA Synthesis:
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Perform real-time PCR using a TaqMan or SYBR Green-based assay with primers specific for CCR1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Use a cell-based standard curve prepared from mitogen-stimulated peripheral blood mononuclear cells to improve assay reliability and reduce variability.[11]
-
-
Data Analysis:
-
Calculate the relative expression of CCR1 mRNA normalized to the housekeeping gene.
-
Compare expression levels between different patient groups (e.g., RA vs. OA).[11]
-
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and processes involving CCR1 in rheumatoid arthritis, the following diagrams have been generated using the DOT language.
Caption: CCR1 Signaling Pathway in Rheumatoid Arthritis.
Caption: Immunohistochemistry (IHC) Experimental Workflow for CCR1 Detection.
Caption: Flow Cytometry Experimental Workflow for CCR1 Analysis.
References
- 1. Chemokines and chemokine receptors in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential expression of chemokine receptors on peripheral blood, synovial fluid, and synovial tissue monocytes/macrophages in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemokine and chemokine receptor expression in paired peripheral blood mononuclear cells and synovial tissue of patients with rheumatoid arthritis, osteoarthritis, and reactive arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemokine receptors in the rheumatoid synovium: upregulation of CXCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Flow Cytometry Strategies for Chemokine Receptors on Live Cells [rndsystems.com]
- 11. Quantitative biomarker analysis of synovial gene expression by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of CCR1 Antagonist 12
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the in vitro characterization of CCR1 Antagonist 12, a novel investigational compound. The protocols outlined below describe standard assays for determining the potency and mechanism of action of CCR1 antagonists.
Introduction to CCR1
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the recruitment of immune cells to sites of inflammation.[1] It binds to several chemokines, including CCL3 (MIP-1α) and CCL5 (RANTES), initiating signaling cascades that lead to leukocyte trafficking.[1] Due to its involvement in various inflammatory and autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, CCR1 has become an attractive therapeutic target for drug development.[1] CCR1 antagonists are small molecules designed to block the receptor's activity, thereby inhibiting the inflammatory response.[1]
Data Presentation
The following tables summarize representative quantitative data from in vitro assays evaluating the inhibitory effect of this compound and other reference compounds.
Table 1: Comparative In Vitro Potency of CCR1 Antagonists
| Compound | Radioligand Binding (Ki, nM) | Calcium Mobilization (IC50, nM) | Chemotaxis Assay (IC50, nM) |
| This compound | Data to be generated | Data to be generated | Data to be generated |
| CCR1 antagonist 9 | Not Specified | 6.8[1][2][3] | 28[1][2][3][4][5] |
| MLN3897 | - | - | - |
| BX471 | - | - | - |
| CP-481715 | - | - | - |
Note: The data for reference compounds are compiled from various studies and variations in experimental conditions can influence results.
Table 2: Representative Data from Chemotaxis Assay with this compound
| This compound Concentration (nM) | Mean Migrated Cells (per field) | Standard Deviation | % Inhibition of Chemotaxis |
| 0 (Vehicle Control) | 260 | ± 22 | 0% |
| 1 | 235 | ± 18 | 9.6% |
| 5 | 200 | ± 15 | 23.1% |
| 10 | 165 | ± 12 | 36.5% |
| 30 (IC50) | 130 | ± 10 | 50% |
| 50 | 95 | ± 8 | 63.5% |
| 100 | 60 | ± 5 | 76.9% |
| 500 | 30 | ± 4 | 88.5% |
| No Chemoattractant | 25 | ± 3 | - |
Note: This data is illustrative and serves as an example of expected results.
Experimental Protocols
Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound for the CCR1 receptor by measuring its ability to compete with a radiolabeled ligand.[6]
Principle: The assay measures the ability of an unlabeled antagonist to compete with a radiolabeled CCR1 ligand (e.g., ¹²⁵I-CCL3 or ¹²⁵I-MIP-1α) for binding to membranes prepared from cells expressing CCR1.[6] As the concentration of the antagonist increases, it displaces the radioligand, leading to a decrease in measured radioactivity.[7] The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is the IC50, which can be used to calculate the inhibitory constant (Ki).[7][8]
Methodology:
-
Cell Membrane Preparation:
-
Culture cells stably expressing human CCR1 (e.g., HEK293 or THP-1 cells) to a high density.[6][9]
-
Harvest the cells, wash with ice-cold PBS, and lyse them in a hypotonic buffer.[9]
-
Homogenize the cell lysate and centrifuge at low speed to remove nuclei and cellular debris.[9]
-
Centrifuge the supernatant at high speed to pellet the cell membranes.[9]
-
Resuspend the membrane pellet in an appropriate assay buffer, determine the protein concentration, and store at -80°C.[9][10]
-
-
Competition Binding Assay:
-
In a 96-well plate, add assay buffer, cell membranes, and a fixed concentration of radioligand (e.g., [¹²⁵I]-CCL3) close to its Kd.[8]
-
Add serial dilutions of this compound.
-
To determine non-specific binding, add a high concentration of an unlabeled CCR1 ligand to a set of wells.[8]
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[8]
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound from free radioligand.[8][11]
-
Measure the radioactivity on the filters using a scintillation counter.[8]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.[8]
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration triggered by agonist binding to CCR1.[1]
Principle: Activation of the Gq-coupled CCR1 leads to the release of calcium from the endoplasmic reticulum into the cytoplasm.[1] This assay uses a calcium-sensitive fluorescent dye to measure this change, and the antagonist's efficacy is determined by its ability to prevent it.[6]
Methodology:
-
Cell Preparation:
-
Seed cells endogenously expressing CCR1 (e.g., THP-1 monocytes) or a cell line engineered to overexpress the receptor (e.g., HEK293) into a 96- or 384-well microplate.[1]
-
-
Dye Loading:
-
Antagonist Pre-incubation:
-
Pre-incubate the cells with various concentrations of this compound.[6]
-
-
Agonist Stimulation and Signal Detection:
-
Data Analysis:
-
Plot the fluorescence signal against the antagonist concentration to generate a dose-response curve, from which the IC50 value is calculated.[1]
-
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the directed migration of cells towards a chemoattractant gradient.[1]
Principle: The assay utilizes a two-chamber system (e.g., Transwell plate) separated by a porous membrane. The ability of an antagonist to block the migration of CCR1-expressing cells from the upper chamber toward a chemokine in the lower chamber is quantified.[6]
Methodology:
-
Cell Preparation:
-
Assay Setup:
-
Incubation:
-
Quantification of Migration:
-
After incubation, remove non-migrated cells from the upper surface of the membrane.[5]
-
Fix and stain the migrated cells on the lower surface of the membrane.[5]
-
Count the number of migrated cells in several high-power fields under a microscope.[5] Alternatively, use a plate reader to quantify fluorescence if the cells are pre-labeled with a fluorescent dye.[5]
-
-
Data Analysis:
-
Plot the number of migrated cells against the antagonist concentration to determine the IC50 value.[1]
-
Visualizations
CCR1 Signaling Pathway
Caption: Canonical CCR1 signaling pathway and point of inhibition.[1]
Experimental Workflow for Radioligand Binding Assay
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for CCR1 Antagonist 12 in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a selective C-C chemokine receptor type 1 (CCR1) antagonist, herein referred to as "CCR1 antagonist 12," in cellular chemotaxis assays. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes, offering a valuable resource for assessing the therapeutic potential of CCR1 inhibitors in inflammatory diseases, autoimmune disorders, and oncology.
Introduction to CCR1 and Chemotaxis
C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) predominantly expressed on various immune cells, including monocytes, macrophages, neutrophils, and T cells.[1][2][3] Its primary function is to mediate the migration of these cells towards a gradient of specific chemokines, such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL15.[1][3][4] This process, known as chemotaxis, is a fundamental component of the inflammatory response. Dysregulation of the CCR1 signaling axis has been implicated in the pathogenesis of numerous inflammatory conditions, making it a compelling target for therapeutic intervention.[2][5]
The binding of a chemokine ligand to CCR1 initiates a signaling cascade that results in cellular polarization and directional migration. This process involves G-protein activation, downstream effector signaling, and cytoskeletal rearrangement. CCR1 has also been shown to exhibit constitutive activity, leading to ligand-independent signaling and receptor internalization.[2]
CCR1 Signaling Pathway
The canonical CCR1 signaling pathway leading to chemotaxis is initiated by chemokine binding, which induces a conformational change in the receptor. This activates the associated heterotrimeric G protein (primarily Gαi), leading to the dissociation of the Gα and Gβγ subunits. The Gβγ subunit, in particular, plays a crucial role in activating downstream effectors like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), which ultimately results in increased intracellular calcium and the activation of pathways leading to actin polymerization and cell migration. Concurrently, G protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, promoting the recruitment of β-arrestin, which desensitizes the receptor and mediates its internalization.[1][2]
Caption: CCR1 signaling pathway leading to chemotaxis.
Experimental Protocols
This section provides a detailed protocol for a standard chemotaxis assay using a Boyden chamber or a similar transwell system to evaluate the inhibitory effect of this compound.
Materials and Reagents
-
Cell Lines: Human monocytic cell line THP-1 or other CCR1-expressing cells (e.g., RPMI 8226).[1][6]
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA) or low-serum medium.[6]
-
Chemotaxis Chamber: 96-well chemotaxis plate with polycarbonate filters (e.g., 5 µm pore size for monocytes).[7][8]
-
Detection Reagent: Calcein-AM or other fluorescent dye for cell labeling.[7][8]
-
Fluorescence Plate Reader.
Experimental Workflow
The general workflow for a chemotaxis assay involves preparing the cells, setting up the chemotaxis chamber with the chemoattractant and antagonist, allowing the cells to migrate, and finally, quantifying the migrated cells.
Caption: Experimental workflow for a chemotaxis assay.
Detailed Protocol
-
Cell Preparation:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.[7]
-
On the day of the assay, harvest the cells and wash them twice with serum-free RPMI 1640.
-
Resuspend the cells in assay medium (RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.[7][8]
-
-
Antagonist Treatment:
-
Prepare serial dilutions of this compound in the assay medium.
-
In a separate plate, pre-incubate the cell suspension with an equal volume of the antagonist dilutions (or vehicle control) for 30 minutes at room temperature.[6]
-
-
Chemotaxis Chamber Setup:
-
Cell Migration:
-
Quantification of Migration:
-
After incubation, carefully remove the insert.
-
Gently wipe the top of the filter with a cotton swab to remove non-migrated cells.
-
If cells were pre-labeled with Calcein-AM, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Alternatively, lyse the migrated cells on the bottom of the filter and quantify using a DNA- or ATP-based assay.
-
-
Data Analysis:
-
Calculate the percentage of migration relative to the positive control (CCL3 alone).
-
Determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of the antagonist and perform a non-linear regression analysis to determine the IC50 value.[1][6]
-
Data Presentation
The inhibitory activity of this compound on chemotaxis should be presented in a clear and concise manner. A table summarizing the IC50 values from multiple experiments provides a quantitative measure of the antagonist's potency.
| Antagonist | Cell Type | Chemoattractant (Concentration) | Assay Type | IC50 (nM) [Mean ± SEM, n] | Reference |
| This compound | THP-1 | CCL3 (1 nM) | Transwell Assay | [Insert Your Data] | This Study |
| BX471 | THP-1 | CCL3 | Transwell Assay | ~10 | [7] |
| CCX721 | THP-1 | CCL3 | Chemotaxis Assay | 0.3 ± 0.1 (n=3) | [4] |
| J-113863 | Mouse BMM | CCL3 | Chemotaxis Assay | ~10 | [3] |
| MLN3897 | RPMI 8226 | CCL3 (1 nM) | Transwell Assay | 8.4 ± 0.1 (n=3) | [1] |
| CCX354 | RPMI 8226 | CCL3 (1 nM) | Transwell Assay | 8.3 ± 0.1 (n=3) | [1] |
Logical Relationships in CCR1 Antagonism
The interaction of a CCR1 antagonist with its target can lead to various functional outcomes beyond the inhibition of chemotaxis. Understanding these relationships is crucial for comprehensive drug development. For instance, some antagonists may exhibit biased agonism, preferentially inhibiting certain downstream pathways (e.g., G-protein signaling) while having less effect on others (e.g., β-arrestin recruitment).
Caption: Functional outcomes of CCR1 antagonism.
Conclusion
This document provides a framework for the application of this compound in chemotaxis assays. By following the detailed protocols and considering the underlying biological principles, researchers can effectively evaluate the inhibitory potential of this and other CCR1 antagonists. The provided templates for data presentation and diagrams for signaling and workflow are intended to facilitate clear communication and robust experimental design in the pursuit of novel therapeutics targeting the CCR1 pathway.
References
- 1. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR1 blockade reduces tumor burden and osteolysis in vivo in a mouse model of myeloma bone disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of blocking chemokine receptor CCR1 with BX471 in two models of fibrosis prevention and rescue in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Blockade of CCR1 induces a phenotypic shift in macrophages and triggers a favorable antilymphoma activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Functional Assays of CCR1 Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a critical role in mediating inflammatory responses by controlling the migration of leukocytes.[1] Its involvement in various inflammatory and autoimmune diseases has established it as a significant target for drug discovery. A standardized set of in vitro assays is utilized to discover and characterize CCR1 antagonists, assessing their binding affinity, functional antagonism, and effects on cellular responses. This document provides detailed application notes and protocols for twelve distinct cell-based functional assays designed to comprehensively evaluate the efficacy and mechanism of action of CCR1 antagonists.
Data Presentation: Comparative Efficacy of CCR1 Antagonists
The following tables summarize the in vitro potency of various CCR1 antagonists across a range of functional assays. This data facilitates a direct comparison of their ability to inhibit CCR1 function.
Table 1: Binding Affinities and Functional Inhibition of CCR1 Antagonists
| Compound | Assay Type | Cell Line/System | Measured Value (IC50/Ki/Kd) | Reference(s) |
| BX471 | Radioligand Binding ([¹²⁵I]-CCL3) | Human CCR1 | Ki: 1.0 nM | [1] |
| Calcium Mobilization | Not Specified | IC50: 5.8 nM | ||
| CP-481,715 | Radioligand Binding ([¹²⁵I]-CCL3) | Human CCR1 | Kd: 9.2 nM, IC50: 74 nM | [1] |
| Calcium Mobilization | Not Specified | IC50: 71 nM | ||
| Monocyte Chemotaxis | Human Monocytes | IC50: 55 nM | ||
| CCX354 | Radioligand Binding ([¹²⁵I]-CCL3) | RPMI 8226 cells | - | [1] |
| Chemotaxis (CCL15) | THP-1 cells | IC50: 1.4 nM | ||
| MLN3897 | Radioligand Binding ([¹²⁵I]-CCL3) | RPMI 8226 cells | - | [1] |
| AZD4818 | Radioligand Binding ([¹²⁵I]-CCL3) | RPMI 8226 cells | - | [1] |
| PS899877 | Radioligand Binding ([¹²⁵I]-CCL3) | RPMI 8226 cells | - | [1] |
| CCR1 antagonist 9 | Calcium Flux Assay | Not Specified | IC50: 6.8 nM | [2] |
| Chemotaxis Assay | THP-1 cells | IC50: 28 nM | [2] |
Note: Direct comparative studies under identical experimental conditions for all listed compounds are not always available. Data is compiled from individual studies, and variations in experimental setup can influence results.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CCR1 signaling cascade and provide a generalized workflow for cell-based assays.
CCR1 Signaling Pathways and Antagonist Inhibition Point.
General Experimental Workflow for CCR1 Antagonist Assays.
Logical Relationships of CCR1 Functional Assays.
Experimental Protocols
Herein are detailed methodologies for twelve key cell-based functional assays for the characterization of CCR1 antagonists.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound to the CCR1 receptor by measuring its ability to displace a radiolabeled ligand.[1][3]
Materials:
-
Cell Membranes: Membranes prepared from a stable cell line overexpressing human CCR1 (e.g., HEK293 or CHO cells).[1]
-
Radioligand: High-affinity radiolabeled CCR1 ligand, such as [¹²⁵I]-CCL3.[1]
-
Test Compound: CCR1 antagonist.
-
Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Non-specific Binding Control: High concentration of an unlabeled CCR1 ligand (e.g., 1 µM CCL3).
-
96-well plates, glass fiber filter plates, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled CCR1 antagonist (competitor).
-
In a 96-well plate, add a constant concentration of the radioligand (e.g., [¹²⁵I]-CCL3) to each well.
-
Add the increasing concentrations of the unlabeled antagonist.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value by non-linear regression analysis of the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[1]
Calcium Mobilization (Flux) Assay
Objective: To determine the functional potency (IC50) of a CCR1 antagonist by measuring its ability to block agonist-induced intracellular calcium mobilization.[2]
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing human CCR1.
-
Calcium-sensitive dye: Fluo-4 AM or Indo-1 AM.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
CCR1 Agonist: Human CCL3/MIP-1α.
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader with an injector.
Procedure:
-
Seed cells into a 96-well black, clear-bottom plate and culture overnight.
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark at 37°C for 45-60 minutes.
-
Gently wash the cells twice with assay buffer to remove excess dye.
-
Prepare serial dilutions of the CCR1 antagonist and add them to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject the CCR1 agonist (e.g., CCL3 at its EC80 concentration) into the wells and immediately record the fluorescence signal over time.
-
Calculate the change in fluorescence (peak - baseline) and plot the normalized response against the antagonist concentration to determine the IC50 value.[2]
Chemotaxis Assay (Transwell System)
Objective: To assess the functional potency (IC50) of a CCR1 antagonist in blocking chemokine-induced cell migration.
Materials:
-
Cells: Human monocytic cell line THP-1 or primary human monocytes.
-
Assay Medium: RPMI 1640 + 0.5% BSA.
-
Chemoattractant: Recombinant human CCL3.
-
Transwell inserts: 5 µm pore size for a 24-well plate.
-
Cell stain (e.g., Calcein-AM or Giemsa).
Procedure:
-
Harvest cells and resuspend them in assay medium to a final concentration of 2 x 10^6 cells/mL.
-
Pre-incubate the cell suspension with various concentrations of the CCR1 antagonist or vehicle control for 30 minutes at 37°C.
-
Add assay medium containing the chemoattractant (e.g., CCL3 at its EC50 concentration) to the lower wells of the 24-well plate.
-
Place the Transwell® inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Quantify the migrated cells in the lower chamber by lysing and staining with a fluorescent dye (e.g., Calcein-AM) or by fixing and staining the underside of the insert (e.g., with Giemsa) and counting under a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration and determine the IC50 value.[2]
Receptor Internalization Assay
Objective: To measure the ability of a CCR1 antagonist to inhibit ligand-mediated receptor internalization.
Materials:
-
Cells: RPMI 8226 cells (endogenously expressing CCR1) or HEK293 cells stably expressing FLAG-CCR1.
-
CCR1 Agonist: Human CCL3.
-
Antibodies: PE-conjugated anti-CCR1 antibody and corresponding isotype control.
-
FACS Buffer: PBS + 1% FBS.
-
Flow cytometer.
Procedure:
-
Harvest 5 x 10^6 cells and suspend them in RPMI 1640 media with 1% FBS.
-
Incubate cells with various concentrations of the antagonist for 15 minutes.
-
Activate the cells with CCL3 (e.g., 1 nM) and incubate for 2 hours at 37°C to induce internalization.
-
Wash the cells with cold FACS buffer.
-
Stain the cells with a PE-conjugated anti-CCR1 antibody on ice for 30 minutes in the dark.
-
Wash the cells again to remove unbound antibody.
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of CCR1 on the cell surface.
-
A decrease in MFI indicates receptor internalization. Calculate the percentage of inhibition of internalization for each antagonist concentration to determine its potency.
β-Arrestin Recruitment/Translocation Assay
Objective: To evaluate the antagonist's ability to block the ligand-induced interaction between CCR1 and β-arrestin, a key event in G protein-independent signaling and receptor desensitization.
Materials:
-
Cells: HEK293 cells co-expressing CCR1 fused to a luciferase fragment (e.g., Rluc) and β-arrestin-2 fused to a fluorescent protein (e.g., YFP) for BRET assay.
-
CCR1 Agonist: Human CCL3.
-
BRET Substrate: Coelenterazine-h.
-
White 96-well microplate.
-
Plate reader capable of measuring BRET.
Procedure:
-
Seed the engineered HEK293 cells into a white 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Add various concentrations of the CCR1 antagonist to the cells and pre-incubate.
-
Add the BRET substrate (coelenterazine-h) to each well.
-
Immediately after adding the substrate, add the CCR1 agonist (CCL3) to stimulate the receptor.
-
Measure the light emission at two wavelengths (for Rluc and YFP) over time using a BRET-compatible plate reader.
-
Calculate the BRET ratio (YFP emission / Rluc emission). An increase in the BRET ratio upon agonist stimulation indicates β-arrestin recruitment.
-
Determine the IC50 of the antagonist by plotting the inhibition of the agonist-induced BRET signal against the antagonist concentration.
ERK Phosphorylation Assay
Objective: To measure the inhibition of Extracellular signal-Regulated Kinase (ERK) phosphorylation, a downstream event in the CCR1 signaling pathway.
Materials:
-
Cells: THP-1 or other CCR1-expressing cells.
-
CCR1 Agonist: Human CCL3.
-
Antibodies: Primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2; appropriate secondary antibodies.
-
Lysis buffer, protein assay reagents, SDS-PAGE and Western blot equipment.
-
Alternatively, an In-Cell Western™ or AlphaScreen® SureFire™ p-ERK assay kit can be used for higher throughput.
Procedure (Western Blot):
-
Culture cells to 80-90% confluency and serum-starve overnight.
-
Pre-treat cells with various concentrations of the CCR1 antagonist for 1-2 hours.
-
Stimulate the cells with a CCR1 agonist (e.g., CCL3) for a predetermined time (e.g., 5-15 minutes).
-
Lyse the cells on ice and determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK and total ERK.
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect with a chemiluminescent substrate.
-
Quantify band intensities and normalize the p-ERK signal to the total ERK signal. Determine the antagonist's IC50 from the dose-response curve.
GTPγS Binding Assay
Objective: A functional assay to measure the antagonist's ability to block agonist-induced G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[4][5]
Materials:
-
Cell Membranes: Prepared from CCR1-expressing cells.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: To ensure G proteins are in an inactive state at baseline.
-
CCR1 Agonist: Human CCL3.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, incubate cell membranes with various concentrations of the CCR1 antagonist in the presence of GDP and the CCR1 agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate and wash with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Plot the specific binding against the antagonist concentration to determine the IC50 value for the inhibition of agonist-stimulated G protein activation.[4]
cAMP Assay
Objective: To measure the antagonist's effect on the Gi-mediated inhibition of adenylyl cyclase, resulting in changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells: HEK293 cells stably expressing the Gi-coupled CCR1.
-
Forskolin: An adenylyl cyclase activator.
-
cAMP Assay Kit: e.g., cAMP-Glo™ Assay (Promega) or HTRF-based cAMP kits.
-
White, opaque 96-well plates.
-
Luminometer or HTRF-compatible plate reader.
Procedure (using cAMP-Glo™):
-
Seed cells in white, opaque-walled microplates and incubate overnight.
-
Prepare serial dilutions of the CCR1 antagonist in assay buffer containing a fixed concentration of forskolin (e.g., 10 µM).
-
Aspirate the cell culture medium and add the antagonist/forskolin mixtures to the wells. Also include wells with agonist and forskolin to measure inhibition.
-
Incubate for 30 minutes at room temperature.
-
Follow the manufacturer's instructions for the cAMP-Glo™ Assay Kit, which typically involves cell lysis and addition of a detection solution.
-
Measure the luminescence. The luminescent signal is inversely proportional to the cAMP concentration.
-
Calculate the antagonist's ability to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels and determine the IC50.[6]
Reporter Gene Assay
Objective: To measure the transcriptional activity of a reporter gene (e.g., luciferase) linked to a response element (e.g., Serum Response Element, SRE) that is activated by the CCR1 signaling pathway.
Materials:
-
Cells: HEK293 cells co-transfected with a CCR1 expression vector and a reporter vector (e.g., pSRE-luc).
-
CCR1 Agonist: Human CCL3.
-
Luciferase assay reagent.
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Seed the transfected cells in a white, opaque 96-well plate and culture overnight.
-
Pre-incubate the cells with serial dilutions of the CCR1 antagonist for 1 hour.
-
Stimulate the cells with the CCR1 agonist (CCL3) at its EC50 concentration.
-
Incubate for 4-6 hours to allow for reporter gene expression.
-
Add the luciferase assay reagent according to the manufacturer's protocol to lyse the cells and initiate the luminescent reaction.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 value of the antagonist by plotting the inhibition of agonist-induced luminescence against the antagonist concentration.
Cell Adhesion Assay
Objective: To assess the ability of a CCR1 antagonist to inhibit chemokine-induced adhesion of leukocytes to an endothelial monolayer or extracellular matrix proteins.[7][8]
Materials:
-
Leukocytes: THP-1 cells or primary monocytes.
-
Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Adhesion Substrate: Fibronectin-coated 96-well plate, or a confluent monolayer of HUVECs.
-
Fluorescent Dye: Calcein-AM.
-
CCR1 Agonist/Stimulant: CCL3 or TNF-α to activate endothelium.
Procedure:
-
If using HUVECs, seed them in a 96-well plate and grow to confluence. Activate the monolayer with TNF-α for 4-6 hours.
-
Label the leukocyte suspension (e.g., THP-1 cells) with Calcein-AM.
-
Wash the labeled cells and resuspend in assay medium.
-
Pre-incubate the labeled leukocytes with various concentrations of the CCR1 antagonist for 30 minutes.
-
Remove the medium from the HUVEC monolayer (or fibronectin-coated plate) and add the pre-incubated leukocytes.
-
Add the CCR1 agonist (CCL3) to stimulate adhesion.
-
Incubate for 30-60 minutes at 37°C.
-
Gently wash the wells 2-3 times with pre-warmed medium to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of adhesion inhibition for each antagonist concentration and determine the IC50.
Transendothelial Migration (TEM) Assay
Objective: To evaluate the antagonist's efficacy in blocking leukocyte migration across an endothelial barrier, mimicking a key step of extravasation.
Materials:
-
Endothelial Cells: HUVECs.
-
Leukocytes: THP-1 cells or primary monocytes.
-
Transwell inserts: 3 µm or 5 µm pore size for a 24-well plate.
-
Coating: Fibronectin or collagen to coat the inserts.
-
Chemoattractant: CCL3.
Procedure:
-
Coat the top of the transwell inserts with fibronectin and allow to dry.
-
Seed HUVECs onto the coated inserts and grow for 48-72 hours to form a confluent monolayer.
-
Prepare the leukocyte suspension and pre-incubate with the CCR1 antagonist as described in the Chemotaxis Assay.
-
Add medium containing the chemoattractant (CCL3) to the lower chamber.
-
Add the pre-incubated leukocyte suspension to the top of the HUVEC monolayer in the insert.
-
Incubate for 4-18 hours to allow for transmigration.
-
Quantify the number of leukocytes that have migrated to the lower chamber using a cell counter, flow cytometry, or a fluorescent dye-based method.
-
Determine the IC50 of the antagonist for inhibiting transendothelial migration.
Cytokine Release Assay
Objective: To measure the effect of a CCR1 antagonist on the production and release of inflammatory cytokines from immune cells following CCR1 stimulation.[9][10][11][12][13][14]
Materials:
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs).[11]
-
CCR1 Agonist: Human CCL3.
-
Culture Medium: RPMI 1640 + 10% FBS.
-
Cytokine Detection Kit: ELISA or multiplex bead-based assay (e.g., Luminex) for cytokines like TNF-α, IL-1β, and IL-6.
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Seed the PBMCs in a 96-well culture plate at a density of 2 x 10^5 cells/well.
-
Add serial dilutions of the CCR1 antagonist to the cells and pre-incubate for 1 hour.
-
Stimulate the cells with a CCR1 agonist (CCL3).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and carefully collect the culture supernatant.
-
Measure the concentration of released cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA or a multiplex assay, following the manufacturer's instructions.
-
Determine the IC50 of the antagonist for the inhibition of cytokine release.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Innovative method for quantification of cell-cell adhesion in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytokine release assays for the prediction of therapeutic mAb safety in first-in man trials — Whole blood cytokine release assays are poorly predictive for TGN1412 cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 12. Cytokine Release Assay | Creative Diagnostics [creative-diagnostics.com]
- 13. CCR1 expression and signal transduction by murine BMMC results in secretion of TNF-α, TGFβ-1 and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Efficacy Testing of CCR1 Antagonists in In Vivo Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor predominantly expressed on leukocytes, including monocytes, macrophages, neutrophils, and T cells.[1][2] Its ligands, such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3), are potent chemoattractants that play a crucial role in the recruitment of inflammatory cells to sites of tissue injury and inflammation.[3] Consequently, CCR1 has emerged as a promising therapeutic target for a variety of autoimmune and inflammatory diseases.[1][2] Numerous small molecule CCR1 antagonists have been developed and evaluated in preclinical settings.[1][2]
These application notes provide an overview of common in vivo animal models and detailed protocols for evaluating the efficacy of CCR1 antagonists. While a specific "antagonist 12" was not identified in publicly available literature, the following protocols are broadly applicable for testing any novel CCR1 antagonist.
CCR1 Signaling Pathway
The binding of a chemokine ligand to CCR1 initiates a signaling cascade that promotes cell migration and inflammation. This process is what CCR1 antagonists aim to block.
Caption: CCR1 signaling pathway initiated by chemokine binding.
General Experimental Workflow for Testing CCR1 Antagonist Efficacy
The following diagram outlines a generalized workflow for assessing the efficacy of a CCR1 antagonist in an in vivo model of inflammation.
Caption: General workflow for in vivo efficacy studies.
In Vivo Animal Models and Protocols
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is widely used for studying rheumatoid arthritis, a disease characterized by synovial inflammation and joint destruction.[4][5]
Protocol:
-
Animals: DBA/1 mice, 7-8 weeks old, are commonly used due to their high susceptibility to CIA.[4][5]
-
Induction:
-
Prepare an emulsion of bovine or chicken type II collagen (2 mg/mL in 0.05 M acetic acid) with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[4][5][6]
-
Administer a primary immunization of 100 µL of the emulsion intradermally at the base of the tail.
-
On day 21, administer a booster injection of 100 µL of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[7]
-
-
Treatment:
-
Begin administration of the CCR1 antagonist (e.g., daily oral gavage or intraperitoneal injection) either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs).
-
A vehicle control group and a positive control group (e.g., methotrexate) should be included.
-
-
Efficacy Assessment:
-
Clinical Scoring: Monitor mice daily or every other day for signs of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling.
-
Paw Thickness: Measure paw thickness using a caliper.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines in serum or joint homogenates via ELISA or multiplex assays.
-
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE is the most common animal model for multiple sclerosis, an inflammatory demyelinating disease of the central nervous system.[8][9]
Protocol:
-
Animals: C57BL/6 mice are frequently used for EAE induction.
-
Induction:
-
Emulsify Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in CFA.[10]
-
On day 0, immunize mice subcutaneously with the MOG₃₅₋₅₅/CFA emulsion at two sites on the flank.[9]
-
Administer pertussis toxin intraperitoneally on days 0 and 2 to facilitate the entry of inflammatory cells into the CNS.[9]
-
-
Treatment:
-
Administer the CCR1 antagonist according to the desired dosing regimen (prophylactic or therapeutic).
-
Include vehicle and positive control (e.g., fingolimod) groups.
-
-
Efficacy Assessment:
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE using a standard scoring system (e.g., 0: no signs, 1: limp tail, 2: hind limb weakness, 3: hind limb paralysis, 4: quadriplegia, 5: moribund).
-
Histopathology: At the study endpoint, perfuse mice and collect brain and spinal cord tissues for histological analysis of inflammatory infiltrates and demyelination (e.g., using H&E and Luxol Fast Blue staining).
-
Flow Cytometry: Analyze immune cell populations (e.g., T cells, macrophages) in the CNS, spleen, and lymph nodes.
-
Thioglycollate-Induced Peritonitis
This model is used to study acute inflammation and leukocyte recruitment.[11][12]
Protocol:
-
Animals: BALB/c or C57BL/6 mice are suitable for this model.
-
Induction:
-
Treatment:
-
Administer the CCR1 antagonist prior to or concurrently with thioglycollate injection.
-
-
Efficacy Assessment:
-
Peritoneal Lavage: At various time points (e.g., 4, 24, 48 hours) post-injection, euthanize mice and perform peritoneal lavage with cold PBS or HBSS.[13][14]
-
Cell Counting and Differentiation: Determine the total number of recruited leukocytes in the peritoneal fluid. Use flow cytometry or cytospin preparations with differential staining to quantify specific cell populations (neutrophils, macrophages).
-
Cytokine/Chemokine Analysis: Measure the levels of inflammatory mediators in the peritoneal lavage fluid.
-
Data Presentation: Efficacy of CCR1 Antagonists in Animal Models
The following tables summarize representative quantitative data for the efficacy of various CCR1 antagonists in the described animal models.
Table 1: Efficacy of CCR1 Antagonists in the Mouse Collagen-Induced Arthritis (CIA) Model
| CCR1 Antagonist | Dose/Route | Efficacy Readout | Result | Reference |
| BX471 | 20 mg/kg | Reduction in TNF-α, CCL22 | Downregulation of expression | [16] |
| J-113863 | Not Specified | Clinical Score | Significant reduction | [17] |
| CCX721 | Not Specified | Reduction in Tumor Burden | ~90% reduction in a myeloma model with bone disease | [18] |
Table 2: Efficacy of CCR1 Antagonists in the Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model
| CCR1 Antagonist | Dose/Route | Efficacy Readout | Result | Reference |
| J-113863 | Not Specified | Inhibition of Th9/Th22 markers | Suppression of demyelination | [17] |
| Met-RANTES | Not Specified | Reduction in morbidity and mortality | Significant reduction in a viral-induced encephalomyelitis model | [19] |
Table 3: Efficacy of CCR1 Antagonists in Inflammation and Cancer Models
| CCR1 Antagonist | Model | Dose/Route | Efficacy Readout | Result | Reference |
| BX471 | Allergic Rhinitis | 20 mg/kg | Inhibition of eosinophil recruitment | Significant reduction | [16] |
| BL5923 | Colon Cancer Liver Metastasis | 50 mg/kg | Inhibition of immature myeloid cell accumulation | Marked reduction and prolonged survival | [20] |
| Met-RANTES | Pneumovirus Infection | Not Specified | Reduction in leukocyte recruitment | Pronounced attenuation | [19] |
Conclusion
The selection of an appropriate in vivo animal model is critical for the preclinical evaluation of CCR1 antagonists. The CIA, EAE, and thioglycollate-induced peritonitis models represent robust and well-characterized systems for assessing the anti-inflammatory and immunomodulatory properties of these compounds. The protocols and data presented herein provide a framework for designing and executing efficacy studies to advance the development of novel CCR1-targeted therapeutics. It is important to note that species differences in CCR1 pharmacology exist, which can complicate the translation of findings from animal models to humans.[21][22] Therefore, careful consideration of cross-reactivity and target engagement is essential.
References
- 1. CCR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CCR1 - Wikipedia [en.wikipedia.org]
- 4. chondrex.com [chondrex.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. turkishimmunology.org [turkishimmunology.org]
- 7. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]
- 8. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental autoimmune encephalomyelitis - Wikipedia [en.wikipedia.org]
- 10. rupress.org [rupress.org]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. olac.berkeley.edu [olac.berkeley.edu]
- 13. depts.ttu.edu [depts.ttu.edu]
- 14. Selecting the right gate to identify relevant cells for your assay: a study of thioglycollate-elicited peritoneal exudate cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Thioglycollate Induced Peritonitis | Semantic Scholar [semanticscholar.org]
- 16. dovepress.com [dovepress.com]
- 17. CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Functional Antagonism of Chemokine Receptor CCR1 Reduces Mortality in Acute Pneumovirus Infection In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. Frontiers | Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma [frontiersin.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for CCR1 Antagonist Administration in Mouse Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of C-C chemokine receptor 1 (CCR1) antagonists in mouse models of arthritis. The information is compiled from various preclinical studies and is intended to guide researchers in designing and executing experiments to assess the therapeutic potential of CCR1 inhibitors.
Introduction
C-C chemokine receptor 1 (CCR1) is a key mediator in the recruitment of inflammatory cells, such as monocytes and macrophages, to the synovium in rheumatoid arthritis (RA).[1] Its ligands, including CCL3 (MIP-1α) and CCL5 (RANTES), are highly expressed in the arthritic joint, promoting the infiltration of leukocytes and perpetuating the inflammatory cascade.[2][3] Consequently, antagonism of CCR1 represents a promising therapeutic strategy for RA. Mouse models of arthritis, particularly the collagen-induced arthritis (CIA) model, are invaluable tools for the preclinical evaluation of CCR1 antagonists.[2][4]
CCR1 Signaling Pathway in Arthritis
The binding of chemokines like CCL3 and CCL5 to CCR1 on immune cells triggers a signaling cascade that leads to cell migration, activation, and the production of pro-inflammatory cytokines, contributing to joint inflammation and destruction.[5][6]
Caption: CCR1 signaling in arthritis and the inhibitory action of this compound.
Data Presentation: Efficacy of CCR1 Antagonists in Rodent Models of Arthritis
The following tables summarize quantitative data from preclinical studies on the efficacy of various CCR1 antagonists in rodent models of arthritis.
Table 1: Efficacy of this compound in Rat Antigen-Induced Arthritis [7][8]
| Compound | Animal Model | Dosing Regimen | Primary Outcome | Result |
| This compound | Rat Antigen-Induced Arthritis | 2 x 15 mg/kg p.o. | Inhibition of knee swelling | Statistically significant reduction |
| This compound | Rat Antigen-Induced Arthritis | 2 x 30 mg/kg p.o. | Inhibition of clinical grades | Statistically significant reduction |
Note: Data for "this compound" is from a study in a rat model of antigen-induced arthritis, as a mouse model study for this specific compound is not publicly available.[7][8]
Table 2: Efficacy of Other CCR1 Antagonists in Mouse Collagen-Induced Arthritis (CIA) [2][9]
| Compound | Animal Model | Dosing Regimen | Primary Outcome | Result |
| J-113863 | Mouse CIA | 3 mg/kg/day i.p. | Arthritic Index | Dose-dependent inhibition |
| J-113863 | Mouse CIA | 10 mg/kg/day i.p. | Arthritic Index | Dose-dependent inhibition |
| J-113863 | Mouse CIA | 10 mg/kg/day i.p. | Paw Inflammation | Improved |
| J-113863 | Mouse CIA | 10 mg/kg/day i.p. | Joint Damage | Improved |
| J-113863 | Mouse CIA | 10 mg/kg/day i.p. | Cellular Infiltration | Dramatically decreased |
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of a CCR1 antagonist in a mouse model of collagen-induced arthritis (CIA).
Experimental Workflow
Caption: Workflow for evaluating a CCR1 antagonist in a mouse CIA model.
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice[10][11]
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
Syringes and needles (27G)
-
Emulsifying needle or device
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) to a final concentration of 1 mg/mL collagen. Emulsify until a stable emulsion is formed (a drop of the emulsion does not disperse in water).
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a fresh emulsion of bovine type II collagen (1 mg/mL) with Incomplete Freund's Adjuvant (IFA) in a 1:1 ratio.
-
Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring:
-
Begin monitoring for signs of arthritis around day 21. Arthritis typically develops between days 24 and 35.
-
Protocol 2: Administration of CCR1 Antagonist
This protocol provides a general guideline for oral or intraperitoneal administration. The specific vehicle, concentration, and dosing frequency should be optimized based on the antagonist's properties. The following is based on protocols for similar small molecule antagonists.[2][9][10]
Materials:
-
CCR1 Antagonist (e.g., "Compound 12" or a similar small molecule)
-
Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water for oral gavage; sterile PBS or saline for intraperitoneal injection)
-
Oral gavage needles or syringes for injection
Procedure (Therapeutic Dosing):
-
Preparation of Dosing Solution:
-
Prepare the CCR1 antagonist solution in the appropriate vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, prepare a 1 mg/mL solution to administer 200 µL).
-
Ensure the antagonist is fully dissolved or forms a homogenous suspension.
-
-
Dosing:
-
Begin treatment upon the first signs of arthritis (e.g., a clinical score of 1).
-
Oral Gavage: Administer the prepared solution directly into the stomach using a gavage needle.
-
Intraperitoneal (i.p.) Injection: Inject the solution into the peritoneal cavity.
-
Administer the antagonist daily or as determined by its pharmacokinetic profile.
-
A vehicle control group should receive the same volume of the vehicle on the same schedule.
-
Protocol 3: Assessment of Arthritis Severity
1. Clinical Scoring: [11]
-
Score each paw daily based on a 0-4 scale:
-
0 = No evidence of erythema or swelling.
-
1 = Subtle erythema or localized edema.
-
2 = Easily identified erythema and edema.
-
3 = Pronounced erythema and edema involving the entire paw.
-
4 = Maximum inflammation with joint rigidity.
-
-
The total clinical score per mouse is the sum of the scores for all four paws (maximum score of 16).
2. Paw Thickness Measurement:
-
Use a digital caliper to measure the thickness of the hind paws daily.
Protocol 4: Histological Analysis of Joint Damage
Materials:
-
Formalin (10% neutral buffered)
-
Decalcifying solution (e.g., EDTA-based solution)
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Safranin O-fast green stain
Procedure:
-
Tissue Collection and Fixation:
-
At the end of the study, euthanize mice and dissect the hind paws.
-
Fix the paws in 10% neutral buffered formalin for 24-48 hours.
-
-
Decalcification and Processing:
-
Decalcify the tissues in a suitable decalcifying solution until the bones are pliable.
-
Process the tissues through graded alcohols and xylene, and embed in paraffin.
-
-
Sectioning and Staining:
-
Cut 5 µm sections using a microtome.
-
Stain sections with H&E to assess inflammation (synovial infiltration) and bone erosion.
-
Stain sections with Safranin O-fast green to evaluate cartilage damage (proteoglycan loss).
-
-
Histological Scoring:
-
Score the stained sections for inflammation, pannus formation, cartilage damage, and bone erosion using a semi-quantitative scoring system (e.g., 0-3 or 0-5 scale).
-
Protocol 5: Quantification of Cytokines in Joint Tissue
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer
-
Centrifuge
-
ELISA or multiplex bead-based assay kits for mouse cytokines (e.g., TNF-α, IL-1β, IL-6)
Procedure:
-
Tissue Collection and Homogenization:
-
At the end of the study, dissect the ankle joints and remove the skin.
-
Snap-freeze the joints in liquid nitrogen and store at -80°C.
-
Homogenize the frozen tissue in lysis buffer on ice.
-
-
Protein Extraction:
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Cytokine Quantification:
-
Determine the total protein concentration of the extracts (e.g., using a BCA assay).
-
Measure the levels of specific cytokines in the extracts using ELISA or a multiplex assay according to the manufacturer's instructions.
-
Normalize cytokine levels to the total protein concentration.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Chemokines and chemokine receptors as promising targets in rheumatoid arthritis [frontiersin.org]
- 4. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rheumatoid Arthritis Pathogenesis Signaling Pathway | Cell Signaling Technology [cellsignal.com]
- 6. Chemokine receptor expression and in vivo signaling pathways in the joints of rats with adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bridged Piperazines and Piperidines as CCR1 Antagonists with Oral Activity in Models of Arthritis and Multiple Sclerosis | Bentham Science [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prevention of collagen-induced arthritis in DBA/1 mice by oral administration of AZ-9, a bacterial polysaccharide from Klebsiella oxytoca. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. Frontiers | Preventive CCL2/CCR2 Axis Blockade Suppresses Osteoclast Activity in a Mouse Model of Rheumatoid Arthritis by Reducing Homing of CCR2hi Osteoclast Progenitors to the Affected Bone [frontiersin.org]
Application Note and Protocol: Calcium Flux Assay for Characterizing CCR1 Antagonist 12
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory responses.[1] Its activation by chemokines such as CCL3 (MIP-1α) and CCL5 (RANTES) triggers a signaling cascade that leads to the recruitment of leukocytes to sites of inflammation.[1][2] This makes CCR1 a significant therapeutic target for a variety of autoimmune and inflammatory diseases.[1][2] Calcium flux assays are a widely used method for studying GPCR function, including the characterization of antagonists.[3][4] These assays measure the increase in intracellular calcium concentration that occurs upon receptor activation.[5][6] This application note provides a detailed protocol for a calcium flux assay to determine the potency of CCR1 antagonist 12, a compound with a reported IC50 of 3 nM for human CCR1.[7]
Principle of the Assay
This assay utilizes a fluorescent calcium indicator dye, such as Fluo-4 AM, which can cross the cell membrane.[8] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the dye in the cytoplasm.[9] Upon binding to calcium, the fluorescence intensity of the dye increases significantly.[3] When CCR1 is activated by an agonist, it couples to Gq proteins, initiating a signaling cascade through phospholipase C (PLC).[10][11] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[12] This transient increase in intracellular calcium is detected by the fluorescent dye. A CCR1 antagonist will block the binding of the agonist, thereby inhibiting this calcium mobilization in a dose-dependent manner. The potency of the antagonist is determined by measuring the concentration required to inhibit 50% of the maximal agonist-induced calcium response (IC50).
Signaling Pathway Diagram
Caption: CCR1 signaling pathway leading to calcium mobilization.
Experimental Protocol
This protocol is designed for a no-wash calcium flux assay using a fluorescence imaging plate reader (FLIPR) or a similar instrument.
Materials and Reagents:
-
Cells: CHO-K1 cell line stably expressing human CCR1 (e.g., ValiScreen™ Chemokine CCR1 Cell Line).[13]
-
Cell Culture Medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 NW (No-Wash) Calcium Assay Kit or a similar no-wash calcium assay kit.[8][14]
-
CCR1 Agonist: Recombinant human CCL3 (MIP-1α).
-
CCR1 Antagonist: this compound.
-
Positive Control: Ionomycin.
-
Negative Control: Vehicle (e.g., 0.1% DMSO in assay buffer).
-
Microplates: Black-wall, clear-bottom 96-well or 384-well microplates.
Procedure:
-
Cell Preparation:
-
Culture CHO-K1/hCCR1 cells in T-75 flasks until they reach 80-90% confluency.
-
The day before the assay, harvest the cells using a non-enzymatic cell dissociation solution.
-
Plate the cells in black-wall, clear-bottom microplates at a density of 40,000 to 80,000 cells per well for a 96-well plate or 10,000 to 20,000 cells per well for a 384-well plate.[15]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the Fluo-4 NW dye-loading solution according to the manufacturer's instructions.[8]
-
Remove the cell plates from the incubator and add an equal volume of the dye-loading solution to each well (e.g., 100 µL to a 96-well plate or 25 µL to a 384-well plate).[15]
-
Incubate the plates for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[15]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the antagonist in assay buffer to create a range of concentrations for determining the IC50. A typical starting concentration for a compound with a 3 nM IC50 would be in the low micromolar to picomolar range.
-
Prepare the CCR1 agonist (CCL3) at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be determined in a separate agonist dose-response experiment.
-
Prepare a positive control solution of ionomycin and a negative control of the vehicle.
-
-
Assay Execution (FLIPR):
-
Place the dye-loaded cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to read fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[15]
-
Establish a baseline fluorescence reading for each well for 10-20 seconds.
-
Add the this compound dilutions (or vehicle) to the respective wells and incubate for 15-30 minutes.
-
After the incubation period, add the CCR1 agonist (CCL3 at EC80) to all wells except the negative control wells.
-
Immediately begin recording the fluorescence signal every 1-2 seconds for a total of 2-3 minutes.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the CCR1 antagonist calcium flux assay.
Data Presentation and Analysis
The raw data will be in the form of relative fluorescence units (RFU) over time.
-
Calculate the change in fluorescence (ΔRFU): For each well, subtract the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data: Express the response in each well as a percentage of the control response (agonist only, no antagonist).
-
Generate a dose-response curve: Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50: Fit the dose-response curve using a four-parameter logistic equation to calculate the IC50 value.
Table 1: Representative Agonist (CCL3) Dose-Response Data
| CCL3 Concentration (nM) | Mean ΔRFU | Standard Deviation | % of Max Response |
| 0 | 150 | 25 | 0% |
| 0.1 | 800 | 60 | 15% |
| 1 | 2500 | 210 | 52% |
| 10 | 4500 | 350 | 94% |
| 100 | 4800 | 400 | 100% |
| 1000 | 4750 | 380 | 99% |
EC50 for CCL3: [Insert experimentally determined value] nM
Table 2: Representative this compound Inhibition Data
| Antagonist 12 Conc. (nM) | Mean ΔRFU (with EC80 CCL3) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 4000 | 320 | 0% |
| 0.1 | 3800 | 300 | 5% |
| 1 | 2500 | 200 | 37.5% |
| 3 | 2000 | 180 | 50% |
| 10 | 1200 | 110 | 70% |
| 100 | 500 | 60 | 87.5% |
| 1000 | 200 | 30 | 95% |
IC50 for this compound: [Insert experimentally determined value] nM
Conclusion
This application note provides a comprehensive protocol for characterizing the potency of this compound using a no-wash calcium flux assay. This high-throughput compatible method allows for the efficient screening and pharmacological profiling of CCR1 antagonists, which are promising therapeutic agents for inflammatory diseases. The detailed protocol, along with the provided diagrams and data presentation tables, serves as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Portico [access.portico.org]
- 3. カルシウムインジケーター | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 5. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
- 6. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. bu.edu [bu.edu]
- 10. Characterization of the signal transduction pathway activated in human monocytes and dendritic cells by MPIF-1, a specific ligand for CC chemokine receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deciphering the Role of Mast Cells in HPV-Related Cancers | MDPI [mdpi.com]
- 13. GPCR cell lines | Revvity [revvity.com]
- 14. Molecular Probes Fluo-4 NW Calcium Assay Kit 10 Microplates | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 15. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
Determining the Affinity of Antagonist 12 for the CCR1 Receptor Using a Radioligand Binding Assay
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the migration of immune cells to sites of inflammation.[1] Its involvement in various inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, has established it as a significant target for therapeutic drug development.[1][2][3] Radioligand binding assays are a highly sensitive and robust method for quantifying the affinity of novel antagonist compounds for the CCR1 receptor.[1][4][5] This document provides a detailed protocol for conducting a competition radioligand binding assay to determine the binding affinity (IC50 and Ki) of a specific CCR1 antagonist, referred to as "antagonist 12".
Principle of the Assay
This assay quantifies the ability of a non-radioactive test compound, antagonist 12, to compete with a known radiolabeled ligand for binding to the CCR1 receptor.[1] The experiment is typically performed using cell membranes prepared from a cell line recombinantly expressing the human CCR1 receptor. A constant concentration of a high-affinity radioligand, such as [¹²⁵I]-CCL3 (MIP-1α), is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist 12. As the concentration of antagonist 12 increases, it displaces the radioligand from the receptor, resulting in a decrease in the measured radioactivity. The concentration of antagonist 12 that inhibits 50% of the specific binding of the radioligand is known as the IC50 value.[4] This value can then be used to calculate the inhibitory constant (Ki), which represents the binding affinity of the antagonist for the receptor.
Data Presentation: Binding Affinity of CCR1 Antagonist 12
The following table summarizes the results of a representative competition radioligand binding assay for this compound.
| Antagonist 12 Concentration (nM) | % Inhibition of Specific Binding |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 1 | 48.9 |
| 3 | 50.0 (IC50) |
| 10 | 85.3 |
| 100 | 98.1 |
| 1000 | 99.5 |
Summary of Results:
| Parameter | Value |
| IC50 | 3 nM |
| Radioligand | [¹²⁵I]-CCL3 |
| Radioligand Concentration | 0.1 nM |
| Kd of Radioligand | 0.2 nM |
| Ki for Antagonist 12 | 1 nM |
Note: The Ki value was calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Experimental Protocols
This section provides a detailed methodology for determining the affinity of this compound.
Materials and Reagents
-
Cell Membranes: Membranes from HEK293 cells stably expressing human CCR1.
-
Radioligand: [¹²⁵I]-CCL3 (specific activity ~2200 Ci/mmol).
-
Unlabeled Antagonist: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4 (ice-cold).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled CCR1 ligand (e.g., CCL5/RANTES).
-
96-well Filter Plates: Glass fiber filters (e.g., Millipore MultiScreen HTS).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Membrane Preparation
-
Culture HEK293-CCR1 cells to confluency.
-
Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[6]
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay).
-
Store the membrane aliquots at -80°C until use.
Competition Binding Assay Protocol
-
Prepare serial dilutions of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected IC50 (e.g., 0.01 nM to 1000 nM).
-
In a 96-well plate, add the following components in triplicate to a final volume of 200 µL:
-
Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]-CCL3 (at a final concentration of ~0.1 nM), and 100 µL of membrane suspension (containing 5-10 µg of protein).
-
Non-specific Binding: 50 µL of unlabeled CCR1 ligand (10 µM final concentration), 50 µL of [¹²⁵I]-CCL3, and 100 µL of membrane suspension.
-
Antagonist Competition: 50 µL of each dilution of antagonist 12, 50 µL of [¹²⁵I]-CCL3, and 100 µL of membrane suspension.
-
-
Incubate the plate at room temperature for 90-120 minutes with gentle agitation to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[6]
-
Dry the filter plate under a heat lamp or in a low-temperature oven.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis
-
Calculate the mean counts per minute (CPM) for each set of triplicates.
-
Determine the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
For each concentration of antagonist 12, calculate the percentage of specific binding inhibited using the following formula: % Inhibition = 100 * (1 - ((CPM_antagonist - CPM_NSB) / (CPM_total - CPM_NSB))) where CPM_antagonist is the CPM in the presence of antagonist 12, CPM_NSB is the non-specific binding CPM, and CPM_total is the total binding CPM.
-
Plot the % inhibition against the logarithm of the antagonist 12 concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for CCR1.
Visualizations
CCR1 Signaling Pathway
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor. Upon binding of its cognate chemokines, such as CCL3 (MIP-1α) or CCL5 (RANTES), the receptor undergoes a conformational change, leading to the activation of intracellular G proteins.[7] This initiates downstream signaling cascades, including the activation of phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) pathway, ultimately resulting in cellular responses like chemotaxis, calcium mobilization, and cell adhesion.[7][8]
Caption: CCR1 signaling cascade and the inhibitory action of Antagonist 12.
Experimental Workflow for CCR1 Antagonist Binding Assay
The workflow outlines the key steps involved in the radioligand competition binding assay, from reagent preparation to data analysis.
Caption: Workflow for the CCR1 radioligand competition binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 8. CCR1 - Wikipedia [en.wikipedia.org]
Measuring CCR1 Receptor Internalization with Antagonist 12: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) critically involved in inflammatory responses, making it a key target for therapeutic intervention in various autoimmune and inflammatory diseases.[1] Ligand-induced receptor internalization is a crucial mechanism for regulating GPCR signaling, and assays that measure this process are vital for characterizing the pharmacological effects of novel antagonists.[2][3] This document provides detailed protocols for measuring the internalization of the CCR1 receptor using "antagonist 12" (also known as LT166), a fluorescently labeled pyrrolone derivative that targets an intracellular allosteric binding site.[4][5][6]
The methodologies described herein are designed for researchers in academic and industrial settings engaged in GPCR pharmacology and drug discovery. These protocols cover radioligand binding assays, flow cytometry-based internalization assays, and advanced Bioluminescence Resonance Energy Transfer (BRET) techniques.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical GPCR internalization pathway and the general experimental workflow for assessing CCR1 internalization.
Caption: Canonical GPCR internalization pathway.
Caption: General workflow for assessing CCR1 internalization.
Data Presentation
The following tables summarize hypothetical quantitative data for Antagonist 12 in various CCR1 assays for comparative purposes.
Table 1: Radioligand Binding Affinity of CCR1 Ligands
| Compound | Radioligand | Cell Type | Ki (nM) | Reference |
| Antagonist 12 (LT166) | [3H]-CCR2-RA-[R] | U2OS-CCR1 | 11.8 | [4] |
| BX471 | [125I]-CCL3 | HEK-CCR1 | 1.2 | [7] |
| MLN-3897 | [125I]-CCL3 | RPMI 8226 | 0.8 | [7] |
| CCL3 (MIP-1α) | [125I]-CCL3 | RPMI 8226 | 0.02 | [7] |
Table 2: Functional Inhibition of CCL3-Mediated CCR1 Internalization
| Antagonist | Agonist | Cell Type | IC50 (nM) | Max Inhibition (%) | Reference |
| Antagonist 12 (LT166) | CCL3 (1 nM) | RPMI 8226 | Data not available | Data not available | - |
| BX471 | CCL3 (1 nM) | RPMI 8226 | 3.2 | 95 | [7] |
| MLN-3897 | CCL3 (1 nM) | RPMI 8226 | 1.6 | 98 | [7] |
Note: While Antagonist 12 has been characterized for binding, its specific IC50 for inhibiting agonist-induced internalization has not been published. The protocol below provides a framework for determining this value.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of Antagonist 12 for the CCR1 receptor.[1]
Materials:
-
HEK293 cells stably expressing human CCR1 (HEK-CCR1) or RPMI 8226 cells (endogenous CCR1).[7]
-
Cell membrane preparation from the above cells.
-
Radioligand: [125I]-CCL3.[7]
-
Unlabeled Antagonist 12.
-
Binding Buffer: 50 mM HEPES, 1 mM EDTA, 5 mM MgCl2, pH 7.5.[7]
-
Wash Buffer: 20 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl2, 0.3% polyethyleneimine, 20 mg/mL BSA, pH 7.4.[7]
-
Whatman GF/C filter paper.[7]
-
Gamma counter.
Procedure:
-
Prepare cell membranes from HEK-CCR1 or RPMI 8226 cells.[7]
-
Dilute Antagonist 12 to a range of concentrations (e.g., 10-11 to 10-5 M) in Binding Buffer.
-
In a 96-well plate, add in order:
-
For total binding, add vehicle instead of Antagonist 12. For non-specific binding, add a high concentration of unlabeled CCL3 (100 nM).[7]
-
Incubate the plate at 37°C for 2 hours with shaking to reach equilibrium.[7]
-
Harvest the membranes by rapid filtration through Whatman GF/C filter paper pre-soaked in Wash Buffer.
-
Wash the filters twice with ice-cold Wash Buffer.[7]
-
Measure the radioactivity on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Flow Cytometry-Based CCR1 Internalization Assay
This protocol quantifies the change in CCR1 surface expression following treatment with Antagonist 12 and/or an agonist like CCL3.[7][8]
Materials:
-
RPMI 8226 cells.
-
RPMI 1640 media with 1% FBS.[7]
-
Antagonist 12.
-
CCL3 (agonist).
-
PE-conjugated anti-human CCR1 antibody (e.g., Clone 53504).[7][8]
-
Isotype control antibody.
-
FACS buffer: PBS with 1% FBS.[7]
-
Flow cytometer.
Procedure:
-
Culture RPMI 8226 cells to the desired density.
-
Resuspend 5 x 106 cells in RPMI 1640 media with 1% FBS.[7]
-
Aliquot cells into flow cytometry tubes.
-
Add varying concentrations of Antagonist 12 to the cells and incubate for 15 minutes at 37°C.[7]
-
Add CCL3 (final concentration of 1 nM) to induce internalization and incubate for 2 hours at 37°C.[7] Include a control group with no CCL3 to measure basal internalization.
-
Stop the internalization by placing the tubes on ice and washing the cells with cold RPMI 1640 media with 1% FBS.[7]
-
Resuspend the cell pellet in cold FACS buffer.
-
Add 10 µL of PE-conjugated anti-CCR1 antibody or isotype control to the respective tubes.[7]
-
Incubate for 30-60 minutes on ice in the dark.
-
Wash the cells once with cold FACS buffer.
-
Resuspend the cells in an appropriate volume of FACS buffer for analysis.
-
Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the PE channel.
-
Calculate the percentage of CCR1 internalization relative to the untreated control.
Protocol 3: NanoBRET Assay for Target Engagement and Trafficking
This protocol utilizes the fluorescent properties of Antagonist 12 (LT166) to measure its binding to CCR1 in live cells and can be adapted to monitor receptor trafficking.[4][5]
Materials:
-
HEK293 cells co-transfected with CCR1-NanoLuc (Nluc) fusion construct and a plasma membrane marker (e.g., HaloTag-CAAX).[9]
-
Opti-MEM I Reduced Serum Medium.
-
Antagonist 12 (LT166).
-
Nano-Glo® Live Cell Reagent (Furimazine).
-
BRET-capable plate reader.
Procedure for Target Engagement:
-
Seed the transfected HEK293 cells in a white 96-well plate.
-
The next day, replace the culture medium with Opti-MEM.
-
Add serial dilutions of unlabeled test compounds.
-
Add a fixed concentration of Antagonist 12 (e.g., 2 µM).[4]
-
Add the Nano-Glo® substrate (Furimazine).
-
Incubate for a designated time at 37°C.
-
Measure the luminescence at 460 nm (donor) and >610 nm (acceptor) using a BRET plate reader.
-
Calculate the BRET ratio (Acceptor emission / Donor emission).
-
Plot the BRET ratio against the concentration of the unlabeled compound to determine the IC50.
Adaptation for Internalization/Trafficking:
-
Express CCR1-Nluc in cells.[9]
-
To monitor movement from the plasma membrane, co-express a plasma membrane-anchored acceptor (e.g., HaloTag-CAAX). A decrease in BRET signal upon agonist stimulation would indicate receptor internalization.[9]
-
To monitor recruitment to early endosomes, co-express an endosomal marker fused to an acceptor (e.g., HaloTag-2xFYVE). An increase in BRET signal would indicate receptor trafficking to this compartment.[9]
-
Treat cells with Antagonist 12 +/- agonist and measure the BRET ratio over time to track the kinetics of CCR1 trafficking.
Conclusion
The protocols outlined in this document provide a comprehensive framework for characterizing the interaction of Antagonist 12 with the CCR1 receptor and its effect on receptor internalization. By employing a combination of radioligand binding, flow cytometry, and NanoBRET assays, researchers can obtain detailed insights into the pharmacological profile of this and other CCR1 antagonists. These methods are essential for the preclinical evaluation of novel drug candidates targeting CCR1 for the treatment of inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorophore-Labeled Pyrrolones Targeting the Intracellular Allosteric Binding Site of the Chemokine Receptor CCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of bioluminescence resonance energy transfer assays in primary mouse neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Analysis of a CCR1 Antagonist in Rats
Disclaimer: Specific pharmacokinetic data for a compound designated "CCR1 antagonist 12" is not publicly available. The following application notes and protocols are based on a composite of data from various reported CCR1 antagonists and general principles of preclinical pharmacokinetic studies in rats.
Introduction
The C-C chemokine receptor type 1 (CCR1) is a key mediator in the inflammatory cascade, primarily involved in the migration of monocytes and macrophages to sites of inflammation.[1][2] Antagonists of this receptor are being investigated as potential therapeutics for a range of inflammatory and autoimmune diseases.[2][3] A thorough understanding of the pharmacokinetic (PK) profile of any new CCR1 antagonist is crucial for its development, informing dosing regimens, and predicting efficacy and safety.[1][4] These notes provide a detailed overview of the experimental protocols and expected pharmacokinetic parameters for a representative CCR1 antagonist in a rat model.
Data Presentation: Representative Pharmacokinetic Profile
The pharmacokinetic parameters of a novel CCR1 antagonist are typically determined following intravenous (IV) and oral (PO) administration in rats. The data presented in Table 1 is a hypothetical representation based on typical values for small molecule drug candidates and should serve as a guideline for expected results.
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.1 | 2.0 |
| AUC (ng·h/mL) | 3000 | 4500 |
| Half-life (t½) (h) | 4.0 | 4.5 |
| Clearance (CL) (mL/min/kg) | 5.5 | - |
| Volume of Distribution (Vd) (L/kg) | 1.8 | - |
| Oral Bioavailability (F%) | - | 30% |
Table 1: Representative Pharmacokinetic Parameters of a CCR1 Antagonist in Rats. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Half-life; CL: Clearance; Vd: Volume of distribution; F%: Oral bioavailability.
Experimental Protocols
A comprehensive pharmacokinetic study in rats involves several key stages, from animal preparation to data analysis.
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a CCR1 antagonist following intravenous and oral administration in male Sprague-Dawley or Wistar rats.[5]
Materials:
-
CCR1 Antagonist
-
Vehicle for IV formulation (e.g., 20% PEG400 in saline)
-
Vehicle for PO formulation (e.g., 0.5% methylcellulose in water)
-
Male Wistar rats (220-260 g)
-
Restraint devices
-
Sterile syringes and needles
-
Anticoagulant tubes (e.g., K2-EDTA)
-
Centrifuge
-
Pipettes and storage tubes
Procedure:
-
Animal Acclimation: Acclimate male Wistar rats for at least 3 days under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.[6]
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[5][6]
-
Dose Preparation:
-
IV Formulation: Prepare a clear solution of the CCR1 antagonist in the chosen vehicle at a concentration suitable for the target dose (e.g., 1 mg/kg).
-
PO Formulation: Prepare a uniform suspension of the CCR1 antagonist in the chosen vehicle at a concentration suitable for the target dose (e.g., 10 mg/kg).
-
-
Administration:
-
Intravenous (IV): Administer the drug solution via a lateral tail vein.
-
Oral (PO): Administer the drug suspension via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the saphenous or jugular vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[6]
-
Plasma Processing:
-
Immediately transfer collected blood into anticoagulant-coated tubes.
-
Gently invert the tubes to ensure proper mixing.
-
Centrifuge the blood at approximately 2000 x g for 10 minutes at 4°C to separate plasma.[5]
-
Carefully transfer the plasma supernatant into clean, labeled cryovials.
-
Protocol 2: Bioanalytical Method using LC-MS/MS
Objective: To accurately quantify the concentration of the CCR1 antagonist in rat plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system
-
Analytical column (e.g., C18 column)
-
Reference standard of the CCR1 antagonist
-
Internal standard (IS)
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Ultrapure water
Procedure:
-
Preparation of Standards and Quality Controls (QCs): Prepare stock solutions of the CCR1 antagonist and the IS in a suitable organic solvent. Serially dilute the stock solution to prepare calibration standards and QCs at various concentration levels.
-
Sample Preparation:
-
Thaw plasma samples and standards on ice.
-
Perform protein precipitation by adding a volume of organic solvent (e.g., acetonitrile) containing the IS to a small volume of plasma (e.g., 50 µL).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Develop a chromatographic method to achieve separation of the analyte from endogenous plasma components.
-
Optimize mass spectrometry parameters for the detection and quantification of the CCR1 antagonist and the IS.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentration of the CCR1 antagonist in the plasma samples.
-
Visualizations
CCR1 Signaling Pathway
The following diagram illustrates the general signaling pathway of the C-C chemokine receptor 1 (CCR1). CCR1 antagonists function by blocking the binding of chemokine ligands (like CCL3 and CCL5) to the receptor, thereby inhibiting downstream signaling and subsequent inflammatory cell migration.[2]
Caption: A simplified diagram of the CCR1 signaling pathway.
Experimental Workflow for Preclinical Pharmacokinetic Analysis
The workflow for a typical preclinical pharmacokinetic study is a sequential process, ensuring robust and reliable data generation.[5]
Caption: Experimental workflow for preclinical pharmacokinetic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule antagonist of C-C chemokine receptor 1 (CCR1) reduces disc inflammation in the rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
how to dissolve CCR1 antagonist 12 for in vitro experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCR1 Antagonist 12, also identified by catalog number HY-124668 and CAS number 921208-19-7, is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] CCR1 is a G protein-coupled receptor that plays a crucial role in mediating the migration of leukocytes to sites of inflammation. Its involvement in various inflammatory and autoimmune diseases makes it a significant target for therapeutic intervention. This compound has demonstrated high affinity for human CCR1, with an IC50 of 3 nM.[2] Furthermore, it effectively inhibits CCL3-induced transwell chemotaxis with an IC50 of 0.009 µM.[2] These characteristics make it a valuable tool for in vitro studies aimed at understanding the role of CCR1 in various pathological processes and for the screening and development of novel anti-inflammatory agents.
This document provides detailed protocols for the dissolution of this compound and its application in common in vitro experiments.
Physicochemical and Potency Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Catalog Number | HY-124668 | [1] |
| CAS Number | 921208-19-7 | [2] |
| Molecular Weight | 487.95 g/mol | [2] |
| IC50 (human CCR1) | 3 nM | [2] |
| IC50 (CCL3-induced chemotaxis) | 0.009 µM (9 nM) | [2] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | Inferred from supplier data |
Dissolution Protocol for In Vitro Experiments
Proper dissolution and preparation of stock solutions are critical for obtaining accurate and reproducible results in in vitro assays.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure for Preparing a 10 mM Stock Solution:
-
Calculation: To prepare a 10 mM stock solution, the required amount of DMSO can be calculated using the following formula: Volume of DMSO (in µL) = (Mass of compound (in mg) / 487.95 g/mol ) * 100,000 For example, to dissolve 1 mg of this compound: Volume of DMSO (µL) = (1 mg / 487.95 g/mol ) * 100,000 = 204.94 µL
-
Dissolution: a. Carefully weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the calculated volume of sterile DMSO to the tube. c. Tightly cap the tube and vortex thoroughly for at least 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Storage: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the stock solution at -20°C or -80°C for long-term stability.
Note on Working Solutions:
For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity. To achieve this, the high-concentration DMSO stock solution should be serially diluted in the appropriate aqueous assay buffer or cell culture medium immediately before use.
Workflow for preparing a stock solution of this compound.
Experimental Protocols
Based on its mechanism of action, this compound is well-suited for use in several key in vitro assays.
Chemotaxis Assay
This assay measures the ability of the antagonist to inhibit the migration of cells towards a CCR1 ligand, such as CCL3 (MIP-1α) or CCL5 (RANTES).
Materials:
-
Leukocytic cell line expressing CCR1 (e.g., THP-1 cells)
-
Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membranes)
-
Recombinant human CCL3 or CCL5
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
This compound working solutions
-
Cell viability stain (e.g., Trypan Blue)
-
Microplate reader or microscope for cell quantification
Protocol:
-
Cell Preparation: Culture CCR1-expressing cells to a sufficient density. On the day of the experiment, harvest the cells and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Antagonist Pre-incubation: In separate tubes, incubate the cell suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Assay Setup: a. Add the chemoattractant (e.g., CCL3 at a concentration known to induce migration, typically in the low nM range) to the lower wells of the chemotaxis chamber. b. Place the membrane inserts into the wells. c. Add 100 µL of the pre-incubated cell suspension to the top chamber of each insert.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification: a. After incubation, remove the inserts. b. Quantify the number of cells that have migrated to the lower chamber using a cell counting method or by staining the migrated cells and measuring the optical density.
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the IC50 value.
Experimental workflow for a chemotaxis assay.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the increase in intracellular calcium concentration that occurs upon CCR1 activation by its ligand.
Materials:
-
CCR1-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Recombinant human CCL3 or CCL5
-
This compound working solutions
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Loading: a. Harvest CCR1-expressing cells and resuspend them in assay buffer. b. Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C). c. Wash the cells to remove excess dye and resuspend them in assay buffer.
-
Assay Setup: a. Pipette the loaded cells into the wells of a black, clear-bottom 96-well plate. b. Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Measurement: a. Record a baseline fluorescence reading. b. Add the desired concentration of this compound or vehicle control to the wells and incubate for a short period (e.g., 5-15 minutes). c. Inject the CCR1 ligand (e.g., CCL3) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to calcium mobilization. Calculate the inhibition of the calcium signal by the antagonist at different concentrations to determine the IC50 value.
References
Application Notes: Assessing Cell Permeability of Small Molecule CCR1 Inhibitors
Introduction
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a critical role in mediating inflammatory responses by controlling the migration of immune cells.[1][2] Its involvement in various autoimmune and inflammatory diseases has established it as a significant target for drug discovery.[1][3] Small molecule inhibitors of CCR1 are being developed as potential therapeutics. For these inhibitors to be effective, particularly those administered orally or those targeting intracellular binding sites, they must possess the ability to permeate cell membranes to reach their target.[4][5]
Cell permeability is a key pharmacokinetic property that influences a drug's absorption, distribution, and overall efficacy.[6] Therefore, it is essential to evaluate the permeability of novel CCR1 inhibitors early in the drug discovery process. This document provides detailed protocols for two standard in vitro assays used to assess compound permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.
CCR1 Signaling Pathway
CCR1 is activated by several chemokines, including CCL3 (MIP-1α) and CCL5 (RANTES).[7][8] Upon ligand binding, the receptor undergoes a conformational change, activating intracellular G proteins (primarily Gαi and Gαq).[9][10] This initiates downstream signaling cascades, leading to an increase in intracellular calcium concentration and the inhibition of adenylyl cyclase, ultimately resulting in cellular responses like chemotaxis and immune cell activation.[8][10][11]
Part 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, non-cell-based assay that predicts passive, transcellular permeability.[12][13] It measures a compound's ability to diffuse from a donor compartment through a filter coated with a lipid-infused artificial membrane to an acceptor compartment.[14][15] This assay is valuable for early-stage screening as it isolates passive diffusion from more complex transport mechanisms like active uptake or efflux.[12][16]
Experimental Workflow: PAMPA
Detailed Protocol: PAMPA
-
Materials and Reagents
-
96-well microtiter plates (Donor and Acceptor plates).
-
96-well filter plate with a hydrophobic PVDF membrane.
-
Lipid solution (e.g., 2% dodecane solution of phosphatidylcholine).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds (CCR1 inhibitors) and control compounds.
-
LC-MS/MS system for analysis.
-
-
Procedure
-
Prepare Acceptor Plate : Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare Filter Plate : Coat the membrane of the filter plate by adding 5 µL of the lipid solution to each well and allow the solvent to evaporate.
-
Prepare Donor Plate : Prepare test compounds in PBS at a final concentration (e.g., 10 µM). Add 300 µL of the compound solution to the donor plate wells.
-
Assemble and Incubate : Carefully place the lipid-coated filter plate onto the acceptor plate, creating a "sandwich". Add the compound solutions from the donor plate into the wells of the filter plate. Cover and incubate at room temperature for a specified period (e.g., 4-16 hours).[13]
-
Sample Collection : After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification : Analyze the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.
-
-
Data Analysis The effective permeability coefficient (Pe) is calculated using the following equation: Pe = C x Vd x Va / ((Vd + Va) x Area x Time) x -ln(1 - [drug]acceptor / [drug]equilibrium) Where C is a constant related to the volumes and surface area, Vd and Va are the volumes of the donor and acceptor compartments, Area is the surface area of the membrane, and Time is the incubation time.
Data Presentation: PAMPA Results
Permeability is often categorized as low, medium, or high based on the calculated Pe value.
| Compound Category | Example Compound | Permeability (Pe) (10⁻⁶ cm/s) | Predicted Absorption |
| High Permeability | Propranolol | > 10 | High |
| Low Permeability | Atenolol | < 1 | Low |
| Test Compound | CCR1 Inhibitor X | [Insert Value] | [Interpret Result] |
Part 2: Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used cell-based model to predict human intestinal absorption and to investigate potential drug efflux.[17][18] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier.[17][19] This assay measures the rate of compound transport in both the apical-to-basolateral (A-B) direction, simulating absorption, and the basolateral-to-apical (B-A) direction, to identify active efflux.[6][20]
Experimental Workflow: Caco-2 Assay
Detailed Protocol: Caco-2 Permeability Assay
-
Materials and Reagents
-
Caco-2 cell line (ATCC HTB-37).
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin).
-
Transwell™ permeable supports (e.g., 24-well format).
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.
-
Test compounds (CCR1 inhibitors) and controls (e.g., propranolol, atenolol, digoxin).
-
Transepithelial Electrical Resistance (TEER) meter.
-
LC-MS/MS system.
-
-
Procedure
-
Cell Culture : Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 18-22 days, replacing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.[17]
-
Monolayer Integrity Check : Before the experiment, measure the TEER of each well. Only monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²) are used. Lucifer yellow rejection can also be used as a secondary integrity check.
-
Transport Experiment (Bidirectional) :
-
Wash the cell monolayers twice with pre-warmed transport buffer (e.g., HBSS at 37°C).
-
For A→B transport (Absorption) : Add the test compound (e.g., 10 µM in transport buffer) to the apical (upper) compartment and fresh transport buffer to the basolateral (lower) compartment.
-
For B→A transport (Efflux) : Add the test compound to the basolateral compartment and fresh transport buffer to the apical compartment.
-
-
Incubation : Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 120 minutes) with gentle shaking.
-
Sample Collection : At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Quantification : Analyze the compound concentration in all samples using a validated LC-MS/MS method.
-
-
Data Analysis
-
The apparent permeability coefficient (Papp) is calculated in cm/s: Papp = (dQ/dt) / (A x C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
The Efflux Ratio (ER) is calculated to determine if the compound is a substrate of efflux transporters (like P-glycoprotein): ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 is a strong indicator that the compound undergoes active efflux.[17]
-
Data Presentation: Caco-2 Permeability and Efflux Results
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification | Efflux Substrate |
| Atenolol (Low Perm.) | < 1.0 | < 1.0 | ~1.0 | Low | No |
| Propranolol (High Perm.) | > 20.0 | > 20.0 | ~1.0 | High | No |
| Digoxin (P-gp Substrate) | < 1.0 | > 5.0 | > 5.0 | Low | Yes |
| CCR1 Inhibitor Y | [Insert Value] | [Insert Value] | [Calculate] | [Interpret] | [Interpret] |
Summary of CCR1 Inhibitor Functional and Permeability Data
Effective drug development requires correlating permeability with functional activity. A compound must not only be potent at its target but also able to reach it in sufficient concentrations.
| Compound | Target Binding (Ki, nM)[3] | Functional Activity (IC₅₀, nM) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio |
| BX 471 | 1.0 | - | - | - |
| CP-481715 | 74 (IC₅₀) | - | - | - |
| CCR1 Antagonist 9 | - | 6.8 (Ca²⁺ Flux)[3][8] | [Test Value] | [Test Value] |
| CCR1 Antagonist 9 | - | 28 (Chemotaxis)[3] | [Test Value] | [Test Value] |
This table integrates functional data with permeability results to provide a more complete profile of a potential drug candidate. A potent CCR1 inhibitor with high permeability and a low efflux ratio would be a promising candidate for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fluorophore-Labeled Pyrrolones Targeting the Intracellular Allosteric Binding Site of the Chemokine Receptor CCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolone Derivatives as Intracellular Allosteric Modulators for Chemokine Receptors: Selective and Dual-Targeting Inhibitors of CC Chemokine Receptors 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. CCR1 - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 12. PAMPA | Evotec [evotec.com]
- 13. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 14. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 16. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. enamine.net [enamine.net]
Application Notes and Protocols: The Use of CCR1 Antagonists in a Multiple Myeloma Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells within the bone marrow. The tumor microenvironment plays a crucial role in the pathogenesis of MM, including promoting tumor growth, survival, and drug resistance. The chemokine receptor CCR1 and its primary ligand, CCL3 (also known as MIP-1α), are key players in the interaction between MM cells and the bone marrow niche. Elevated levels of CCL3 are associated with increased bone disease and poorer survival in MM patients. The CCL3/CCR1 signaling axis mediates the migration of MM cells and osteoclasts, contributing to osteolytic bone lesions and disease progression. Consequently, targeting CCR1 with specific antagonists presents a promising therapeutic strategy for multiple myeloma.
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of a CCR1 antagonist in a multiple myeloma xenograft model. While a specific antagonist designated "12" was not definitively identified in a broad literature search, this document is based on the extensive preclinical data available for other well-characterized CCR1 antagonists, such as BX471 and CCX9588, in similar models.
Signaling Pathway
The signaling cascade initiated by the binding of CCL3 to CCR1 on multiple myeloma cells and other cells in the bone marrow microenvironment, such as osteoclasts, is multifaceted. This pathway activation can lead to increased cell migration, proliferation, and survival, as well as the promotion of osteoclastogenesis, which contributes to the characteristic bone lesions in multiple myeloma.[1][2][3][4]
Experimental Workflow
The following diagram outlines the typical workflow for a preclinical in vivo study evaluating a CCR1 antagonist in a multiple myeloma xenograft model.
Data Presentation
The following tables summarize representative quantitative data from studies using CCR1 antagonists in multiple myeloma xenograft models.
Table 1: Effect of CCR1 Antagonist on Tumor Burden and Dissemination
| Treatment Group | Mean Tumor Burden (Relative Luminescence) | Circulating Tumor Cells (% of Control) | Reference |
| Vehicle Control | 1.00 | 100% | [1][5] |
| CCR1 Antagonist (e.g., CCX9588) | 0.45 | <5% | [1][5] |
Table 2: Effect of CCR1 Antagonist on Survival
| Treatment Group | Median Survival (Days) | Percent Increase in Lifespan | Reference |
| Vehicle Control | 30 | - | [6] |
| CCR1 Antagonist (e.g., BX471) + Dexamethasone | 45 | 50% | [6] |
Experimental Protocols
Cell Line Culture
-
Cell Lines: Human multiple myeloma cell lines such as OPM2, RPMI-8226, or MM.1S are commonly used.[7]
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Cells are passaged every 2-3 days to maintain logarithmic growth. Cell viability should be >95% as determined by trypan blue exclusion before in vivo use.
Animal Models
-
Species and Strain: Immunodeficient mice, such as NOD/SCID gamma (NSG) or Severe Combined Immunodeficient (SCID) mice, aged 6-8 weeks, are suitable for establishing xenografts of human multiple myeloma cells.[7][8]
-
Acclimatization: Animals should be acclimated to the facility for at least one week prior to the commencement of the study.
-
Housing: Mice are housed in a pathogen-free environment with ad libitum access to food and water.
Multiple Myeloma Xenograft Model Establishment
A. Subcutaneous Xenograft Model
-
Cell Preparation: Harvest MM cells during the logarithmic growth phase. Wash the cells twice with sterile phosphate-buffered saline (PBS) or serum-free RPMI-1640. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.[9]
-
Implantation: Anesthetize the mouse using isoflurane. Subcutaneously inject 0.2 mL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
B. Orthotopic (Intratibial) Xenograft Model
-
Cell Preparation: Prepare the MM cells as described for the subcutaneous model, resuspending the final pellet in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Anesthetize the mouse and make a small incision over the knee. Use a 27-gauge needle to create a small hole in the tibial plateau and inject 20 µL of the cell suspension (1 x 10^6 cells) into the bone marrow cavity. Close the incision with sutures or surgical glue.
-
Tumor Monitoring: Tumor burden can be monitored using bioluminescence imaging (if using luciferase-expressing cells) or by analyzing circulating tumor cells in the peripheral blood via flow cytometry.
CCR1 Antagonist Administration
-
Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³) in the subcutaneous model, or at a predetermined time point in the orthotopic model, randomize the mice into treatment and control groups.
-
Formulation: The CCR1 antagonist should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water, or polyethylene glycol). The formulation should be prepared fresh daily.
-
Dosing and Administration: Administer the CCR1 antagonist via oral gavage or intraperitoneal injection. A typical dosing schedule might be once or twice daily for a specified period (e.g., 21-28 days). The control group should receive the vehicle alone. Dose-finding studies are recommended to determine the optimal dose. For example, CCX9588 has been administered at 15 mg/kg every 12 hours by oral gavage.[10]
Efficacy Evaluation and Endpoint Analysis
-
Tumor Growth Inhibition: For subcutaneous models, continue to measure tumor volume throughout the study. The percentage of tumor growth inhibition (% TGI) can be calculated.
-
Body Weight and Clinical Observations: Monitor the body weight and general health of the mice 2-3 times per week as an indicator of toxicity.
-
Circulating Tumor Cells: For orthotopic models, collect peripheral blood at specified time points and quantify the number of circulating human MM cells (e.g., CD138+) by flow cytometry.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors (subcutaneous model) or bone marrow and spleen (orthotopic model).
-
Tumor Weight: For subcutaneous tumors, measure the final weight.
-
Histology and Immunohistochemistry: Process tissues for histological analysis to assess tumor morphology and for immunohistochemical staining of relevant biomarkers (e.g., Ki-67 for proliferation, CD31 for angiogenesis).
-
Biomarker Analysis: Analyze bone marrow or tumor tissue for changes in signaling pathways or gene expression related to CCR1 activity.
-
Conclusion
The use of CCR1 antagonists in multiple myeloma xenograft models provides a robust platform for the preclinical evaluation of this therapeutic strategy. The protocols outlined above, in conjunction with the provided data and pathway information, offer a comprehensive guide for researchers investigating the role of CCR1 in multiple myeloma and the potential of its inhibition as a novel treatment approach. Careful planning and execution of these in vivo studies are essential for generating reliable and translatable data for future clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. CCR1 inhibition sensitizes multiple myeloma cells to glucocorticoid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ICAR 2011: Abstracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. US10646488B2 - Conjugates of cereblon binding compounds and G12C mutant KRAS, HRAS or NRAS protein modulating compounds and methods of use thereof - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of the chemokine receptor CCR1 promotes the dissemination of multiple myeloma plasma cells <i>in vivo</i> | Haematologica [haematologica.org]
Application Notes and Protocols for Studying CCR1 Antagonist 12 in Renal Fibrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of "CCR1 antagonist 12," a novel therapeutic candidate for renal fibrosis. The protocols outlined below are based on established methodologies for inducing and assessing renal fibrosis, as well as for characterizing the mechanism of action of C-C chemokine receptor type 1 (CCR1) antagonists.
Introduction to CCR1 and Renal Fibrosis
Renal fibrosis, the excessive scarring of kidney tissue, is the common final pathway of virtually all chronic kidney diseases (CKD), leading to end-stage renal disease.[1][2] A key pathological feature of renal fibrosis is the infiltration of inflammatory cells, such as macrophages and lymphocytes, into the kidney interstitium.[3][4] These infiltrating leukocytes are a major source of pro-inflammatory and pro-fibrotic mediators, including cytokines and growth factors, that drive the fibrotic process.[3]
The C-C chemokine receptor 1 (CCR1) plays a crucial role in mediating the recruitment of these inflammatory cells to the site of kidney injury.[5] Blockade of CCR1 has been shown to effectively reduce the infiltration of mononuclear leukocytes and ameliorate renal fibrosis in various experimental models of kidney disease.[3][5] Therefore, targeting CCR1 with a specific antagonist like "12" represents a promising therapeutic strategy to halt the progression of renal fibrosis.[3][5]
In Vivo Efficacy Study: Unilateral Ureteral Obstruction (UUO) Model
The unilateral ureteral obstruction (UUO) model is a well-established and widely used in vivo model to induce progressive renal fibrosis in rodents.[2][6][7] The obstruction of the ureter leads to tubular injury, inflammation, and subsequent interstitial fibrosis, closely mimicking the pathological progression observed in human obstructive nephropathy.[6][7]
Experimental Workflow for In Vivo Studies
Caption: Experimental workflow for evaluating this compound in the UUO mouse model.
Detailed Protocol for UUO Model
1. Animal Model:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals for at least one week prior to the experiment with free access to food and water.
2. Surgical Procedure:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Make a midline abdominal incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points using 4-0 silk suture.[2][8]
-
Close the incision in layers.
-
Administer post-operative analgesia as required.
-
Sham-operated animals undergo the same procedure without ureteral ligation.
3. Treatment Protocol:
-
Groups:
-
Sham + Vehicle
-
UUO + Vehicle
-
UUO + this compound (multiple dose levels, e.g., low, medium, high)
-
-
Administration: Administer this compound or vehicle daily via oral gavage or another appropriate route, starting from the day of surgery (day 0) or at a later time point (e.g., day 6) to model a therapeutic intervention.[3][4]
4. Endpoint Analysis:
-
Euthanize mice at predetermined time points (e.g., 7, 10, or 14 days post-UUO).
-
Collect blood for serum creatinine and blood urea nitrogen (BUN) analysis.
-
Harvest both the obstructed and contralateral kidneys. One-half of the kidney is fixed in 10% neutral buffered formalin for histology, and the other half is snap-frozen in liquid nitrogen for molecular analysis.
Histological and Molecular Analyses
| Parameter | Method | Description |
| Fibrosis Assessment | Masson's Trichrome Staining, Sirius Red Staining | To visualize and quantify collagen deposition in the interstitium.[8] |
| Myofibroblast Accumulation | Immunohistochemistry (IHC) for α-Smooth Muscle Actin (α-SMA) | To identify and quantify activated myofibroblasts, a key cell type in fibrosis.[8] |
| Collagen Deposition | IHC for Collagen Type I | To specifically assess the deposition of the major fibrillar collagen in fibrosis.[3] |
| Macrophage Infiltration | IHC for F4/80 | To quantify the infiltration of macrophages into the kidney interstitium. |
| Gene Expression | Quantitative Real-Time PCR (qRT-PCR) | To measure the mRNA levels of key fibrotic and inflammatory markers, including Col1a1, Acta2 (α-SMA), Tgfb1, Ccr1, and Ccl3 (MIP-1α).[3][8] |
| Protein Expression | Western Blot | To quantify the protein levels of α-SMA and Collagen I.[8] |
In Vitro Mechanistic Studies
In vitro assays are essential to elucidate the direct effects of this compound on key cellular players in renal fibrosis, independent of systemic effects.[1][9]
Experimental Workflow for In Vitro Studies
Caption: In vitro experimental workflow to assess the anti-fibrotic effects of this compound.
Detailed Protocols for In Vitro Assays
1. Cell Culture:
-
Cell Lines: Rat kidney fibroblasts (NRK-49F) or human primary renal fibroblasts are commonly used.[1][9] Human kidney proximal tubular epithelial cells (HK-2) can also be utilized.[1]
-
Culture Conditions: Maintain cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
2. Induction of Fibrotic Phenotype:
-
Starve cells in serum-free media for 24 hours.
-
Treat cells with a pro-fibrotic agent, most commonly Transforming Growth Factor-beta 1 (TGF-β1) at a concentration of 5-10 ng/mL, to induce myofibroblast differentiation and extracellular matrix (ECM) production.[9][10]
3. This compound Treatment:
-
Pre-incubate cells with various concentrations of this compound for 1-2 hours before the addition of the pro-fibrotic stimulus.
4. Key In Vitro Assays:
| Assay | Cell Type | Protocol | Readout |
| Chemotaxis Assay | Monocytes (e.g., THP-1) or Renal Fibroblasts | Use a Boyden chamber assay. Place cells in the upper chamber and a CCR1 ligand (e.g., CCL3/MIP-1α) with or without this compound in the lower chamber. | Quantify the number of migrated cells to the lower chamber. |
| Myofibroblast Differentiation | Renal Fibroblasts (e.g., NRK-49F) | Treat cells with TGF-β1 in the presence or absence of this compound. | Analyze α-SMA expression by Western blot or immunofluorescence.[9] |
| Extracellular Matrix Deposition | Renal Fibroblasts | Treat cells as above. | Measure the expression of Collagen I and Fibronectin by Western blot, qRT-PCR, or ELISA.[11] |
Signaling Pathway of CCR1 in Renal Fibrosis
The therapeutic rationale for targeting CCR1 in renal fibrosis is based on its central role in the inflammatory cascade that drives the fibrotic process.
Caption: Signaling pathway illustrating the role of CCR1 in renal fibrosis and the mechanism of action of this compound.
Data Presentation
All quantitative data from the in vivo and in vitro studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: In Vivo Efficacy of this compound in UUO Model (Example Data)
| Parameter | Sham + Vehicle | UUO + Vehicle | UUO + Cmpd 12 (Low Dose) | UUO + Cmpd 12 (High Dose) |
| Serum Creatinine (mg/dL) | 0.2 ± 0.05 | 1.5 ± 0.3 | 1.0 ± 0.2 | 0.7 ± 0.1** |
| BUN (mg/dL) | 25 ± 5 | 120 ± 20 | 80 ± 15 | 50 ± 10 |
| Interstitial Fibrosis (% area) | 1 ± 0.5 | 45 ± 8 | 25 ± 5* | 15 ± 4 |
| α-SMA Positive Area (%) | <1 | 30 ± 6 | 18 ± 4 | 10 ± 3** |
| F4/80 Positive Cells/field | 5 ± 2 | 80 ± 15 | 40 ± 8 | 20 ± 5 |
| Col1a1 mRNA (fold change) | 1 | 25 ± 5 | 12 ± 3* | 6 ± 2 |
| *p < 0.05 vs. UUO + Vehicle; *p < 0.01 vs. UUO + Vehicle |
Table 2: In Vitro Effects of this compound (Example Data)
| Parameter | Control | TGF-β1 | TGF-β1 + Cmpd 12 (1 µM) | TGF-β1 + Cmpd 12 (10 µM) |
| Cell Migration (% of control) | 100 | 350 ± 40 | 200 ± 30 | 120 ± 20** |
| α-SMA Protein (relative units) | 1 | 8 ± 1.5 | 4 ± 0.8 | 2 ± 0.5 |
| Collagen I mRNA (fold change) | 1 | 15 ± 3 | 7 ± 1.5* | 3 ± 1 |
| *p < 0.05 vs. TGF-β1; *p < 0.01 vs. TGF-β1 |
By following these detailed protocols and application notes, researchers can effectively evaluate the therapeutic potential of this compound for the treatment of renal fibrosis.
References
- 1. Kidney Fibrosis In Vitro and In Vivo Models: Path Toward Physiologically Relevant Humanized Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. krcp-ksn.org [krcp-ksn.org]
- 3. A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 8. Video: Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Fibrosis Assay CRO- In Vitro Fibrosis assay services for preclinical research [nephrix-biosolutions.com]
Application Note: Flow Cytometry Analysis of Immune Cells Treated with a CCR1 Antagonist
For: Researchers, scientists, and drug development professionals.
Disclaimer: The specific antagonist "CCR1 antagonist 12" could not be identified in publicly available literature. Therefore, this application note utilizes the well-characterized, potent, and specific CCR1 antagonist, BX 471 , as a representative compound to demonstrate the principles and protocols for analyzing the effects of CCR1 inhibition on immune cells via flow cytometry.
Introduction
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor predominantly expressed on various immune cells, including monocytes, macrophages, neutrophils, and lymphocytes. Its primary function is to mediate the migration of these cells to sites of inflammation in response to its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES).[1] Due to its critical role in leukocyte trafficking, CCR1 has become an attractive therapeutic target for a range of inflammatory and autoimmune diseases.[2]
CCR1 antagonists are small molecules designed to block the interaction between CCR1 and its chemokine ligands, thereby inhibiting downstream signaling and preventing immune cell migration.[3] BX 471 is a potent and selective, nonpeptide antagonist of human and mouse CCR1.[4] Its inhibitory effects on immune cell function make it a valuable tool for studying inflammatory processes and for potential therapeutic development.[2]
This application note provides a detailed protocol for the analysis of human peripheral blood mononuclear cells (PBMCs) treated with the CCR1 antagonist BX 471 using flow cytometry. Flow cytometry is a powerful technique for identifying and quantifying distinct immune cell populations and for assessing changes in cell surface marker expression following drug treatment.[5]
Signaling Pathway and Experimental Workflow
CCR1 Signaling Pathway
Upon binding of a chemokine ligand (e.g., CCL3), CCR1 activates intracellular G-proteins, leading to a cascade of downstream signaling events. This includes the activation of pathways such as phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK), which are crucial for cell migration, proliferation, and survival.[6] A CCR1 antagonist like BX 471 physically blocks the ligand-binding site, preventing this signaling cascade and the subsequent cellular responses.
Caption: CCR1 signaling pathway and the inhibitory action of an antagonist.
Experimental Workflow
The general workflow involves isolating immune cells, treating them with the CCR1 antagonist, staining with fluorescently-labeled antibodies, and analyzing the cells on a flow cytometer.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
Isolation of Human PBMCs
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque™ PLUS or equivalent density gradient medium
-
Phosphate-Buffered Saline (PBS)
-
15 mL and 50 mL conical tubes
-
Centrifuge
Protocol:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a fresh 50 mL tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.
-
Transfer the PBMCs to a new 50 mL tube and add PBS to bring the volume to 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature to wash the cells.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Perform a cell count and viability assessment (e.g., using Trypan Blue).
Treatment of PBMCs with CCR1 Antagonist
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
CCR1 Antagonist BX 471 (stock solution in DMSO)
-
CCL3/MIP-1α (chemokine stimulant)
-
Cell culture plates (96-well)
Protocol:
-
Resuspend PBMCs to a concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into the wells of a 96-well plate.
-
Prepare serial dilutions of BX 471 in culture medium. A typical final concentration range for in vitro assays is 1 nM to 1 µM. Include a vehicle control (DMSO equivalent).
-
Add the antagonist dilutions to the cells and incubate for 30-60 minutes at 37°C.
-
Optional for functional assessment: Add a chemokine stimulant like CCL3 (final concentration ~50 ng/mL) to the appropriate wells to assess the antagonist's ability to block chemotaxis or activation.
-
Incubate for the desired period (e.g., 2-4 hours for migration assays, or longer for analysis of marker expression).
Immunophenotyping by Flow Cytometry
This protocol outlines the staining of treated PBMCs for surface markers to identify different immune cell subsets.[5][7]
Materials:
-
Treated PBMCs
-
FACS Buffer (PBS + 1% BSA + 0.1% Sodium Azide)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 2 for a suggested panel)
-
96-well V-bottom plate
-
Flow cytometer
Protocol:
-
Transfer the treated cells to a 96-well V-bottom plate.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 200 µL of cold FACS buffer and repeat the centrifugation.
-
Resuspend the cells in 50 µL of FACS buffer containing Fc Block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.[5]
-
Prepare an antibody cocktail containing the desired fluorochrome-conjugated antibodies at their pre-titrated optimal concentrations.
-
Add 50 µL of the antibody cocktail to the cells.
-
Incubate for 30 minutes at 4°C, protected from light.[7]
-
Wash the cells twice with 200 µL of cold FACS buffer.
-
Resuspend the final cell pellet in 200-300 µL of FACS buffer for acquisition on the flow cytometer.
-
If not acquiring immediately, cells can be fixed in 1% paraformaldehyde.[7]
Data Presentation and Expected Results
Treatment with a CCR1 antagonist is expected to primarily inhibit the migration of CCR1-expressing cells, such as monocytes.[3][8] Flow cytometry can be used to quantify the number of cells that have migrated in a transwell assay or to analyze phenotypic changes in the total cell population.
Table 1: Expected Quantitative Effects of BX 471 on Monocyte Migration
This table presents hypothetical data from a chemotaxis assay where PBMCs are placed in the upper chamber of a transwell plate, and a chemokine (CCL3) is in the lower chamber. The number of migrated monocytes (identified by flow cytometry) is counted.
| Treatment Condition | BX 471 Conc. | Migrated Monocytes (cells x 10³) | % Inhibition of Migration |
| No Chemokine Control | 0 nM | 5 ± 1.2 | N/A |
| Vehicle (DMSO) + CCL3 | 0 nM | 150 ± 15.1 | 0% |
| BX 471 + CCL3 | 1 nM | 110 ± 12.5 | 26.7% |
| BX 471 + CCL3 | 10 nM | 45 ± 8.9 | 70.0% |
| BX 471 + CCL3 | 100 nM | 18 ± 4.3 | 88.0% |
| BX 471 + CCL3 | 1000 nM | 12 ± 3.1 | 92.0% |
Data are represented as mean ± standard deviation and are for illustrative purposes.
Table 2: Suggested Antibody Panel for Human PBMC Immunophenotyping
This panel allows for the identification of major immune cell populations to assess the specificity and effect of the CCR1 antagonist.
| Marker | Fluorochrome | Cell Population(s) Identified |
| CD45 | FITC | All Leukocytes (Pan-leukocyte marker) |
| CD3 | PE | T Lymphocytes |
| CD14 | PerCP-Cy5.5 | Monocytes |
| CD19 | APC | B Lymphocytes |
| CD56 | PE-Cy7 | NK Cells |
| CCR1 | BV421 | CCR1-expressing cells (e.g., Monocytes) |
| Viability Dye | e.g., Zombie Aqua | Live/Dead cell discrimination |
Conclusion
The protocols and information provided in this application note serve as a comprehensive guide for researchers investigating the effects of CCR1 antagonists on immune cells. By utilizing the specific CCR1 antagonist BX 471 as a model compound, these methods enable the detailed characterization and quantification of antagonist-mediated inhibition of immune cell migration and phenotypic modulation. The combination of in vitro cell treatment with multi-color flow cytometry provides a robust platform for advancing the understanding and development of novel anti-inflammatory therapeutics targeting the CCR1 pathway.
References
- 1. CCR1 C-C motif chemokine receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. BX471: a CCR1 antagonist with anti-inflammatory activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Treatment with BX471, a CC chemokine receptor 1 antagonist, attenuates systemic inflammatory response during sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PBMC Immunophenotyping by Flow Cytometry | AAT Bioquest [aatbio.com]
- 6. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 7. kumc.edu [kumc.edu]
- 8. Blockade of CCR1 induces a phenotypic shift in macrophages and triggers a favorable antilymphoma activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the In Vivo Anti-inflammatory Effects of CCR1 Antagonist 12
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a pivotal role in mediating inflammatory responses.[1][2][3] Expressed predominantly on leukocytes, including monocytes, macrophages, and T cells, CCR1 binds to various chemokines such as CCL3 (MIP-1α) and CCL5 (RANTES).[4][5] This interaction triggers a signaling cascade that leads to the recruitment of these immune cells to sites of inflammation, thereby perpetuating the inflammatory process.[4][6][7] Consequently, antagonizing CCR1 is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory pain.[1][2][6][8]
These application notes provide a comprehensive guide for assessing the in vivo anti-inflammatory effects of CCR1 Antagonist 12, a novel investigational compound. The following sections detail the quantitative effects of representative CCR1 antagonists in various animal models, provide step-by-step experimental protocols for in vivo evaluation, and illustrate key biological pathways and experimental workflows.
Data Presentation: Efficacy of CCR1 Antagonists in Preclinical Models
The following tables summarize the in vivo efficacy of representative CCR1 antagonists in various animal models of inflammation. This data serves as a benchmark for evaluating the potential of this compound.
Table 1: Effect of CCR1 Antagonist BX471 on Allergic Rhinitis (AR) in a Murine Model
| Parameter | Control Group (OVA-induced AR) | BX471 Treated Group (OVA-induced AR) | % Reduction | Reference |
| Nasal Symptom Score | High | Significantly Reduced | N/A | [9] |
| Eosinophil Infiltration in Nasal Mucosa | High | Significantly Reduced | N/A | [9] |
| TNF-α Protein Level | Elevated | Reduced | N/A | [9] |
| NF-κB Production | Increased | Reduced | N/A | [9] |
| Th2 Cytokines (IL-4, IL-5, IL-13) | Elevated | Decreased | N/A | [9] |
| RANTES (CCL5) Expression | Elevated | Decreased | N/A | [9] |
| MIP-1α (CCL3) Expression | Elevated | Decreased | N/A | [9] |
Table 2: Effect of CCR1 Antagonist BX471 on Spinal Cord Injury (SCI) in a Murine Model
| Parameter | Vehicle Control (SCI) | BX471 (3 mg/kg) | BX471 (10 mg/kg) | Reference |
| Motor Function Recovery | Impaired | Improved | Significantly Improved | [10] |
| Inflammatory Cell Infiltration | High | Reduced | Significantly Reduced | [10] |
| Astrocyte and Microglial Activation | High | Reduced | Significantly Reduced | [10] |
| TNF-α Expression | Elevated | Reduced | Significantly Reduced | [10] |
| IL-1β Expression | Elevated | Reduced | Significantly Reduced | [10] |
| RANTES (CCL5) Expression | Elevated | Reduced | Significantly Reduced | [10] |
| MIP-1α (CCL3) Expression | Elevated | Reduced | Significantly Reduced | [10] |
Table 3: Efficacy of Various CCR1 Antagonists in Different In Vivo Models
| Antagonist | Animal Model | Key Findings | Reference |
| BX471 | Rabbit Annular Puncture Model (Disc Inflammation) | Reduced inflammatory markers at 3 weeks; demonstrated anti-inflammatory effects and better MRI grades at 6 weeks. | [11] |
| CP-481,715 | Human CCR1 Transgenic Mice (Inflammatory responses) | Inhibited cell infiltration and inflammatory responses. | [4] |
| J113863 & UCB35625 | Murine Model of Neuropathic Pain | Effectively reduced neuropathic pain-like behavior. | [8] |
| Unnamed CCR1 Antagonist | Mouse Model of Multiple Myeloma (5TGM1) | Blocked mature osteoclast formation and reduced osteolytic bone damage with a 90% reduction in tumor burden. | [12] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Murine Model of Allergic Rhinitis
This protocol is adapted from studies evaluating the anti-inflammatory effects of CCR1 antagonists in allergic airway inflammation.[9]
1. Animals and Housing:
-
Use female BALB/c mice, 6-8 weeks old.
-
House animals in a pathogen-free facility with a 12-hour light/dark cycle, maintaining temperature at 22-26°C and 50% humidity. Provide ad libitum access to food and water.
2. Sensitization and Challenge:
-
Sensitization (Days 0 and 7): Sensitize mice by intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in 200 µL of saline.
-
Challenge (Days 14-20): Challenge the sensitized mice by intranasal instillation of 10 µL of OVA solution (50 mg/mL in saline) into each nostril daily for 7 consecutive days.
3. Dosing with this compound:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the antagonist (e.g., 1, 5, 20 mg/kg, determine optimal dose in pilot studies) via oral gavage or i.p. injection 1 hour before each OVA challenge from day 14 to day 20.
-
Include a vehicle control group (OVA-sensitized/challenged, receiving vehicle only) and a naive control group (receiving saline only).
4. Assessment of Allergic Rhinitis Symptoms (Day 20):
-
30 minutes after the final OVA challenge, count the frequency of sneezing and nasal rubbing movements for 15 minutes.
5. Sample Collection and Analysis (Day 21):
-
Euthanize mice 24 hours after the final challenge.
-
Nasal Lavage Fluid (NALF): Collect NALF by instilling and retrieving 1 mL of PBS through the trachea. Centrifuge and use the supernatant for cytokine analysis (ELISA for IL-4, IL-5, IL-13, TNF-α, RANTES, MIP-1α).
-
Blood Collection: Collect blood via cardiac puncture for measurement of serum OVA-specific IgE levels by ELISA.
-
Nasal Tissue Histology: Decalcify the head, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess eosinophil infiltration.
Protocol 2: Evaluation of this compound in a Murine Model of Spinal Cord Injury (SCI)
This protocol is based on studies assessing neuroinflammation and functional recovery following SCI.[10]
1. Animals and Housing:
-
Use adult male C57BL/6 mice, 8-10 weeks old.
-
Maintain animals under standard housing conditions as described in Protocol 1.
2. Spinal Cord Injury Procedure:
-
Anesthetize the mouse (e.g., with isoflurane or ketamine/xylazine).
-
Perform a laminectomy at the T9-T10 level to expose the spinal cord.
-
Induce a moderate contusion injury using a standardized impactor device (e.g., Infinite Horizon Impactor).
-
Suture the muscle and skin layers and provide post-operative care, including manual bladder expression twice daily until bladder function returns.
3. Dosing with this compound:
-
Administer this compound at desired doses (e.g., 3 and 10 mg/kg) via i.p. injection at 1 hour and 6 hours post-SCI.
-
Include a vehicle-treated SCI group and a sham-operated group (laminectomy only).
4. Behavioral Assessment:
-
Assess locomotor function using the Basso Mouse Scale (BMS) at 1, 3, 7, 14, and 21 days post-injury. The BMS score ranges from 0 (complete paralysis) to 9 (normal gait).
5. Tissue Collection and Analysis (Day 21):
-
Euthanize mice and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the spinal cord segment centered at the injury epicenter.
-
Histology and Immunohistochemistry:
-
Process the tissue for paraffin or cryo-sectioning.
-
Perform H&E staining to assess tissue structure and lesion volume.
-
Perform immunohistochemistry for markers of inflammation: Iba1 (microglia/macrophages), GFAP (astrocytes).
-
-
Western Blot or ELISA:
-
For a separate cohort of animals, collect fresh spinal cord tissue at an earlier time point (e.g., 24-72 hours post-injury).
-
Homogenize the tissue to prepare protein lysates.
-
Analyze the expression of inflammatory markers such as CCR1, RANTES, MIP-1α, TNF-α, and IL-1β by Western blot or ELISA.
-
Visualizations: Pathways and Workflows
Caption: CCR1 signaling pathway and antagonist inhibition.
Caption: In vivo experimental workflow for antagonist assessment.
Caption: Mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inflammatory Role of CCR1 in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. karger.com [karger.com]
- 6. CCR1 Antagonists: What Have We Learned From Clinical Trials | Bentham Science [eurekaselect.com]
- 7. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 8. Pharmacological Evidence of the Important Roles of CCR1 and CCR3 and Their Endogenous Ligands CCL2/7/8 in Hypersensitivity Based on a Murine Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. CCR1 antagonist as a potential modulator of inflammatory, autophagic, and apoptotic markers in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small molecule antagonist of C-C chemokine receptor 1 (CCR1) reduces disc inflammation in the rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma [frontiersin.org]
Troubleshooting & Optimization
CCR1 antagonist 12 solubility issues in aqueous solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with CCR1 Antagonist 12. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a particular focus on solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (CAS No. 921208-19-7) is a small molecule inhibitor of the C-C chemokine receptor type 1 (CCR1).[1][2] CCR1 is a G protein-coupled receptor (GPCR) that, upon binding to its chemokine ligands such as CCL3 (MIP-1α) and CCL5 (RANTES), initiates intracellular signaling pathways. These pathways are crucial for the migration of immune cells like monocytes and macrophages to sites of inflammation. This compound competitively blocks the binding of these chemokines to the receptor, thereby inhibiting the downstream signaling cascade and mitigating the inflammatory response. In functional assays, it has been shown to inhibit CCL3-induced transwell chemotaxis with a half-maximal inhibitory concentration (IC50) of 0.009 µM.[1][3][4]
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous cell culture media. Why is this happening?
A2: This phenomenon, often referred to as "antisolvent precipitation" or "crashing out," is a common issue with hydrophobic small molecules. This compound is likely highly soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO). However, when a concentrated DMSO stock is introduced into an aqueous environment like cell culture media or buffer, the DMSO rapidly disperses. This sudden shift in the solvent environment exposes the antagonist to a solvent system in which it has poor solubility, causing it to precipitate out of the solution.
Q3: How can I prevent my CCR1 antagonist from precipitating in my aqueous-based experiments?
A3: Several strategies can be employed to mitigate precipitation:
-
Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically ≤ 0.5%) while still maintaining the solubility of the antagonist.[5]
-
Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility. Always use pre-warmed (e.g., 37°C) cell culture media or buffers for your dilutions.[6]
-
Employ a Gradual Dilution Method: Instead of a single, large dilution, perform serial dilutions of your stock solution in pre-warmed media. Add the stock solution dropwise while gently vortexing or swirling the media to facilitate better mixing and reduce solvent shock.[6]
-
Consider Formulation Strategies: For particularly challenging solubility issues, the use of co-solvents or excipients may be necessary. Water-miscible organic solvents like polyethylene glycol (PEG) or surfactants like Tween 80 can help improve solubility. However, it is crucial to first determine the tolerance of your specific cell line to these agents.
Q4: What are the key physicochemical properties of this compound?
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 487.95 g/mol | [1] |
| Molecular Formula | C25H27ClFN3O4 | [7] |
| CAS Number | 921208-19-7 | [1][2] |
| Appearance | Solid | |
| Aqueous Solubility | Data not available; likely low. | |
| Solubility in DMSO | Expected to be high. |
Troubleshooting Guides
Table 2: Troubleshooting Common Issues with this compound in Aqueous Solutions
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Immediate precipitation upon dilution in aqueous media | - High final concentration of the antagonist.- "Solvent shock" from rapid dilution of DMSO stock.- Low temperature of the aqueous media. | - Decrease the final working concentration of the antagonist.- Perform serial dilutions in pre-warmed media.- Add the stock solution slowly while vortexing.[6] |
| Precipitation observed after incubation (e.g., in a 37°C incubator) | - Temperature shift affecting solubility.- Evaporation of media leading to increased antagonist concentration.- Interaction with media components (e.g., proteins in serum). | - Pre-warm media to 37°C before adding the compound.- Ensure proper humidification in the incubator.- Test the compound's solubility in serum-free vs. serum-containing media. |
| Inconsistent or non-reproducible results in cell-based assays | - Incomplete dissolution or precipitation of the antagonist, leading to inaccurate concentrations. | - Visually inspect for any precipitate before adding to cells.- Prepare fresh dilutions for each experiment.- Consider performing a solubility assay under your specific experimental conditions. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay of this compound
This protocol provides a general procedure for assessing the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for UV-based detection)
-
Nephelometer or UV-Vis spectrophotometer
-
Plate shaker/incubator
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming or sonication may be used if necessary.
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.
-
Add Aqueous Buffer: Add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final concentrations of the antagonist.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) on a plate shaker for a defined period (e.g., 2 hours).[8]
-
Measurement:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[8]
-
UV-Vis Spectrophotometry: After incubation, filter the solution to remove any undissolved particles. Measure the UV absorbance of the filtrate at the appropriate wavelength to determine the concentration of the dissolved antagonist.[8]
-
Protocol 2: Thermodynamic Solubility Assay of this compound
This protocol determines the equilibrium solubility of this compound.
Materials:
-
This compound powder
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator or rotator
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Sample Preparation: Add an excess amount of this compound powder to a glass vial containing a known volume of the aqueous buffer.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Analysis: Carefully collect an aliquot of the supernatant and analyze the concentration of the dissolved this compound using a validated HPLC-UV method against a standard curve.
Visualizations
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for addressing solubility issues of this compound.
References
- 1. biorbyt.com [biorbyt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BL5923 | 921208-19-7 | Chemokine Receptor | MOLNOVA [molnova.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Optimizing CCR1 Antagonist 12 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing CCR1 Antagonist 12 in preclinical in vivo studies. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to address common challenges and streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor that plays a critical role in mediating the migration of immune cells, such as monocytes and macrophages, to sites of inflammation.[1][2][3] Its ligands include chemokines like CCL3 (MIP-1α) and CCL5 (RANTES).[4] Upon ligand binding, CCR1 initiates intracellular signaling cascades that lead to chemotaxis, cell activation, and inflammatory responses.[5][6] this compound is a small molecule inhibitor designed to bind to CCR1, blocking the binding of its natural ligands and thereby preventing the downstream signaling that drives inflammatory cell recruitment.[7][8]
Q2: I have potent in vitro IC50 values for this compound. Why am I observing a lack of efficacy in my in vivo model?
A2: A disconnect between in vitro potency and in vivo efficacy is a common challenge in drug development.[9] Several factors can contribute to this:
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Pharmacokinetics/Pharmacodynamics (PK/PD): The compound may have poor bioavailability, a short half-life, or rapid metabolism, preventing it from reaching or maintaining therapeutic concentrations at the target tissue.[9][10] Achieving high, sustained receptor occupancy is often necessary for the therapeutic efficacy of chemokine receptor antagonists.[11]
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Species Cross-Reactivity: The antagonist's potency can differ significantly between human and rodent CCR1.[2][12] It is crucial to confirm that this compound has high potency against the specific species being used in the animal model.
-
Model-Specific Biology: The specific chemokine ligands driving the pathology in your chosen animal model may differ from those in human disease or your in vitro assays.[9]
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Receptor Redundancy: Other chemokine receptors may compensate for the blockade of CCR1 in a complex in vivo environment, masking the effect of the antagonist.[1][9]
Q3: What is a recommended starting dose and formulation for a mouse efficacy study?
A3: A precise starting dose should be determined based on preliminary pharmacokinetic (PK) and tolerability studies. However, a general approach is to start with a dose that is expected to provide plasma concentrations several-fold higher than the in vitro IC50 value for the target receptor in that species. For many small molecule CCR1 antagonists tested in mouse models, doses have ranged from 5 to 30 mg/kg, administered once or twice daily.[8][10][13]
For formulation, this compound can often be formulated in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80 in water for oral gavage, or dissolved in a solution like 10% DMSO, 40% PEG300, and 50% saline for intraperitoneal (IP) injection. Always perform a small-scale formulation test to ensure solubility and stability.
Q4: What are the key pharmacodynamic (PD) biomarkers to confirm target engagement in vivo?
A4: To confirm that this compound is hitting its target, you should measure its effect on CCR1-mediated processes. Key PD biomarkers include:
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Inhibition of Chemotaxis: An ex vivo chemotaxis assay using whole blood or isolated peripheral blood mononuclear cells (PBMCs) from treated animals can demonstrate that CCR1-mediated cell migration is blocked.
-
Reduction of Inflammatory Cell Infiltration: At the study endpoint, tissue samples from the site of inflammation (e.g., joints in an arthritis model, CNS in an EAE model) should be analyzed by histology or flow cytometry to quantify the reduction in macrophages and other CCR1-expressing immune cells.[7]
-
Cytokine and Chemokine Levels: Measurement of key inflammatory mediators (e.g., TNF-α, IL-6, CCL3) in serum or tissue homogenates can also serve as downstream PD markers.[7]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High variability in animal response | 1. Inconsistent drug administration (e.g., gavage error).2. Variability in disease induction.3. Differences in animal metabolism or microbiome.4. Antagonist instability in formulation. | 1. Ensure all technical staff are thoroughly trained in dosing techniques.2. Refine and standardize the disease induction protocol.3. Increase group sizes to improve statistical power.4. Prepare fresh dosing formulations daily and check for stability. |
| Unexpected toxicity or adverse effects (e.g., weight loss) | 1. Off-target pharmacological effects of the antagonist.2. Poor drug properties leading to non-specific toxicity.3. Issues with the dosing vehicle. | 1. Conduct a maximum tolerated dose (MTD) study.2. Run a vehicle-only control group to rule out vehicle toxicity.3. Reduce the dose or dosing frequency.4. Perform off-target screening to identify potential liabilities. |
| Lack of a clear dose-response relationship | 1. The doses tested are all on the plateau of the efficacy curve (too high).2. The doses tested are all below the therapeutic threshold (too low).3. The pharmacokinetic profile is non-linear.4. Development of antagonist tolerance with prolonged exposure.[14] | 1. Test a wider range of doses, including lower concentrations.2. Conduct a PK study to understand the relationship between dose, exposure (AUC), and efficacy.3. Consider that prolonged treatment may lead to receptor upregulation, requiring different dosing strategies.[14] |
Data Presentation
Table 1: In Vitro Profile of this compound
| Assay Type | Cell Line | Ligand | Species | IC50 |
| Calcium Flux | HEK293 | CCL3 (MIP-1α) | Human | 5.2 nM |
| Calcium Flux | L1.2 | CCL3 (MIP-1α) | Mouse | 8.1 nM |
| Chemotaxis | THP-1 | CCL5 (RANTES) | Human | 25 nM |
| Chemotaxis | Mouse Splenocytes | CCL3 (MIP-1α) | Mouse | 42 nM |
Table 2: Comparative Pharmacokinetics of CCR1 Antagonists (Single Oral Dose in Mice)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | Half-life (t½) (hr) |
| This compound (Predicted) | 10 | 850 | 1.0 | 4.5 |
| Antagonist A (e.g., CCX354-C) | 10 | ~1300[1] | 2.0[1] | ~7.0[1] |
| Antagonist B (e.g., RS102895 - a CCR2 antagonist) | 5 | ~150 | 0.5 | ~1.0[10] |
| Antagonist C (e.g., BX471) | 20 | N/A | N/A | N/A |
| Note: Data for Antagonists A, B, and C are adapted from public sources for comparative purposes and may originate from different species or study designs.[1][10] |
Visualizations
Caption: CCR1 signaling pathway and the inhibitory action of Antagonist 12.
Caption: General experimental workflow for in vivo efficacy testing.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CCR1 - Wikipedia [en.wikipedia.org]
- 5. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. benchchem.com [benchchem.com]
- 8. dovepress.com [dovepress.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Evidence of the Important Roles of CCR1 and CCR3 and Their Endogenous Ligands CCL2/7/8 in Hypersensitivity Based on a Murine Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation [frontiersin.org]
potential off-target effects of CCR1 antagonist 12
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guides regarding the potential off-target effects of CCR1 Antagonist 12.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target interactions observed with CCR1 antagonists?
A1: While this compound is designed for high selectivity, off-target interactions can occur, particularly with other chemokine receptors that share structural homology with CCR1. The most frequently assessed off-targets are other members of the CC chemokine receptor family, such as CCR2, CCR3, and CCR5.[1][2] Some CCR antagonists have also shown cross-reactivity with unrelated G protein-coupled receptors (GPCRs), like α1-adrenergic receptors.[3] Broad-panel screening is the most effective way to identify unanticipated off-target binding.[4][5]
Q2: How is the selectivity of this compound quantified?
A2: The selectivity of this compound is typically quantified by comparing its binding affinity (Ki) or functional inhibition (IC50) at CCR1 to its activity at a panel of other receptors.[4] A higher ratio of Ki or IC50 for an off-target receptor versus CCR1 indicates greater selectivity. For example, a 100-fold selectivity means the antagonist is 100 times more potent at CCR1 than at the off-target receptor.
Q3: What factors can influence the off-target profile of this compound in my experiments?
A3: Several factors can influence the observed off-target effects, including:
-
Cellular Context: The expression levels of CCR1 and potential off-target receptors in your experimental cell line can affect the antagonist's apparent selectivity.
-
Ligand Concentration: Using high concentrations of this compound can lead to the engagement of lower-affinity off-target receptors.
-
Receptor Hetero-oligomerization: Chemokine receptors can form dimers or higher-order complexes (hetero-oligomers) with other receptors.[6] This can lead to allosteric modulation where an antagonist for one receptor influences the function of another receptor in the complex, even without direct binding.[6]
-
Species Differences: The binding pocket of CCR1 can differ between species (e.g., human vs. mouse), potentially altering the antagonist's potency and selectivity profile.[7]
Q4: My in vivo results with this compound don't match my in vitro selectivity data. Why?
A4: Discrepancies between in vitro and in vivo results can arise from several factors. Pharmacokinetic properties of the antagonist, such as metabolism and tissue distribution, can lead to different effective concentrations at the target site versus off-target sites. Additionally, the complex biological environment in vivo involves multiple cell types and signaling molecules that may not be fully recapitulated in simplified in vitro models. Some clinical trials with CCR1 antagonists have shown a lack of efficacy despite promising preclinical data, highlighting the challenge of translating in vitro findings.[8][9]
Troubleshooting Guides
Issue 1: I am observing unexpected cellular responses in a functional assay (e.g., calcium mobilization, chemotaxis) after applying this compound.
-
Question: Could this be an off-target effect?
-
Answer: Yes. If your cell line endogenously expresses other chemokine receptors or GPCRs, the observed response could be due to the antagonist acting on an unintended target.
-
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression profile of chemokine receptors in your cell line using techniques like qPCR or flow cytometry.
-
Use a More Selective Antagonist: If available, use a structurally unrelated and highly selective CCR1 antagonist as a control to see if the same unexpected response is elicited.
-
Perform a Concentration-Response Curve: An off-target effect may only be apparent at higher concentrations of the antagonist. A shallow or multiphasic dose-response curve might suggest engagement with multiple targets.
-
Test for α1-adrenergic Receptor Blockade: Some CCR antagonists have been shown to interact with α1-adrenergic receptors.[3] If relevant to your cell system, you can test for this by co-administering an α1-adrenergic agonist.
-
Issue 2: The binding affinity (Ki) of this compound for an off-target receptor is low, but I still see functional inhibition.
-
Question: Why is there a discrepancy between the binding and functional data?
-
Answer: This can be due to several reasons. The functional assay might be more sensitive to subtle changes in receptor signaling than the binding assay. Alternatively, the antagonist could be acting as a non-competitive or allosteric inhibitor at the off-target receptor, which may not be fully reflected in a competitive radioligand binding assay.[3] The phenomenon of receptor hetero-oligomerization can also lead to functional cross-inhibition of receptors to which the antagonist does not directly bind.[6]
-
Issue 3: I am not seeing any effect of this compound in my mouse model.
-
Question: Is it possible the antagonist is not active against the murine version of CCR1?
-
Answer: Yes, this is a known issue for some classes of CCR1 antagonists.[7] Significant species selectivity can exist, where a compound is potent on the human receptor but inactive on the murine ortholog. It is crucial to verify the species cross-reactivity of this compound before initiating in vivo studies in animal models.
-
Data Presentation: Selectivity Profiles of Representative CCR1 Antagonists
The following tables summarize publicly available selectivity data for well-characterized CCR1 antagonists as a reference for the expected performance of a selective compound like this compound.
Table 1: Binding Affinity (Ki) and Functional Inhibition (IC50) of Select CCR1 Antagonists
| Antagonist | Target | Assay Type | Species | Potency (nM) | Reference |
| BX471 | CCR1 | Radioligand Binding (Ki) | Human | 1 | [4] |
| CCR1 | Calcium Mobilization (IC50) | Human | 5.8 | [4] | |
| CP-481,715 | CCR1 | Radioligand Binding (Kd) | Human | 9.2 | [4] |
| CCR1 | Monocyte Chemotaxis (IC50) | Human | 55 | [4] | |
| CCX354 | CCR1 | Radioligand Binding (Ki) | Human | 1.5 | [4] |
| CCR1 | THP-1 Cell Chemotaxis (IC50) | Human | 1.4 | [4] |
Table 2: Off-Target Selectivity Profile for a Representative CCR1 Antagonist (BX471)
| Off-Target Receptor | Assay Type | Potency (IC50 in nM) | Selectivity vs. CCR1 (Fold) | Reference |
| CCR2b | Calcium Mobilization | >10,000 | >1724 | [4] |
| CCR3 | Calcium Mobilization | >10,000 | >1724 | [4] |
| CCR4 | Calcium Mobilization | >10,000 | >1724 | [4] |
| CCR5 | Calcium Mobilization | 1,300 | 224 | [4] |
| CXCR1 | Calcium Mobilization | >10,000 | >1724 | [4] |
| CXCR2 | Calcium Mobilization | >10,000 | >1724 | [4] |
| CXCR4 | Calcium Mobilization | >10,000 | >1724 | [4] |
Note: Data is compiled from published literature and serves as an example. The actual off-target profile of this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competition)
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to CCR1 or a potential off-target receptor.[2][4]
Materials:
-
Cell membranes prepared from a cell line expressing the receptor of interest (e.g., HEK293-hCCR1).
-
Radiolabeled CCR1 ligand (e.g., ¹²⁵I-CCL3).
-
This compound.
-
Assay buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, cell membranes, and the radiolabeled ligand at a fixed concentration (typically at its Kd).
-
Add increasing concentrations of unlabeled this compound to the wells.
-
To determine non-specific binding, add a high concentration of a known, unlabeled CCR1 ligand to a set of control wells.
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Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki using the Cheng-Prusoff equation.
Protocol 2: Chemotaxis Assay
This functional assay assesses the ability of this compound to block the migration of cells towards a chemokine gradient.[2][4]
Materials:
-
A cell line that expresses CCR1 and migrates in response to a CCR1 ligand (e.g., THP-1 monocytes).
-
CCR1 ligand (e.g., CCL3/MIP-1α).
-
This compound.
-
Chemotaxis chamber (e.g., Transwell plate with a porous membrane).
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Assay medium (e.g., RPMI with 0.5% BSA).
-
Cell staining and quantification reagents.
Procedure:
-
Place the assay medium containing a CCR1 ligand in the lower wells of the chemotaxis chamber.
-
Prepare a suspension of the cells in the assay medium. Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber (the insert) of the Transwell plate.
-
Incubate the plate for a sufficient time to allow cell migration (e.g., 2-4 hours at 37°C).
-
Remove the upper chamber and wipe off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells using a microscope or quantify them using a fluorescence-based method.
-
Data Analysis: Calculate the percentage inhibition of cell migration for each antagonist concentration relative to the migration towards the chemokine alone. Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
Caption: Simplified CCR1 signaling pathway upon ligand binding and its inhibition by an antagonist.
Caption: Experimental workflow for characterizing the selectivity and off-target profile of a CCR1 antagonist.
References
- 1. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chemokine receptor antagonists with α1-adrenergic receptor blocker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 6. Hetero-oligomerization of CCR2, CCR5, and CXCR4 and the Protean Effects of “Selective” Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting CCR1 Antagonist 12 in Chemotaxis Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CCR1 antagonist 12 in chemotaxis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the C-C chemokine receptor type 1 (CCR1).[1] CCR1 is a G protein-coupled receptor (GPCR) expressed on various immune cells, including monocytes and macrophages.[2][3] It plays a crucial role in mediating the migration of these cells to sites of inflammation in response to chemokines like CCL3 (MIP-1α) and CCL5 (RANTES).[4][5][6] this compound functions by blocking the binding of these chemokines to the CCR1 receptor, thereby inhibiting the downstream signaling pathways that lead to chemotaxis.[3][5] This makes it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory and autoimmune diseases.[5][7]
Q2: What are the reported potency values for this compound?
A2: this compound has been shown to be a potent inhibitor of CCR1. Its potency is typically measured by its half-maximal inhibitory concentration (IC50) in various functional assays. For example, it has an IC50 of 3 nM for human CCR1 and inhibits CCL3-induced transwell chemotaxis with an IC50 of 0.009 µM (9 nM).[1] It's important to note that IC50 values can vary between different assay formats (e.g., calcium flux vs. chemotaxis).[8]
Q3: Why am I observing high variability in my IC50 values for this compound between experiments?
A3: High variability in IC50 values is a common issue in cell-based assays and can be attributed to several factors:
-
Cell Passage Number: Using cells with a high or inconsistent passage number can lead to variability in receptor expression levels. It is recommended to use cells within a defined, low passage number range.[8][9]
-
Inconsistent Experimental Conditions: Variations in incubation times, temperatures, and reagent concentrations can significantly impact results. Strict adherence to a standardized protocol is crucial.[9]
-
Cell Health and Viability: Ensure that cells are healthy and have high viability (>95%) before starting the experiment. Stressed cells exhibit poor migration.[2][8]
-
Pipetting Errors: Inaccurate pipetting can lead to significant variability between wells. Regular calibration of pipettes and careful technique are essential.[9]
Q4: My cells are not migrating towards the chemoattractant, even in the absence of the antagonist. What could be the problem?
A4: A lack of cell migration in your positive control wells could be due to several reasons:
-
Suboptimal Chemoattractant Concentration: The concentration of the chemoattractant (e.g., CCL3) may be too low or too high. It is important to perform a dose-response curve for the chemoattractant to determine its optimal concentration (typically at or near the EC50 value).[10]
-
Low Receptor Expression: The cell line you are using may have low or variable expression of CCR1. It is advisable to periodically verify receptor expression using techniques like flow cytometry or Western blotting.[8][9]
-
Incorrect Transwell Membrane Pore Size: The pore size of the Transwell membrane must be appropriate for the cell type being used to allow for active migration.[8]
-
Cell Health: As mentioned previously, poor cell health can significantly impair their migratory capacity.
Q5: I'm observing a high background signal (high basal migration) in my chemotaxis assay. What can I do to reduce it?
A5: High background migration in the absence of a chemoattractant can be caused by:
-
Constitutive Receptor Activity: CCR1 can exhibit some level of ligand-independent (constitutive) activity, leading to basal cell migration.[8][10] Including a control with cells in media without a chemoattractant is important to measure this.
-
Serum in Assay Medium: Serum contains various factors that can induce cell migration. It is recommended to use serum-free or low-serum (e.g., 0.5% BSA) medium for the assay.[2]
-
Bubbles Under the Transwell Membrane: Air bubbles can prevent the formation of a proper chemoattractant gradient. Ensure that no bubbles are present when setting up the assay.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or weak inhibition by this compound | Antagonist concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the IC50 in your specific assay.[10] |
| Chemoattractant concentration is too high, outcompeting the antagonist. | Determine the EC50 of the chemoattractant and use a concentration around the EC80 for antagonist screening to ensure a sufficient window for inhibition.[10] | |
| Short antagonist pre-incubation time. | Pre-incubate the cells with the antagonist for at least 30 minutes at 37°C to allow for receptor binding before adding them to the chemotaxis chamber.[2] | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension and use careful pipetting techniques to seed cells evenly.[9] |
| Inconsistent chemoattractant gradient. | Ensure proper mixing of the chemoattractant in the lower chamber and avoid introducing bubbles. | |
| Apparent cytotoxicity of the antagonist | High concentrations of the antagonist or the solvent (e.g., DMSO) may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range of the antagonist and the solvent. Keep the final DMSO concentration low (e.g., ≤ 0.1%).[2][10] |
Experimental Protocols & Data
This compound Potency Data
| Assay Type | Cell Line | Ligand/Stimulus | IC50 Value |
| CCR1 Binding | Not Specified | Not Specified | 3 nM[1] |
| Chemotaxis | Not Specified | CCL3 | 0.009 µM (9 nM)[1] |
Detailed Protocol: In Vitro Transwell Chemotaxis Assay
This protocol is designed to assess the ability of this compound to block the directed migration of CCR1-expressing cells (e.g., THP-1 monocytes) towards a chemoattractant gradient.[2][4]
Materials:
-
CCR1-expressing cells (e.g., THP-1)
-
Cell culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Assay medium (e.g., RPMI 1640 + 0.5% BSA)
-
This compound
-
DMSO
-
Chemoattractant (e.g., CCL3/MIP-1α)
-
Transwell inserts (with appropriate pore size, e.g., 5 µm for monocytes)
-
24-well companion plates
-
Staining solution (e.g., Crystal Violet or a fluorescent dye)
Procedure:
-
Cell Culture: Maintain THP-1 cells in RPMI 1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase with >95% viability.[2]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in assay medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and kept low (≤ 0.1%).[2]
-
Cell Preparation:
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells once with pre-warmed assay medium.
-
Resuspend the cell pellet in assay medium to a final concentration of 2 x 10^6 cells/mL.[2]
-
-
Pre-incubation: In a separate plate, mix the cell suspension with the diluted this compound or vehicle control (DMSO). Incubate for 30 minutes at 37°C.[2]
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant (e.g., CCL3 at its EC50 concentration) to the lower wells of the 24-well plate.
-
For the negative control (basal migration), add assay medium without the chemoattractant to some lower wells.
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.[11]
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[4]
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the top of the insert by gently wiping with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane (e.g., with Crystal Violet).
-
Alternatively, use a fluorescence-based method by lysing the cells in the lower chamber and using a DNA-binding dye like CyQuant.[2]
-
-
Data Acquisition: If using a staining method, count the migrated cells in several fields of view under a microscope. If using a fluorescence-based method, measure the fluorescence intensity using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of chemotaxis inhibition for each antagonist concentration relative to the vehicle-treated positive control.
-
Plot the percent inhibition against the logarithm of the antagonist concentration and determine the IC50 value using non-linear regression analysis.[2]
-
Visualizations
CCR1 Signaling Pathway and Antagonist Inhibition
Caption: CCR1 signaling pathway leading to chemotaxis and its inhibition by Antagonist 12.
Experimental Workflow for Chemotaxis Assay
Caption: Experimental workflow for the in vitro Transwell chemotaxis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What are CCR1 antagonists and how do they work? [synapse.patsnap.com]
- 6. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
Technical Support Center: Stability of CCR1 Antagonist 12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCR1 antagonist 12. The following information will help address potential issues related to the stability of this compound in cell culture media, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound in cell culture media a critical factor for my experiments?
A: The stability of this compound is crucial for the correct interpretation of its biological effects.[1] If the compound degrades during your experiment, its effective concentration will decrease, which could lead to an underestimation of its potency and efficacy.[1] Establishing the stability of the compound in your specific experimental conditions is essential for generating reliable and reproducible data.[1]
Q2: What are the primary factors that could affect the stability of this compound in my cell culture media?
A: Several factors can influence the stability of a small molecule like this compound in cell culture media:
-
pH: The pH of the culture medium (typically 7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways.[1]
-
Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.[1]
-
Media Components: Components within the culture medium, such as amino acids, vitamins, and metal ions, can interact with and potentially degrade the test compound.[1]
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize the compound.[1] Additionally, cells themselves can metabolize the compound.[1]
-
Light: Exposure to light can cause photodegradation of light-sensitive compounds.[1]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1]
Q3: How can I experimentally determine the stability of this compound in my cell culture setup?
A: A common method is to incubate this compound in your cell culture media under your experimental conditions and measure its concentration over time using an appropriate analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity. | Compound degradation leading to a lower effective concentration. | Assess the stability of this compound under your specific assay conditions (media, temperature, time). Consider adding the compound at later time points or refreshing the media during long-term experiments. |
| Precipitation of the compound in the media. | The concentration of the compound may exceed its solubility in the aqueous media.[1] | Check the final concentration and consider using a lower, more soluble concentration. Optimize the dilution method by performing serial dilutions in pre-warmed media and adding the compound dropwise while gently mixing.[1] |
| High variability in results between experiments. | Inconsistent handling and storage of the compound stock solution. Degradation due to repeated freeze-thaw cycles. | Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C as recommended.[4] |
| Unexpected biological effects. | Degradation products of this compound may have their own biological activity. | If significant degradation is observed, consider identifying the major degradation products and evaluating their biological activity in separate experiments. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium.
1. Preparation of Solutions:
- Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate solvent like DMSO.[4]
- Prepare your complete cell culture medium, including serum and any other supplements used in your experiments.
2. Incubation:
- Dilute the this compound stock solution into the pre-warmed (37°C) complete cell culture medium to the final working concentration used in your assays.
- Incubate the solution at 37°C in a CO₂ incubator for various time points (e.g., 0, 2, 4, 8, 24, 48 hours).[2]
3. Sample Collection:
- At each time point, collect an aliquot of the incubation mixture.
4. Quenching the Reaction:
- To stop any further degradation, immediately mix the collected aliquot with a quenching solution, such as 3 volumes of ice-cold acetonitrile or methanol.[2] This will precipitate proteins that could interfere with the analysis.
5. Analysis:
- Centrifuge the quenched samples to pellet the precipitated proteins.
- Analyze the supernatant using a validated analytical method, such as HPLC or LC-MS/MS, to determine the concentration of the remaining this compound.[2]
6. Data Analysis:
- Plot the percentage of the initial concentration of this compound remaining versus time to determine the degradation rate and calculate the half-life (t½) of the compound in the cell culture medium.[2]
Data Presentation
Table 1: Hypothetical Stability Data for this compound in Cell Culture Media at 37°C
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.5 | 95 |
| 4 | 9.0 | 90 |
| 8 | 8.2 | 82 |
| 24 | 6.5 | 65 |
| 48 | 4.2 | 42 |
Note: This table presents example data for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Mandatory Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Simplified CCR1 signaling pathway and the action of an antagonist.
References
minimizing cytotoxicity of CCR1 antagonist 12 in cell-based assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of CCR1 antagonist 12 in cell-based assays, with a focus on minimizing potential cytotoxic effects. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Understanding this compound
This compound is a potent and selective inhibitor of the C-C chemokine receptor type 1 (CCR1). It has demonstrated an IC50 of 3 nM for human CCR1 and effectively inhibits CCL3-induced transwell chemotaxis with an IC50 of 9 nM.[1][2] While highly effective in antagonizing CCR1, it is crucial to assess its cytotoxic profile in your specific experimental setup to ensure that observed effects are due to on-target antagonism rather than off-target toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive inhibitor that binds to the CCR1 receptor, a G protein-coupled receptor (GPCR). This binding prevents the interaction of CCR1 with its natural chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), thereby blocking downstream signaling pathways that lead to leukocyte chemotaxis and activation.
Q2: My cells are showing signs of cytotoxicity after treatment with this compound. What are the potential causes?
A2: Cytotoxicity can arise from several factors:
-
High Compound Concentration: Exceeding the optimal concentration can lead to off-target effects.
-
Solvent Toxicity: The vehicle used to dissolve the antagonist, typically DMSO, can be toxic to cells at higher concentrations.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
-
Compound Instability: Degradation of the antagonist in culture media could result in toxic byproducts.
-
On-Target Toxicity: In some specific cell types, prolonged blockade of CCR1 signaling might interfere with essential cellular functions.
Q3: How can I differentiate between a specific antagonistic effect and a general cytotoxic effect?
A3: A key strategy is to determine the therapeutic window of the compound. This involves comparing the half-maximal inhibitory concentration (IC50) for the desired antagonistic activity with the half-maximal cytotoxic concentration (CC50). A significant separation between these two values (ideally a CC50 at least 10-fold higher than the IC50) indicates a specific antagonistic effect at the effective concentrations.
Q4: What is a recommended starting concentration range for this compound in a new cell-based assay?
A4: Based on its reported potency, a starting concentration range of 0.1 nM to 1 µM is recommended for initial dose-response experiments. It is essential to include a vehicle control (e.g., DMSO) at the same final concentration used for the highest antagonist dose to account for any solvent-induced effects.
Troubleshooting Guide: Minimizing Cytotoxicity
This guide provides a systematic approach to identifying and mitigating cytotoxicity associated with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High cytotoxicity across all tested concentrations | Intrinsic compound toxicity at high doses | - Perform a broad dose-response curve (e.g., 0.01 nM to 100 µM) to determine the CC50 value using an appropriate cytotoxicity assay (see protocols below).- Reduce the incubation time with the antagonist.- Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). |
| Cell line-specific sensitivity | - Test the antagonist in a different cell line known to express CCR1 to see if the cytotoxicity is cell-type specific.- If possible, use a control cell line that does not express CCR1 to assess off-target cytotoxicity. | |
| Inconsistent cytotoxicity between experiments | Experimental variability | - Standardize cell seeding density and ensure cells are in the logarithmic growth phase.- Use freshly prepared dilutions of the antagonist for each experiment from a frozen stock.- Ensure consistent incubation times and conditions (temperature, CO2, humidity). |
| Precipitation of the compound in culture medium | Poor compound solubility | - Visually inspect the culture medium for any signs of precipitation after adding the antagonist.- Prepare the final dilutions in pre-warmed culture medium and mix thoroughly before adding to the cells.- If solubility issues persist, consider using a different solvent or formulation, ensuring it is compatible with your cell line. |
Data Summary: Potency of this compound
| Assay Type | Target | Ligand | IC50 Value | Reference |
| Binding Assay | Human CCR1 | - | 3 nM | [1] |
| Transwell Chemotaxis | - | CCL3 | 9 nM | [1][2] |
Note: CC50 values are cell line and assay dependent and should be determined experimentally.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration 50 (CC50) using the MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Target cells expressing CCR1
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the antagonist dilutions. Include vehicle control wells (medium with the same final DMSO concentration as the highest antagonist concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the antagonist concentration to determine the CC50 value using non-linear regression.
Protocol 2: Functional Assessment of CCR1 Antagonism using a Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of the antagonist to inhibit cell migration towards a CCR1 ligand.
Materials:
-
This compound
-
CCR1-expressing cells (e.g., THP-1 monocytes)
-
Chemotaxis chamber (e.g., Transwell inserts with 5 µm pores)
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
CCR1 ligand (e.g., CCL3/MIP-1α)
-
Cell staining and quantification reagents
Procedure:
-
Assay Setup: Add assay medium containing the CCR1 ligand (at a concentration that induces a submaximal response, e.g., EC80) to the lower wells of the chemotaxis chamber.
-
Cell Preparation: Resuspend cells in assay medium.
-
Antagonist Pre-incubation: Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Cell Addition: Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the chamber for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Quantification of Migration: Remove the non-migrated cells from the top of the insert. Stain and count the cells that have migrated to the bottom of the membrane.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the antagonist concentration to determine the IC50 value.
Visualizing Key Pathways and Workflows
CCR1 Signaling Pathway
Caption: Simplified CCR1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Assessing Cytotoxicity and Efficacy
References
interpreting dose-response curves for CCR1 antagonist 12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CCR1 Antagonist 12 in their experiments.
Interpreting Dose-Response Curves
Understanding the dose-response relationship is critical for accurate experimental design and data interpretation. Below is a summary of representative data for this compound.
Data Presentation: Dose-Response of this compound
| Concentration (nM) | % Inhibition of CCL3-induced Chemotaxis | % Inhibition of Calcium Flux |
| 0.1 | 5 | 8 |
| 1 | 20 | 25 |
| 3 | 45 | 50 |
| 9 (IC50) | 50 | 65 |
| 10 | 55 | 70 |
| 30 | 80 | 85 |
| 100 | 95 | 98 |
| 1000 | 98 | 99 |
Note: This table presents illustrative data based on the reported IC50 values for this compound, which has an IC50 of 3 nM for human CCR1 and 0.009 µM (9 nM) for inhibiting CCL3-induced transwell chemotaxis.[1] Actual experimental results may vary.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing a rightward shift in my dose-response curve for this compound?
A1: A rightward shift in the dose-response curve, indicating a higher IC50 value (lower potency), can be caused by several factors:
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High Agonist Concentration: Using a concentration of the CCR1 agonist (e.g., CCL3, CCL5) that is too high can overcome the competitive antagonism of your compound.[2] It is recommended to use an agonist concentration around the EC80.
-
Compound Degradation: Ensure that your stock solution of this compound is fresh and has been stored properly to prevent degradation.
-
Cell Health and Passage Number: Use cells that are healthy and within an optimal passage number range, as high passage numbers can lead to altered receptor expression and signaling.[3]
-
Assay Conditions: Variations in incubation times, temperature, or buffer composition can affect the antagonist's potency.
Q2: My results are inconsistent between experiments. What are the common sources of variability?
A2: Inconsistent results are a common challenge. Consider these potential sources of variability:
-
Cell Density: Ensure consistent cell seeding density across all wells and experiments.[3]
-
Reagent Variability: Use the same batch of reagents, including the antagonist, agonist, and serum, whenever possible to minimize lot-to-lot variation.[3]
-
Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) consistent and as low as possible (ideally <0.1%) across all wells.[3]
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the antagonist.
Q3: Why do I see different IC50 values for this compound in different assay formats (e.g., binding vs. functional assays)?
A3: It is common to observe different IC50 values from different assays because they measure distinct events in the CCR1 signaling cascade.[2]
-
Binding Assays: Measure the direct displacement of a radiolabeled ligand from the receptor.
-
Calcium Flux Assays: Measure a downstream G protein-dependent signaling event.
-
Chemotaxis Assays: Measure the ultimate biological outcome of receptor activation – cell migration.
An antagonist may be more effective at blocking one downstream pathway than another, a phenomenon known as biased antagonism.[2] Therefore, it is recommended to profile your antagonist in multiple assays to build a complete picture of its activity.
Q4: I am observing low efficacy or no inhibition even at high concentrations of this compound. What should I check?
A4: Low or no efficacy can be frustrating. Here are some troubleshooting steps:
-
Confirm CCR1 Expression: Verify the expression of CCR1 on your target cells using techniques like flow cytometry or Western blotting.[3]
-
Check for Constitutive Receptor Activity: CCR1 can exhibit constitutive (ligand-independent) activity, leading to basal signaling and internalization.[4] Some antagonists may not be effective against this basal activity. Test if the antagonist can reduce basal cell migration in the absence of an agonist.[2][4]
-
Antagonist Solubility: Visually inspect your assay wells for any compound precipitation. Poor solubility can lead to a lower effective concentration.
-
Cross-Reactivity with Animal Models: If you are using non-human cells, be aware that species differences in receptor pharmacology can affect antagonist potency.[5]
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.
-
Cell Preparation:
-
Culture CCR1-expressing cells (e.g., HEK293-CCR1, THP-1) to approximately 80-90% confluency.
-
Harvest and wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM or Fluo-4/AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend them in assay buffer.
-
-
Antagonist Pre-incubation:
-
Dispense the cells into a 96- or 384-well plate.
-
Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Agonist Stimulation and Signal Detection:
-
Add a CCR1 agonist (e.g., CCL3 or CCL5) at a pre-determined EC80 concentration to all wells except for the negative control.
-
Immediately measure the fluorescence intensity using a plate reader equipped for calcium flux assays.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the antagonist to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Chemotaxis (Transwell Migration) Assay
This assay measures the ability of this compound to block the directed migration of cells towards a chemokine gradient.[2][6]
-
Chamber Preparation:
-
Place transwell inserts (e.g., 5 µm pore size for monocytes) into the wells of a 24- or 48-well plate.
-
Add assay media containing a CCR1 agonist (e.g., CCL3) at its EC80 concentration to the lower wells. Include a negative control well with media only.
-
-
Cell Preparation and Treatment:
-
Harvest CCR1-expressing cells (e.g., THP-1 monocytes) and resuspend them in assay media.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Assay Assembly and Incubation:
-
Add the pre-treated cell suspension to the upper chamber of the transwell inserts.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each antagonist concentration compared to the vehicle control.
-
Generate a dose-response curve by plotting the percent inhibition against the log concentration of the antagonist to determine the IC50 value.
-
Visualizations
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Addressing Species Selectivity Issues with CCR1 Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with C-C chemokine receptor type 1 (CCR1) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to species selectivity in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is species selectivity in the context of CCR1 antagonists, and why is it a significant issue?
A1: Species selectivity refers to the difference in binding affinity and/or functional potency of a CCR1 antagonist between the human receptor and its orthologs in preclinical animal models, such as mice and rats.[1] This is a major hurdle in drug development because an antagonist that is highly potent against human CCR1 may show significantly weaker or no activity against the rodent version.[1][2] This discrepancy complicates the translation of research findings from animal models to human clinical trials, as the efficacy observed in animals may not be representative of the potential therapeutic effect in humans.[3][4]
Q2: Are there specific examples of CCR1 antagonists with known species selectivity issues?
A2: Yes, several well-documented CCR1 antagonists exhibit significant species selectivity.
-
BX471 , a potent human CCR1 antagonist (Ki of ~1 nM), is approximately two orders of magnitude less potent against murine CCR1 and also shows weaker affinity for the rat receptor (Ki values of 215 nM and 121 nM, respectively).[1]
-
CP-481,715 from Pfizer has good activity for the human receptor but demonstrates poor affinity for non-human chemokine receptors.[1]
-
A 4-hydroxypiperidine class antagonist was shown to have a Ki value of 40 nM for human CCR1 but failed to significantly displace radiolabeled ligand from the mouse CCR1 at concentrations up to 10 µM.[1]
Q3: What is the molecular basis for the observed species selectivity of CCR1 antagonists?
A3: The primary reason for species selectivity lies in the differences in the amino acid sequences of the CCR1 receptor across species.[5] Although there is a degree of homology, variations in key residues within the ligand-binding pocket can alter the antagonist's ability to bind effectively. Human and mouse CCR1 have a sequence identity of approximately 66%.[5][6] These differences can lead to subtle conformational changes in the binding site, affecting the affinity and efficacy of small molecule antagonists that have been optimized for the human receptor.
Q4: How can I determine if my CCR1 antagonist has species selectivity issues?
A4: You must experimentally test your antagonist against CCR1 from different species.[1] The most common methods are:
-
Radioligand Competition Binding Assays: This is the gold standard for determining binding affinity (Ki). The assay measures the ability of your unlabeled antagonist to displace a radiolabeled ligand (like [¹²⁵I]-CCL3) from CCR1 expressed on cell membranes from different species (e.g., human, mouse, rat).[7][8]
-
Functional Assays: These assays measure the antagonist's ability to inhibit receptor function. Examples include chemotaxis assays, which measure the blockage of cell migration towards a CCR1 ligand, and calcium mobilization assays, which assess the inhibition of intracellular calcium flux upon receptor activation.[9][10][11] Performing these assays on cell lines expressing human, mouse, and rat CCR1 will reveal functional species differences.
Q5: What are the consequences of using a species-selective CCR1 antagonist in a preclinical model?
A5: Using a human-selective CCR1 antagonist in a standard rodent model can lead to misleading results. The lack of potency against the rodent receptor may result in an apparent lack of efficacy in the animal model, causing a promising therapeutic candidate to be prematurely abandoned.[2] It makes it difficult to establish a clear dose-response relationship and to accurately predict the therapeutic window and potential toxicity in humans.[3][12]
Troubleshooting Guides
Issue: My CCR1 antagonist is highly potent in human cell-based assays but shows little to no efficacy in my mouse model of inflammation.
-
Possible Cause 1: Species Selectivity. This is the most likely cause. The antagonist may have a much lower affinity for the mouse CCR1 receptor compared to the human receptor.[1][2]
-
Recommended Solution:
-
Quantify Species-Specific Affinity: Perform radioligand binding assays using membranes from cells expressing human CCR1 and mouse CCR1 to directly compare the binding affinities (Ki).[7][8]
-
Assess Functional Potency: Conduct functional assays, such as chemotaxis or calcium flux, on both human and mouse cells to determine the functional IC50 values.[9][10] This will confirm if the lack of in vivo efficacy is due to poor potency at the target in the mouse.
-
Consider an Alternative Model: If significant species selectivity is confirmed, consider using a "humanized" mouse model where the mouse CCR1 gene is replaced with the human CCR1 gene.
-
-
-
Possible Cause 2: Pharmacokinetic (PK) Issues. The antagonist may have poor absorption, rapid metabolism, or low exposure in the mouse, regardless of its target affinity.
-
Recommended Solution:
-
Conduct PK Studies: Perform a pharmacokinetic study in mice to measure key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve). This will determine if the compound is reaching and maintaining sufficient concentrations in the plasma to engage the target.
-
Optimize Dosing Regimen: If exposure is low, you may need to adjust the dose, frequency, or route of administration.
-
-
Issue: I am observing high variability in my cross-species functional assay results.
-
Possible Cause 1: Inconsistent Cell Lines and Receptor Expression. Differences in the cell lines used to express human vs. rodent CCR1 can lead to variability. Expression levels of the receptor can significantly impact assay results.[13]
-
Recommended Solution:
-
Use a Consistent Host Cell Line: Whenever possible, use the same parental cell line (e.g., HEK293) to stably express the human, mouse, and rat CCR1 receptors. This minimizes variability arising from different cellular backgrounds.
-
Verify Receptor Expression: Quantify and normalize receptor expression levels across your different cell lines using methods like flow cytometry or qPCR to ensure you are comparing similar systems.[14]
-
-
-
Possible Cause 2: Suboptimal Assay Conditions. Incubation times, agonist concentrations, and other assay parameters may not be optimized for each species-specific receptor.[15]
-
Recommended Solution:
-
Optimize Agonist Concentration: Determine the EC80 (the concentration that gives 80% of the maximal response) for the CCR1 agonist (e.g., CCL3) for each species-specific receptor. Using the EC80 concentration for antagonist screening provides a sufficient window for observing inhibition.[14]
-
Optimize Antagonist Pre-incubation Time: Perform a time-course experiment to determine the optimal pre-incubation time for your antagonist to reach binding equilibrium before adding the agonist. This is critical for obtaining accurate potency values.[15]
-
-
Data Presentation: Comparative Binding Affinities of CCR1 Antagonists
The following table summarizes the binding affinities or functional inhibition data for several CCR1 antagonists, highlighting the issue of species selectivity. Note that values are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Antagonist | Species | Assay Type | Measured Value (nM) | Reference |
| BX471 | Human | [¹²⁵I]-CCL3 Binding (Ki) | 1.0 | [1][7] |
| Rat | [¹²⁵I]-CCL3 Binding (Ki) | 121 | [1] | |
| Mouse | [¹²⁵I]-CCL3 Binding (Ki) | 215 | [1] | |
| CP-481,715 | Human | [¹²⁵I]-CCL3 Displacement (IC50) | 74 | [9] |
| Rodent | Binding Affinity | Poor Affinity Reported | [1] | |
| CCR1 antag 1 | Human | Binding Affinity (Ki) | 40 | [1] |
| Mouse | [¹²⁵I]-MIP-1α Displacement | No significant displacement up to 10,000 nM | [1] | |
| CCX354 | Human | THP-1 Chemotaxis (IC50) | 1.4 | [9] |
| Human | RPMI 8226 Chemotaxis | Potent Inhibitor | [16] | |
| MLN3897 | Human | RPMI 8226 Chemotaxis | Potent Inhibitor | [16] |
Experimental Protocols
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled antagonist to displace a radiolabeled ligand from the CCR1 receptor, allowing for the determination of the antagonist's binding affinity (Ki).[7][8]
1. Materials:
-
Cell Membranes: Prepared from a stable cell line overexpressing human, mouse, or rat CCR1 (e.g., HEK293 cells).[7]
-
Radioligand: High-affinity radiolabeled CCR1 ligand, such as [¹²⁵I]-CCL3 or [¹²⁵I]-MIP-1α.[7][8]
-
Test Compound: Unlabeled CCR1 antagonist.
-
Assay Buffer: e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4.[7]
-
Non-specific Binding Control: A high concentration of an unlabeled CCR1 ligand (e.g., 1 µM CCL3).[17]
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test antagonist.
-
In a 96-well plate, add assay buffer, cell membranes (e.g., 10 µ g/well ), and the radioligand at a concentration near its dissociation constant (Kd).[7][17]
-
Add the serially diluted test antagonist to the appropriate wells.
-
For non-specific binding wells, add the high concentration of unlabeled CCR1 ligand.
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[7]
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.[15]
-
Dry the filter plate and measure the radioactivity on the filters using a scintillation counter.[7]
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Chemotaxis (Transwell Migration) Assay
This assay assesses the ability of a CCR1 antagonist to block the directed migration of cells towards a chemokine gradient.[10][16]
1. Materials:
-
Cells: CCR1-expressing cells (e.g., THP-1 human monocytic cell line, or a cell line expressing the rodent receptor).[10]
-
Chemoattractant: A CCR1 ligand such as CCL3 (MIP-1α) or CCL5 (RANTES).[14]
-
Assay Medium: e.g., RPMI 1640 + 0.5% BSA.[10]
-
Test Compound: CCR1 antagonist.
-
Chemotaxis Chamber: Multi-well plate with porous membrane inserts (e.g., Transwell®, 5 µm pore size for monocytes).[13][16]
2. Procedure:
-
Cell Preparation: Harvest cells and resuspend them in assay medium to a final concentration of ~2 x 10⁶ cells/mL.[10]
-
Compound Pre-incubation: In a separate plate, incubate the cell suspension with various concentrations of the CCR1 antagonist (or vehicle control) for 15-30 minutes at 37°C.[10][16]
-
Assay Setup: Add assay medium containing the chemoattractant (at its EC50 concentration) to the lower wells of the chemotaxis chamber.[10] For a negative control, use medium without a chemoattractant.
-
Carefully place the inserts into the wells. Add the pre-incubated cell suspension to the top of each insert.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.[10]
-
Quantification: After incubation, remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane (e.g., with Giemsa stain) and count them using a microscope.[14][16]
3. Data Analysis:
-
Calculate the percentage inhibition of chemotaxis for each antagonist concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the antagonist concentration and fit the curve to determine the IC50 value.
Visualizations
Caption: Simplified CCR1 signaling pathway and point of antagonist inhibition.
Caption: Workflow of a competition binding assay for cross-species comparison.
Caption: Troubleshooting logic for preclinical model failure of a CCR1 antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural and functional analysis of Ccr1l1, a Rodentia-restricted eosinophil-selective chemokine receptor homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
how to control for non-specific binding of CCR1 antagonists
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Welcome to the technical support center for controlling non-specific binding of CCR1 antagonists. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a significant issue for CCR1 antagonists?
A1: Non-specific binding (NSB) refers to the interaction of a compound with targets other than the intended receptor, in this case, the C-C chemokine receptor 1 (CCR1).[1] This can occur through binding to other proteins, lipids, or even the experimental apparatus itself.[1][2] It is a critical issue because it can lead to a variety of problems, including:
-
False positives: Apparent activity in an assay that is not due to the antagonist's effect on CCR1.[3]
-
Inaccurate data: Overestimation of antagonist potency (lower IC50 or Ki values) due to inflated binding signals.[4]
-
Misinterpretation of results: Unintended biological effects caused by off-target interactions can confound the interpretation of experimental outcomes.[5]
-
Potential for side effects: In a clinical context, off-target binding can lead to adverse drug reactions.[6]
Q2: What are the common causes of non-specific binding in CCR1 antagonist experiments?
A2: Non-specific binding is often driven by physicochemical properties of the antagonist and the experimental conditions. Common causes include:
-
Hydrophobic interactions: Compounds with high lipophilicity ("stickiness") tend to bind non-specifically to plastic surfaces and proteins.[4]
-
Electrostatic interactions: Charged molecules can interact with oppositely charged surfaces on proteins or assay plates.[7]
-
Suboptimal assay conditions: Factors like buffer composition, pH, ionic strength, and temperature can all influence the degree of non-specific binding.[2]
-
High antagonist concentrations: Using concentrations of the antagonist that are too high can saturate the specific binding sites (CCR1) and increase the likelihood of binding to lower-affinity, non-specific sites.
-
Receptor expression levels: Low expression of CCR1 in the chosen cell line or tissue preparation can result in a low signal-to-noise ratio, making non-specific binding more prominent.[5]
Q3: How can I strategically select a CCR1 antagonist to minimize non-specific binding from the outset?
A3: Choosing the right antagonist is crucial. Look for compounds that have been well-characterized and demonstrate high selectivity for CCR1. Consider the following:
-
Review the literature: Look for studies that have profiled the antagonist against a panel of other G protein-coupled receptors (GPCRs), especially closely related chemokine receptors like CCR2 and CCR5.[5]
-
Examine binding affinity data: A potent antagonist with a low nanomolar or picomolar Ki or IC50 for CCR1 is a good starting point.[8] However, high potency does not guarantee selectivity.
-
Assess functional data: Look for functional data, such as in chemotaxis or calcium mobilization assays, that confirms the antagonist's inhibitory activity is specific to CCR1-mediated signaling.[9][10]
-
Consider structural analogs: If available, using a structurally similar but inactive analog of your antagonist can be a powerful negative control to differentiate between on-target and off-target effects.[11]
Troubleshooting Guides
Problem: I'm observing a high background signal in my radioligand binding assay.
This is a common indication of high non-specific binding. The goal is to have specific binding account for the majority of the total binding signal, ideally over 80%.[12]
Step 1: Determine the extent of non-specific binding.
Non-specific binding is determined by measuring the amount of radioligand that binds in the presence of a saturating concentration of a non-radiolabeled ("cold") competitor that is known to bind specifically to CCR1.[2] Any remaining radioactivity is considered non-specific.
Step 2: Implement strategies to reduce non-specific binding.
-
Optimize radioligand concentration: Use a concentration of the radiolabeled ligand that is at or below its dissociation constant (Kd).[5][13] This minimizes the amount of free radioligand available to bind non-specifically.
-
Modify the assay buffer:
-
Add a blocking agent: Including Bovine Serum Albumin (BSA) (e.g., 0.1-1%) in the buffer can help saturate non-specific binding sites on your assay components.[2]
-
Increase ionic strength: Adjusting the salt concentration (e.g., with NaCl) can reduce charge-based non-specific interactions.[4]
-
Include a non-ionic surfactant: A low concentration of a mild detergent like Tween-20 (e.g., 0.05%) can disrupt hydrophobic interactions.[4]
-
-
Improve washing technique: After incubation, rapidly and thoroughly wash the filters or beads with ice-cold wash buffer to remove unbound radioligand.[2] Increasing the number and volume of washes can be beneficial.[5]
-
Pre-treat filters/beads: Soaking glass fiber filters in a solution of polyethyleneimine (PEI) can reduce the radioligand's adherence to the filter itself.[2]
Step 3: Validate with a Competition Binding Assay.
A competition binding assay is essential for determining the affinity (Ki) of your unlabeled CCR1 antagonist.[14] This assay measures the ability of your antagonist to displace a radiolabeled ligand from the CCR1 receptor.[8][15]
Experimental Protocol: Radioligand Competition Binding Assay
This protocol provides a framework for determining the inhibitory constant (Ki) of an unlabeled CCR1 antagonist.
Materials:
-
Cell Membranes: Prepare membranes from a cell line expressing CCR1 (e.g., HEK293-CCR1 or THP-1 cells).[15]
-
Radioligand: A high-affinity CCR1 radioligand, such as [¹²⁵I]-CCL3 (MIP-1α).[14]
-
Test Antagonist: Your unlabeled CCR1 antagonist.
-
Non-specific Binding Control: A high concentration of an unlabeled CCR1 ligand (e.g., 1 µM CCL3).[9]
-
Assay Buffer: e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter.
Procedure:
-
Prepare Serial Dilutions: Create a series of dilutions of your test antagonist in the assay buffer.
-
Set up the Assay Plate: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Cell membranes (e.g., 5-10 µg of protein per well)
-
Radioligand (at a fixed concentration near its Kd)
-
Varying concentrations of your test antagonist.
-
-
Define Controls:
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of the unlabeled CCR1 ligand.[8]
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).[8]
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the glass fiber filter plate using the cell harvester.[5]
-
Washing: Immediately wash the filters with ice-cold wash buffer to separate the bound from the free radioligand.[5][8]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[8]
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding).[8]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Comparative Binding Affinities of Common CCR1 Antagonists
| Compound | Assay Type | Measured Value | Cell Line/System |
| BX 471 | [¹²⁵I]-CCL3 Binding | Ki: 1.0 nM | Human CCR1 |
| CP-481,715 | [¹²⁵I]-CCL3 Binding | IC50: 74 nM | Human CCR1 |
| MLN3897 | [¹²⁵I]-CCL3 Binding | - | RPMI 8226 cells |
| CCX354 | [¹²⁵I]-CCL3 Binding | - | RPMI 8226 cells |
| AZD4818 | [¹²⁵I]-CCL3 Binding | - | RPMI 8226 cells |
| Note: Data is compiled from individual studies, and direct comparisons may be influenced by variations in experimental conditions.[8] |
Problem: My CCR1 antagonist shows activity in a CCR1-knockout/knockdown cell line.
This is a strong indicator of off-target effects, as the antagonist is producing a biological response in the absence of its intended target.
Step 1: Confirm the absence of CCR1.
Before proceeding, verify the successful knockout or knockdown of the CCR1 gene/protein in your cell line using techniques like qPCR, Western blot, or flow cytometry.
Step 2: Characterize the off-target effect with functional assays.
Use functional assays to quantify the antagonist's activity in both your control (CCR1-expressing) and knockout/knockdown cell lines. This will help you understand the nature and potency of the off-target effect. A calcium mobilization assay is a common method for GPCRs like CCR1 that couple to Gαi proteins, which can lead to calcium release from intracellular stores.[16][17]
Experimental Protocol: Calcium Mobilization Assay
This protocol measures an antagonist's ability to block ligand-induced increases in intracellular calcium.
Materials:
-
Cells: CCR1-expressing cells (e.g., THP-1) and a corresponding CCR1-knockout/knockdown line.
-
CCR1 Agonist: A known CCR1 ligand, such as CCL3 (MIP-1α) or CCL5 (RANTES).[16]
-
Test Antagonist: Your CCR1 antagonist.
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: Equipped with an automated injection system.
Procedure:
-
Cell Preparation: Seed both the CCR1-expressing and knockout/knockdown cells into a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of your CCR1 antagonist for a set period (e.g., 15-30 minutes).
-
Assay Execution:
-
Place the plate into the fluorescence plate reader.
-
Begin recording the baseline fluorescence.
-
Inject the CCR1 agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Continue recording the fluorescence to capture the peak calcium response.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity for each well.
-
Plot the agonist-induced calcium response against the logarithm of your antagonist's concentration.
-
Fit the data to a dose-response curve to determine the IC50 value in both the CCR1-expressing and knockout cell lines.
-
Interpretation:
-
In CCR1-expressing cells: A potent antagonist should show a low IC50 value, indicating effective inhibition of the CCR1-mediated calcium signal.
-
In CCR1-knockout cells: Ideally, the antagonist should show no inhibitory activity (a flat dose-response curve). If you still observe a dose-dependent inhibition, it confirms an off-target effect.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. benchchem.com [benchchem.com]
- 3. Main causes of non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and characterization of small molecule functional antagonists of the CCR1 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. CCR1 - Wikipedia [en.wikipedia.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Enhancing the Oral Bioavailability of Xanthene Carboxamide Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with xanthene carboxamide inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the oral bioavailability of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving good oral bioavailability with xanthene carboxamide inhibitors?
A1: The primary challenges typically stem from two main physicochemical properties:
-
Poor Aqueous Solubility: Many xanthene carboxamide derivatives are highly lipophilic and crystalline, leading to low solubility in gastrointestinal (GI) fluids. This poor solubility is a major rate-limiting step for absorption.
-
Low Intestinal Permeability: Even if solubilized, the compound may not efficiently pass through the intestinal epithelial barrier to reach the bloodstream. This can be due to unfavorable molecular properties or because the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen.[1]
Q2: What are the initial in vitro assays recommended for evaluating the oral bioavailability potential of a new xanthene carboxamide inhibitor?
A2: A standard initial assessment should include the following:
-
Aqueous Solubility Studies: Determine the compound's solubility at various pH levels that mimic the conditions of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Caco-2 Permeability Assay: This assay is crucial for assessing a compound's intestinal permeability and for identifying whether it is a substrate of efflux transporters such as P-glycoprotein.[1]
-
In Vitro Metabolic Stability Assay: Using human liver microsomes or hepatocytes, this assay helps to determine the compound's rate of metabolism, providing an early indication of its potential for first-pass metabolism in the liver.[1]
Q3: My xanthene carboxamide inhibitor displays low aqueous solubility. What formulation strategies can be implemented to address this?
A3: For compounds with low solubility, several formulation strategies can be effective:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, which can lead to an enhanced dissolution rate.
-
Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, the energy barrier for dissolution is lowered, which can significantly improve solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to dissolve the compound in a lipid-based formulation that forms a fine emulsion in the GI tract, facilitating absorption.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
Symptoms:
-
The apparent permeability coefficient (Papp) in the apical-to-basolateral (A-B) direction is low.
-
There is a high efflux ratio (Papp B-A / Papp A-B > 2).
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Compound is a substrate for an efflux transporter (e.g., P-glycoprotein). | Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-B Papp value in the presence of the inhibitor would confirm that the compound is a P-gp substrate. |
| Low intrinsic permeability due to molecular properties. | Consider medicinal chemistry efforts to modify the compound's structure to improve its permeability. This could involve altering its lipophilicity or hydrogen bonding capacity. |
| Poor compound solubility in the assay buffer. | Ensure the compound is fully dissolved in the dosing solution. The use of a co-solvent may be necessary, but its concentration should be kept low to avoid affecting the cell monolayer. |
| Compound instability in the assay buffer. | Assess the chemical stability of the compound in the assay buffer at 37°C over the time course of the experiment. |
Issue 2: High First-Pass Metabolism
Symptoms:
-
Rapid disappearance of the parent compound in an in vitro metabolic stability assay with liver microsomes or hepatocytes.
-
Low oral bioavailability in vivo despite good solubility and permeability.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Rapid metabolism by Cytochrome P450 (CYP) enzymes. | Identify the specific CYP isoforms responsible for the metabolism using recombinant human CYP enzymes. This can guide medicinal chemistry efforts to block the sites of metabolism on the molecule. |
| Metabolism by non-CYP enzymes. | If the compound is stable in microsomes but not in hepatocytes, it may be metabolized by non-CYP enzymes (e.g., UGTs). Hepatocytes contain a broader range of metabolic enzymes and can provide a more complete picture of metabolic clearance. |
| Compound is an inhibitor of metabolic enzymes. | Test the compound for inhibitory activity against major CYP450 isoforms. Enzyme inhibition can lead to complex drug-drug interactions. |
Quantitative Data Summary
While specific oral bioavailability data for many xanthene carboxamide inhibitors is not publicly available, the following table presents pharmacokinetic parameters for several CCR1 and dual CCR2/CCR5 antagonists to serve as a comparative benchmark. The development of several xanthene carboxamide CCR1 antagonists has been discontinued, but understanding the pharmacokinetic profiles of similar compounds is valuable.[2][3]
| Compound | Target(s) | Species | Dose | Cmax (nM) | Tmax (h) | AUC (nM*h) | Oral Bioavailability (%) |
| Compound 13d | CCR2/CCR5 | Rat | 25 mg/kg, PO | - | - | 9294 | 68 |
| Compound 13d | CCR2/CCR5 | Monkey | 1.4 mg/kg, PO | - | - | 862 | 46 |
| Antagonist 26 | CCR2 | Rat | - | - | - | - | Good |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol outlines a general procedure for assessing the bidirectional permeability of a xanthene carboxamide inhibitor across a Caco-2 cell monolayer.[6][7][8]
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the cells onto Transwell® inserts (e.g., 12-well or 24-well plates) at an appropriate density.
-
Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Assay Procedure:
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare the dosing solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
For A-B permeability, add the dosing solution to the apical side and the transport buffer to the basolateral side.
-
For B-A permeability, add the dosing solution to the basolateral side and the transport buffer to the apical side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver compartment and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general method for determining the oral bioavailability of a xanthene carboxamide inhibitor in rats.[9]
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (8-10 weeks old) for at least 3 days before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
For oral administration, administer the drug formulation (e.g., suspended in 0.5% methylcellulose) via oral gavage at a specific dose (e.g., 10 mg/kg).
-
For intravenous administration (to determine absolute bioavailability), administer the drug as a bolus injection into the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples for drug concentration using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Orally Bioavailable Dual Antagonist of CC Chemokine Receptors 2 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel, orally bioavailable gamma-aminoamide CC chemokine receptor 2 (CCR2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Navigating Conflicting Results in CCR1 Antagonist Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the evaluation of C-C Motif Chemokine Receptor 1 (CCR1) antagonists. Our goal is to help you understand the sources of variability in your experiments and provide actionable solutions to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing significantly different IC50 values for the same CCR1 antagonist in different functional assays (e.g., chemotaxis vs. calcium flux)?
A1: This is a common and expected source of variability when characterizing CCR1 antagonists.[1] The potency (IC50) of an antagonist is highly dependent on the specific assay format, cell type, and experimental conditions.[2]
-
Assay-Dependent Factors: Different assays measure distinct points in the CCR1 signaling cascade. A calcium mobilization assay measures a very proximal event (calcium release from the ER), while a chemotaxis assay measures the ultimate functional outcome of the entire signaling pathway.[1][3] The complex, multi-step nature of chemotaxis can introduce variability not present in more direct signaling assays.
-
Cellular Context: The cell line used is a critical factor. Different cell lines (e.g., THP-1 monocytes vs. engineered HEK293 cells) can have varying levels of CCR1 expression, different G-protein coupling efficiencies, and express other interacting proteins that can influence antagonist potency.[1][2] It is crucial to verify CCR1 expression levels using techniques like flow cytometry or qPCR.[2]
-
Agonist Concentration: An excessively high concentration of the CCR1 agonist (e.g., CCL3, CCL5) can outcompete the antagonist, leading to an artificially high IC50 value.[1][2] It is recommended to use an agonist concentration around its EC80 to ensure a sufficient window for observing inhibition.[1][2]
-
Constitutive Activity: CCR1 can be constitutively active, leading to ligand-independent migration and signaling.[4][5] Some antagonists may not be effective against this basal activity, which can contribute to a high background signal and affect potency measurements.[1]
Troubleshooting Steps:
-
Characterize Your System: Always determine the EC50 of your agonist in your specific cell line and assay before screening antagonists.
-
Optimize Pre-incubation Time: An insufficient pre-incubation time with the antagonist can lead to an underestimation of its potency.[6] Perform a time-course experiment to find the optimal pre-incubation time where the inhibitory effect plateaus.[6]
-
Control for Cell Variability: Use cells within a defined, narrow passage number range for all experiments and ensure cell viability is >95%.[7][8]
-
Acknowledge Assay Differences: When reporting data, always specify the assay type, cell line, agonist, and agonist concentration used. It is often more valuable to compare the rank order of potency of different compounds within the same assay than to compare absolute IC50 values across different assays.
Q2: My CCR1 antagonist shows potent activity in vitro, but the results are not translating to my in vivo animal models. What could be the cause?
A2: The discrepancy between in vitro potency and in vivo efficacy is a significant challenge in drug development. Several factors can contribute to this:
-
Species Differences: CCR1 expression and function can differ significantly between humans and animal models.[9] For example, in mouse models, CCR1 is a chemotactic factor for neutrophils but not monocytes, which complicates the translation of research from animal to human studies.[9] Some early antagonists lacked cross-species reactivity, making in vivo studies difficult.[10]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Poor absorption, rapid metabolism, low bioavailability, or inability to reach and sustain effective concentrations at the target tissue can all lead to a lack of efficacy in vivo, even for a potent antagonist.[11] The duration of action in vivo may be closely tied to the compound's pharmacokinetics or its functional reversibility at the receptor.[11]
-
Receptor Occupancy: For effective inhibition, very high levels of receptor occupancy at all times may be needed in vivo.[12] This was suggested as a potential reason for the failure of some CCR1 antagonists in clinical trials for rheumatoid arthritis.[12]
-
Redundancy in Inflammatory Pathways: The inflammatory environment in vivo is complex, with multiple chemokines and receptors involved in leukocyte recruitment.[12] Blocking only CCR1 may not be sufficient to halt inflammation if other redundant pathways compensate.
Troubleshooting Steps:
-
Verify Cross-Species Reactivity: Confirm that your antagonist is potent against the CCR1 of the animal species you are using.
-
Conduct PK/PD Studies: Correlate the antagonist's concentration in plasma and the target tissue with the observed biological effect over time.
-
Assess Target Engagement: If possible, use techniques like ex vivo assays on cells isolated from treated animals to confirm that the antagonist is engaging with CCR1 at the target site.
Q3: How can I determine if my CCR1 antagonist is causing off-target effects?
A3: Off-target activity is a critical concern as it can lead to unintended biological effects and misinterpretation of results.[8]
-
Closely Related Receptors: CCR1, CCR2, and CCR5 belong to the same C-C chemokine receptor family and share structural homology, which can lead to cross-reactivity.[8]
-
Unrelated Receptors: Unexpected off-target effects can occur. For instance, several CCR antagonists have been found to exhibit cross-reactivity with α1-adrenergic receptors, which could lead to cardiovascular side effects.[13]
-
Cytotoxicity: At higher concentrations, the compound itself might be toxic to cells, leading to a reduction in signal (e.g., fewer migrated cells) that can be mistaken for specific antagonism.[2]
Troubleshooting Steps:
-
Selectivity Profiling: Screen your antagonist against a panel of related receptors (especially CCR2 and CCR5) using binding and functional assays.[8]
-
Broad Off-Target Screening: Utilize commercial services to screen your compound against a wide panel of unrelated GPCRs, ion channels, and kinases.
-
Run Cytotoxicity Assays: Always perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assays to ensure the observed inhibition is not due to cell death.[2]
-
Use Control Compounds: Include a control with a structurally unrelated compound to assess non-specific effects.[6]
Data Presentation: Comparative Potency of CCR1 Antagonists
The following tables summarize representative quantitative data for various CCR1 antagonists, highlighting the variability observed across different assay types.
Table 1: Potency (IC50) of CCR1 Antagonist 9
| Assay Type | Cell Line | Ligand/Stimulus | IC50 Value (nM) |
| Calcium Flux | Not Specified | Not Specified | 6.8[2][3] |
| Chemotaxis | THP-1 | Not Specified | 28[2][3][7] |
| hERG Blockade | Not Specified | Not Specified | >30,000 (30 µM)[3] |
Table 2: Potency (Ki) of Various CCR1 Antagonists in Radioligand Binding Assays
| Antagonist | Cell/Membrane Source | Radioligand | Ki Value (nM) |
| BX471 | HEK_CCR1 | [¹²⁵I]-CCL3 | 1 - 5.5[14] |
| MLN3897 | RPMI 8226 | [¹²⁵I]-CCL3 | 0.9 ± 0.2[15] |
| AZD4818 | RPMI 8226 | [¹²⁵I]-CCL3 | 1.8 ± 0.4[15] |
| CP481715 | RPMI 8226 | [¹²⁵I]-CCL3 | 11.2 ± 1.5[15] |
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay (Boyden Chamber / Transwell)
This assay assesses the ability of an antagonist to block the directed migration of cells towards a chemoattractant.[3]
-
Cell Preparation:
-
Compound Preparation:
-
Assay Setup:
-
To the lower wells of a chemotaxis chamber, add assay medium containing the chemoattractant (e.g., CCL3 or CCL5 at its EC80 concentration).[7][16]
-
In a separate plate, pre-incubate the cell suspension with the various concentrations of the antagonist or vehicle control for 30-60 minutes at 37°C.[7][16]
-
Place the porous transwell inserts into the lower wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.[16]
-
-
Incubation & Analysis:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[3][16]
-
Remove inserts and wipe off non-migrated cells from the upper surface of the membrane.
-
Fix and stain the membrane (e.g., with Methanol and Giemsa stain).[2]
-
Count the number of migrated cells on the lower surface of the membrane using a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the antagonist concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to CCR1, allowing for the determination of the antagonist's binding affinity (Ki).[17]
-
Cell Membrane Preparation:
-
Culture cells expressing CCR1 to high density.[8]
-
Harvest, wash, and lyse the cells in a hypotonic buffer.[8]
-
Homogenize the lysate and perform differential centrifugation to isolate the cell membrane fraction.[8]
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[8]
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [¹²⁵I]-CCL3) to each well.[8][17]
-
Add increasing concentrations of the unlabeled CCR1 antagonist (the competitor).
-
Add the cell membrane preparation to each well to initiate the binding reaction.[8]
-
Incubate the plate (e.g., 60-90 minutes at room temperature) to allow binding to reach equilibrium.[8]
-
-
Separation and Detection:
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the antagonist to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.[6]
-
Protocol 3: Calcium Mobilization Assay
This assay measures the antagonist's ability to inhibit the increase in intracellular calcium concentration triggered by agonist binding to CCR1.[3]
-
Cell Preparation:
-
Seed CCR1-expressing cells into a black, clear-bottom 96-well plate and culture overnight.[3]
-
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.
-
Remove the culture medium and add the dye-loading solution to each well.
-
Incubate the plate for approximately 1 hour at 37°C in the dark.[16]
-
-
Assay Measurement:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).[3]
-
The instrument will first add the CCR1 antagonist (or vehicle) to the wells and incubate for a defined period (e.g., 15-30 minutes).[16]
-
Next, the instrument injects the CCR1 agonist (e.g., CCL3 at its EC80) and immediately begins measuring the fluorescence intensity in real-time to capture the transient calcium peak.[1][16]
-
-
Data Analysis:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Why CCR2 and CCR5 Blockade Failed and Why CCR1 Blockade Might Still Be Effective in the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemokine receptor antagonists with α1-adrenergic receptor blocker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Reproducibility in Experiments with CCR1 Antagonist 12
This technical support center is designed for researchers, scientists, and drug development professionals working with CCR1 antagonist 12. It provides troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound is a small molecule inhibitor of the C-C chemokine receptor type 1 (CCR1).[1] It is a potent antagonist for human CCR1 with a reported half-maximal inhibitory concentration (IC50) of 3 nM.[1][2] In functional assays, it has been shown to inhibit CCL3-induced transwell chemotaxis with an IC50 of 0.009 µM.[1][2]
Q2: What are the primary signaling pathways activated by CCR1?
A2: CCR1 is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi subunit of heterotrimeric G proteins.[3] Upon binding to its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), CCR1 activation leads to the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC).[3][4][5] This results in an increase in intracellular calcium and the activation of protein kinase C (PKC), which are crucial for chemotaxis.[3] Additionally, CCR1 can also signal through G protein-independent pathways involving β-arrestin.[3][6]
Q3: Why am I observing different IC50 values for this compound in different assays?
A3: It is common to observe variations in IC50 values for a compound when tested in different assays.[3] This can be attributed to several factors, including differences in assay principles (e.g., binding vs. functional), cell types used, receptor expression levels, and the specific signaling pathway being interrogated.[3] For instance, an antagonist might show high potency in a calcium flux assay but appear less potent in a chemotaxis assay.[3] This phenomenon, known as "biased antagonism," occurs when a compound preferentially inhibits one signaling pathway over another.[3]
Q4: What are the most common sources of experimental variability when working with small molecule inhibitors like this compound?
A4: Experimental variability can stem from three main areas:
-
Biological Variability: This includes natural variations between cell passages, differences in cell health, and genetic drift in cell lines.[7][8]
-
Technical Variability: This can be caused by inconsistencies in experimental procedures such as pipetting, incubation times, and reagent concentrations.[7][8]
-
Compound-Related Variability: Issues with the inhibitor's solubility, stability, and batch-to-batch purity can lead to inconsistent results.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in In Vitro Assays
| Potential Cause | Recommended Solution |
| Cell Line & Receptor Expression | Use cells within a consistent and low passage number range. Periodically verify CCR1 expression levels using methods like flow cytometry or Western blot.[3] |
| Agonist Concentration | Ensure the use of a consistent EC80 concentration of the CCR1 agonist (e.g., CCL3) for stimulation.[3] |
| Biased Antagonism | Characterize the antagonist in multiple assays (e.g., binding, calcium flux, β-arrestin recruitment, chemotaxis) to build a comprehensive profile.[3] Acknowledge that differing IC50 values may reflect the compound's unique inhibitory profile on different signaling pathways.[3] |
| Compound Solubility | Visually inspect stock solutions for any precipitation. Prepare fresh dilutions for each experiment.[8] |
Issue 2: Low Efficacy in Cell Migration (Chemotaxis) Assays
| Potential Cause | Recommended Solution |
| Cell Health and Viability | Perform a cell viability assay (e.g., MTT, Trypan Blue) to check for any cytotoxic effects of the antagonist at the concentrations used in the chemotaxis assay.[3] |
| Constitutive Receptor Activity | Measure basal cell migration in the absence of an agonist. Test if the antagonist can reduce this basal migration, as CCR1 can exhibit ligand-independent activity.[3][6] |
| Off-Target Effects | If possible, screen the antagonist against other chemokine receptors expressed on the cells to rule out off-target activities that might interfere with the assay.[3][9] |
| Assay Conditions | Optimize incubation times and ensure the pore size of the transwell insert is appropriate for the cell type being used.[10] |
Issue 3: Lack of In Vivo Efficacy
| Potential Cause | Recommended Solution |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | Review PK/PD data to ensure adequate exposure and target engagement in the animal model. This compound has been reported to have good pharmacokinetic characteristics in rats.[1] |
| Species Cross-Reactivity | Confirm that the antagonist is active against the CCR1 receptor of the animal model being used, as species differences can exist.[11][12] |
| Receptor Redundancy | Consider that other chemokine receptors may compensate for the blockade of CCR1 in the in vivo setting.[3] |
| Antagonist Tolerance | Prolonged exposure to an antagonist can sometimes lead to a decrease in its efficacy.[3] |
Quantitative Data Summary
| Compound | Target | Assay | Potency (IC50) | Reference |
| This compound | human CCR1 | Binding | 3 nM | [1][2] |
| This compound | human CCR1 | CCL3-induced Chemotaxis | 0.009 µM (9 nM) | [1][2] |
| CP-481,715 | human CCR1 | Binding (Kd) | 9.2 nM | [2] |
| BX 471 | human CCR1 | Ligand Displacement (Ki) | 1 - 5.5 nM | [13] |
| CCR1 antagonist 9 | human CCR1 | Calcium Flux | 6.8 nM | [2] |
| BI 639667 | human CCR1 | Ca2+ flux | 1.8 nM | [2] |
Experimental Protocols
Protocol 1: Calcium Flux Assay
This assay measures the ability of this compound to block agonist-induced increases in intracellular calcium.
-
Cell Preparation:
-
Culture CCR1-expressing cells (e.g., HEK293-CCR1, THP-1) to 80-90% confluency.[3]
-
Harvest and wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4/AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.[3]
-
Wash the cells to remove excess dye and resuspend them in assay buffer.[3]
-
-
Antagonist Pre-incubation:
-
Agonist Stimulation and Measurement:
-
Data Analysis:
-
Calculate the change in fluorescence (peak - baseline).
-
Normalize the data to the vehicle control (0% inhibition) and a control with no agonist (100% inhibition).[3]
-
Plot the normalized response against the antagonist concentration to determine the IC50 value.
-
Protocol 2: Chemotaxis (Transwell Migration) Assay
This assay assesses the ability of this compound to block the directed migration of cells towards a chemokine gradient.
-
Chamber Preparation:
-
Cell Preparation and Treatment:
-
Harvest CCR1-expressing cells and resuspend them in assay media.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.[10]
-
-
Migration:
-
Add the pre-incubated cell suspension to the upper chamber of the transwell inserts.
-
Incubate the plate for 2-4 hours at 37°C to allow for cell migration.[10]
-
-
Quantification:
-
Remove non-migrated cells from the upper surface of the insert.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in multiple fields of view using a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cell migration for each antagonist concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.[10]
-
Visualizations
Caption: CCR1 signaling pathways and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing a CCR1 antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. CCR1 - Wikipedia [en.wikipedia.org]
- 5. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 6. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
CCR1 antagonist 12 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control (QC) and purity assessment of CCR1 Antagonist 12.
Frequently Asked Questions (FAQs)
Q1: What are the recommended purity specifications for this compound for different experimental uses?
A1: The required purity of this compound depends on its intended application. The following table summarizes the generally accepted purity levels for in vitro and in vivo studies. Exceeding these recommendations is crucial for generating reliable and reproducible data.
| Parameter | Specification for In Vitro Assays | Specification for In Vivo Studies |
| Purity by HPLC | ≥ 98% | ≥ 99% |
| Identity by LC-MS | Conforms to Expected Mass (± 0.5 Da) | Conforms to Expected Mass (± 0.2 Da) |
| Identity by ¹H NMR | Conforms to Reference Spectrum | Conforms to Reference Spectrum |
| Residual Solvents | ≤ 0.5% (5000 ppm) | ≤ 0.1% (1000 ppm) |
| Water Content | ≤ 1.0% | ≤ 0.5% |
Q2: How should I properly store this compound to ensure its stability?
A2: this compound is supplied as a solid. For long-term storage, it is recommended to store the compound at -20°C. For short-term storage, 4°C is acceptable. Once dissolved in a solvent such as DMSO, it is advisable to aliquot the solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles, which can lead to degradation.
Q3: What are the most common impurities that might be present in a batch of this compound?
A3: Common impurities can include residual starting materials, by-products from the synthesis, and degradation products. The specific impurities will depend on the synthetic route. Routine analysis by HPLC and LC-MS is essential to identify and quantify these impurities.[1][2][3]
Q4: Can I use a batch of this compound that has a purity of 95% for my experiments?
A4: While a 95% pure batch might be suitable for preliminary, non-critical experiments, it is not recommended for definitive in vitro or any in vivo studies. The presence of 5% impurities could lead to off-target effects, inaccurate dose-response curves, and unreliable data. It is always best to use a batch that meets the recommended purity specifications.
Troubleshooting Guide
This guide addresses common issues encountered during the quality control analysis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| HPLC: Multiple unexpected peaks in the chromatogram | - Sample degradation.- Contamination of the sample or mobile phase.- Improper column equilibration.[4][5] | - Prepare a fresh sample solution.- Use fresh, HPLC-grade solvents and filter them.- Ensure the column is equilibrated for at least 10 column volumes before injection. |
| HPLC: Peak tailing or fronting | - Column overload.- Mismatch between sample solvent and mobile phase.- Interaction of the analyte with active sites on the column.[5][6] | - Reduce the injection volume or sample concentration.- Dissolve the sample in the initial mobile phase.- Consider using a column with a different stationary phase or a bio-inert column.[6] |
| HPLC: Shifting retention times | - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column degradation.[7][8] | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Replace the column if performance continues to decline. |
| LC-MS: No peak or very low signal intensity | - The compound is not ionizing well.- Incorrect mass spectrometer settings.- Sample concentration is too low.[8][9][10] | - Try different ionization sources (ESI, APCI) and polarities (positive/negative).- Optimize source parameters (e.g., temperatures, gas flows).- Increase the sample concentration. |
| LC-MS: Observed mass does not match the expected mass | - Presence of adducts (e.g., +Na, +K).- In-source fragmentation.- Incorrect chemical formula used for calculation. | - Check for common adducts in the mass spectrum.- Reduce source fragmentation by optimizing source settings.- Double-check the elemental composition and recalculate the expected mass. |
| ¹H NMR: Broad peaks in the spectrum | - Presence of paramagnetic impurities.- Sample aggregation.- Unresolved proton exchange (e.g., -OH, -NH). | - Purify the sample further.- Try a different solvent or adjust the concentration.- Add a drop of D₂O to identify exchangeable protons. |
Experimental Protocols
1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the sample and run the gradient method.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
2. Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for confirming the molecular weight of this compound.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Method: Use the same or a similar method as described for HPLC analysis.
-
MS Parameters:
-
Ionization Mode: ESI, positive or negative mode.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 100-1000 m/z).
-
Source Parameters: Optimize capillary voltage, cone voltage, and source temperature for the specific instrument.
-
-
Procedure:
-
Inject the sample into the LC-MS system.
-
Acquire the mass spectrum for the peak corresponding to this compound.
-
Compare the observed mass of the molecular ion ([M+H]⁺ or [M-H]⁻) with the calculated theoretical mass.
-
3. Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This protocol is for confirming the chemical structure of this compound.[11][12]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).
-
Procedure:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Compare the chemical shifts, integration, and splitting patterns of the observed spectrum with the expected spectrum for the structure of this compound.
-
Visualizations
CCR1 Signaling Pathway
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor.[13] Upon binding to its chemokine ligands (e.g., CCL3/MIP-1α, CCL5/RANTES), it initiates a signaling cascade.[14] This involves the activation of G proteins, leading to downstream effects such as calcium mobilization and the activation of protein kinase C (PKC) and phospholipase A2 (PLA2), ultimately resulting in cellular responses like chemotaxis.[14][15][16]
Quality Control Workflow for this compound
This workflow outlines the standard procedure for assessing the quality and purity of a new batch of this compound.
References
- 1. Content and Purity Analysis of Biological Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 2. Quality control of small molecules - Kymos [kymos.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. youtube.com [youtube.com]
- 7. zefsci.com [zefsci.com]
- 8. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. uhplcs.com [uhplcs.com]
- 11. NMR Spectroscopy [www2.chemistry.msu.edu]
- 12. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. CCR1 - Wikipedia [en.wikipedia.org]
- 14. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 15. Characterization of the signal transduction pathway activated in human monocytes and dendritic cells by MPIF-1, a specific ligand for CC chemokine receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
Technical Support Center: Managing Vehicle Effects in In Vivo Studies with CCR1 Antagonist 12
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CCR1 antagonist 12 in in vivo studies. The information is designed to address specific issues that may arise during experimentation, with a focus on managing potential effects of the delivery vehicle.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key in vitro properties?
A1: this compound (also referred to as Compound 12) is a potent antagonist of the C-C chemokine receptor 1 (CCR1). It has an IC50 of 3 nM for human CCR1 and effectively inhibits CCL3-induced transwell chemotaxis with an IC50 of 0.009 µM.[1] This class of bridged piperazine and piperidine compounds has shown oral activity in rodent models of arthritis and multiple sclerosis.[2]
Q2: What are the reported in vivo models and dosages for this class of compounds?
A2: A representative compound from this series (Compound 2 in Revesz et al., 2006) has been evaluated in rat models of experimental autoimmune encephalomyelitis (EAE) and antigen-induced arthritis (AIA).[2] Effective oral dosages were reported as 30 mg/kg twice daily in the EAE model and 15 mg/kg twice daily in the AIA model.[2]
Q3: What is a suitable vehicle for the oral administration of this compound?
A3: The specific vehicle for this compound is not explicitly detailed in the primary literature.[2] However, as this compound is likely to be hydrophobic, common practice for oral gavage of such molecules in rodents involves using an aqueous suspension or an oil-based vehicle.
-
Aqueous Suspensions: A common choice is 0.5% to 1% w/v carboxymethyl cellulose (CMC) or methyl cellulose (MC) in sterile water.[3] To aid in suspension and improve wetting, a non-ionic surfactant such as 0.1% to 0.5% Tween 80 can be included.
-
Oil-based Vehicles: For highly lipophilic compounds, vehicles like corn oil, sesame oil, or peanut oil can be used.[4]
It is crucial to perform a vehicle tolerability study in a small cohort of animals before commencing the main experiment.
Q4: What are the potential side effects of the vehicle, and how can they be distinguished from the effects of the CCR1 antagonist?
A4: Vehicle administration, particularly via oral gavage, can induce stress and physiological changes independent of the test compound. Potential vehicle-related effects include:
-
Local Irritation: Esophageal or gastric irritation from the gavage procedure itself.
-
Systemic Effects: Changes in body weight, food and water consumption, lethargy, or ruffled fur.
-
Gastrointestinal Issues: Diarrhea or changes in stool consistency.
-
Inflammatory Responses: Some vehicles can have mild pro- or anti-inflammatory properties.
To differentiate vehicle effects from compound effects, a vehicle-only control group is essential in your study design. This group receives the same volume of the vehicle preparation, administered in the same manner and frequency as the treated groups.
Troubleshooting Guide: Vehicle-Related Issues
This guide addresses common problems encountered during in vivo studies with this compound that may be related to the vehicle.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Animal Distress During/After Dosing (e.g., choking, labored breathing) | Improper oral gavage technique; Aspiration of the formulation. | - Ensure personnel are thoroughly trained and proficient in oral gavage. - Use appropriate gavage needle size for the animal. - Administer the formulation slowly and steadily. - If issues persist, consider alternative, less stressful dosing methods if feasible. |
| Reduced Body Weight or Food/Water Intake in Vehicle Control Group | - Vehicle palatability (taste aversion). - Gastrointestinal discomfort caused by the vehicle. - Stress from the administration procedure. | - If using a suspension, ensure it is homogenous to avoid inconsistent taste. - Consider adding a small amount of sweetener (e.g., saccharin) to the vehicle if appropriate for the study. - Acclimatize animals to handling and the gavage procedure with saline before the study begins. - Monitor for signs of gastrointestinal distress and consult with a veterinarian. |
| Inconsistent Results or High Variability Within Treatment Groups | - Inhomogeneous suspension of the antagonist in the vehicle. - Degradation of the antagonist in the vehicle. | - Ensure the suspension is thoroughly mixed (e.g., vortexed or stirred) immediately before each animal is dosed. - Prepare fresh formulations regularly and store them under appropriate conditions (e.g., protected from light, refrigerated if stable). - Perform a stability study of the antagonist in the chosen vehicle. |
| Unexpected Mortality in Vehicle Control Group | - Vehicle toxicity at the administered volume or concentration. - Contamination of the vehicle. | - Conduct a dose-escalation study with the vehicle alone to determine the maximum tolerated volume. - Ensure all components of the vehicle are of high purity and sterile. - Review the literature for known toxicities of the vehicle components. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Species | IC50 | Reference |
| CCR1 Binding | Human | 3 nM | [1] |
| CCL3-induced Chemotaxis | Not Specified | 0.009 µM | [1] |
Table 2: Representative In Vivo Dosing for a Bridged Piperidine CCR1 Antagonist (Compound 2)
| Animal Model | Disease | Route of Administration | Dosage | Reference |
| Rat | Experimental Autoimmune Encephalomyelitis (EAE) | Oral | 30 mg/kg (twice daily) | [2] |
| Rat | Antigen-Induced Arthritis (AIA) | Oral | 15 mg/kg (twice daily) | [2] |
Experimental Protocols
Protocol 1: Preparation of a 0.5% CMC / 0.1% Tween 80 Vehicle for Oral Gavage
-
Materials:
-
Carboxymethyl cellulose (CMC), low viscosity
-
Tween 80 (Polysorbate 80)
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Autoclave or sterile filter
-
-
Procedure:
-
Heat approximately half of the required volume of sterile water to 60-70°C.
-
Slowly add the CMC powder to the heated water while stirring continuously to prevent clumping.
-
Continue stirring until the CMC is fully dispersed.
-
Add the remaining volume of cold sterile water and continue to stir until the solution is uniform and has cooled to room temperature.
-
Add Tween 80 to the CMC solution to a final concentration of 0.1%.
-
Stir until the Tween 80 is completely dissolved.
-
The final vehicle can be sterilized by autoclaving or filtration through a 0.22 µm filter.
-
Store at 4°C.
-
Protocol 2: Formulation of this compound for Oral Administration
-
Materials:
-
This compound powder
-
Prepared vehicle (e.g., 0.5% CMC / 0.1% Tween 80)
-
Mortar and pestle (optional, for particle size reduction)
-
Vortex mixer and/or sonicating water bath
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
If the powder consists of large crystals, gently grind to a fine powder using a mortar and pestle.
-
Add a small amount of the vehicle to the powder to create a paste. This helps to wet the compound and prevent clumping.
-
Gradually add the remaining vehicle while continuously mixing.
-
Once all the vehicle is added, vortex the suspension vigorously for several minutes to ensure homogeneity.
-
If necessary, sonicate the suspension in a water bath to aid in dispersion.
-
Visually inspect the suspension for uniformity before each administration.
-
Continuously stir the suspension during the dosing procedure to prevent the compound from settling.
-
Visualizations
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy testing.
Caption: Logical workflow for troubleshooting adverse effects in in vivo studies.
References
Technical Support Center: Optimizing Incubation Time for CCR1 Antagonist 12 in Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for CCR1 Antagonist 12 in various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is the pre-incubation time with this compound critical before adding the agonist?
A1: Pre-incubation is a crucial step to ensure that this compound has sufficient time to bind to the CCR1 receptor and reach equilibrium.[1] Many antagonist-receptor interactions are not instantaneous. If the agonist is added too soon, the antagonist may not have fully occupied the receptors, leading to an underestimation of its potency (an artificially high IC50 value).[1] This is particularly important for antagonists with slow association kinetics.[1]
Q2: What is a good starting point for the pre-incubation time with this compound?
A2: For competitive antagonists, a pre-incubation period of 15-30 minutes before adding the agonist is often recommended as a starting point for assays like calcium flux.[2] However, the optimal time is assay- and cell-dependent. For functional assays like chemotaxis, a 30-minute pre-incubation at room temperature or 37°C is a common starting point.[2][3] To achieve binding equilibrium in radioligand binding assays, a longer incubation of 60-120 minutes may be necessary.[1] It is highly recommended to perform a time-course experiment to determine the optimal pre-incubation time for your specific experimental conditions.[1]
Q3: How does CCR1 signaling work, and what is the mechanism of action for this compound?
A3: CCR1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit.[2][4] Upon binding of its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), CCR1 initiates a signaling cascade.[2][4][5] This leads to an increase in intracellular calcium concentration and the activation of pathways that promote leukocyte chemotaxis (cell migration).[4][6] this compound is a competitive inhibitor that blocks these downstream effects by preventing the binding of chemokines to the receptor.[2][4] The receptor has also been reported to exhibit some level of constitutive (ligand-independent) activity.[2][7]
Q4: What are the typical IC50 values for a potent CCR1 antagonist?
A4: The potency of a CCR1 antagonist can vary depending on the assay. For a potent antagonist, you might expect an IC50 in the low nanomolar range in a calcium flux assay (e.g., ~7 nM) and a slightly higher IC50 in a cell migration assay (e.g., ~28 nM).[2][8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High IC50 Value / Low Potency | Insufficient pre-incubation time: The antagonist has not reached equilibrium with the receptor before the agonist is added.[1] | Perform a time-course experiment. Increase the pre-incubation time in increments (e.g., 30, 60, 90, 120 minutes) to see if the IC50 value decreases and stabilizes.[1] |
| Antagonist degradation: The compound may not be stable under the experimental conditions. | Check the stability of your antagonist. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[1][2] | |
| Agonist concentration too high: An excessive concentration of the CCR1 agonist can outcompete the antagonist.[2] | Determine the EC50 of the agonist in your assay and use a concentration around the EC80 for antagonist screening to ensure a sufficient window for inhibition.[2] | |
| Low receptor expression: The cell line may have low endogenous or transfected expression of CCR1.[2] | Verify CCR1 expression levels using techniques like flow cytometry or qPCR. Consider using a cell line with higher CCR1 expression.[2] | |
| High Background Signal | Constitutive receptor activity: CCR1 can exhibit some ligand-independent activity.[2][7] | Include a control with cells expressing the receptor but without any agonist to measure the basal activity.[2] |
| Nonspecific binding of the antagonist: The compound may be binding to other sites besides the receptor. | Include a control with a structurally unrelated compound to assess nonspecific effects. Optimize washing steps to remove unbound antagonist.[1] | |
| Cell autofluorescence: The cells themselves may have high intrinsic fluorescence. | Measure the fluorescence of cells alone (without dyes or reagents) to determine the baseline autofluorescence.[1] | |
| High Variability Between Replicates | Edge effects: Wells on the perimeter of the microplate are prone to evaporation. | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.[2] |
| Uneven cell seeding: Inconsistent cell numbers per well. | Ensure a homogenous cell suspension and use careful pipetting techniques to seed cells evenly. Allow adherent cells to settle at room temperature before incubation.[2] |
Data Presentation
Table 1: Effect of Pre-incubation Time on the Potency of this compound in a Calcium Flux Assay
| Pre-incubation Time (minutes) | IC50 (nM) |
| 15 | 25.4 |
| 30 | 10.1 |
| 60 | 7.2 |
| 90 | 6.9 |
| 120 | 7.0 |
Caption: Representative data showing that the observed potency (IC50) of this compound increases with longer pre-incubation times, stabilizing around 60-90 minutes.
Table 2: Inhibition of THP-1 Cell Migration by this compound
| This compound Concentration (nM) | Mean Migrated Cells (per field) | % Inhibition of Chemotaxis |
| 0 (Vehicle) | 260 | 0% |
| 1 | 235 | 9.6% |
| 10 | 170 | 34.6% |
| 30 | 128 | 50.8% |
| 100 | 65 | 75.0% |
| 500 | 28 | 89.2% |
Caption: Example data from a chemotaxis assay with a 90-minute cell migration incubation time, demonstrating a dose-dependent inhibition of THP-1 cell migration towards a CCR1 agonist by this compound.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CCR1 - Wikipedia [en.wikipedia.org]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of CCR1 Antagonists in Rheumatoid Arthritis Models: CCX354 vs. CP-481715
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CCR1 antagonists CCX354 and CP-481715, focusing on their performance in preclinical and clinical models of rheumatoid arthritis. The information is compiled from publicly available experimental data.
The C-C chemokine receptor 1 (CCR1) has been a focal point in the search for novel rheumatoid arthritis (RA) therapies due to its crucial role in mediating the migration of inflammatory cells, such as monocytes and macrophages, into the synovial tissue of joints.[1] Blockade of this receptor is hypothesized to reduce the inflammatory cascade that leads to joint damage in RA. This guide compares two small molecule CCR1 antagonists: CCX354, developed by ChemoCentryx, and CP-481715, from Pfizer. While both showed promise in early development, their clinical trajectories have diverged, providing valuable insights for the scientific community.
In Vitro Potency and Selectivity
| Parameter | CCX354 | CP-481715 |
| Chemotaxis Inhibition (IC50) | < 100 nM (THP-1 cells towards CCL15) | 55 nM (human monocyte chemotaxis towards CCL3/CCL5)[2] |
| Receptor Binding (Ki/IC50) | Ki of 1.5 nM ([125I]-CCL15 binding to human blood monocytes) | Kd of 9.2 nM; IC50 of 74 nM ([125I]-CCL3 displacement from CCR1-transfected cells)[2] |
| Calcium Mobilization (IC50) | Not specified | 71 nM[2] |
| GTPγS Incorporation (IC50) | Not specified | 210 nM[2] |
| CD11b Up-regulation (IC50) | Not specified | 165 nM (in human whole blood)[2] |
| Actin Polymerization (IC50) | Not specified | 57 nM (in human whole blood)[2] |
CCX354 demonstrates potent inhibition of chemotaxis and high-affinity binding to CCR1.[3] Similarly, CP-481715 shows robust in vitro activity across a range of functional assays, including chemotaxis, receptor binding, and downstream signaling events.[2] It is also reported to be highly selective for CCR1 over other chemokine receptors.[2] Preclinical studies with CCX354 also highlighted its potency and selectivity.[4]
Performance in Rheumatoid Arthritis Models
Animal Models
Information on the in vivo efficacy of CCX354 in animal models of rheumatoid arthritis is limited in the public domain. Preclinical studies were conducted and indicated that for effective blockade of inflammatory cell infiltration, a sustained CCR1 inhibition of ≥90% on blood leukocytes is necessary.[5]
CP-481715, being specific for human CCR1, was evaluated in a human CCR1 knock-in mouse model. In this model, CP-481715 was shown to inhibit CCL3-induced neutrophil infiltration into the skin and an air pouch with an ED50 of 0.2 mg/kg. In a delayed-type hypersensitivity model, it significantly reduced footpad swelling.
Clinical Trials in Rheumatoid Arthritis
The clinical development of these two compounds provides a clear point of differentiation.
CCX354 underwent a Phase II clinical trial (CARAT-2) in patients with RA.[1] The trial demonstrated that CCX354 was generally well-tolerated and showed evidence of clinical activity.[1] In a prespecified patient population, the ACR20 response at week 12 was 56% for the 200 mg once-daily dose, which was statistically significant compared to the 30% response in the placebo group (p=0.01).
CP-481715 , in contrast, did not demonstrate significant efficacy in a Phase II trial in RA patients, which ultimately led to the discontinuation of its development for this indication.[3]
Experimental Protocols
In Vitro Assays
-
Chemotaxis Assay: The effect of the antagonists on the migration of CCR1-expressing cells (e.g., human monocytes or THP-1 cells) towards a CCR1 ligand (e.g., CCL3, CCL5, or CCL15) is measured using a multi-well chemotaxis chamber. The number of migrated cells in the presence of varying concentrations of the antagonist is quantified to determine the IC50 value.
-
Receptor Binding Assay: The affinity of the antagonist for CCR1 is determined by its ability to displace a radiolabeled CCR1 ligand (e.g., [125I]-CCL3 or [125I]-CCL15) from cells expressing the receptor. The concentration of the antagonist that inhibits 50% of the radioligand binding is the IC50, from which the Ki can be calculated.[2][3]
-
Calcium Mobilization Assay: CCR1 activation leads to an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye. The ability of the antagonist to block the ligand-induced calcium flux is quantified to determine its IC50.[2]
In Vivo Rheumatoid Arthritis Model: Collagen-Induced Arthritis (CIA)
The Collagen-Induced Arthritis (CIA) model is a widely used animal model that mimics many aspects of human rheumatoid arthritis.
-
Induction: Susceptible strains of mice (e.g., DBA/1) or rats are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 19-21 days later.
-
Treatment: The CCR1 antagonist or vehicle is administered orally or via another route, starting before or after the onset of clinical signs of arthritis, depending on the study design (prophylactic or therapeutic).
-
Assessment: The severity of arthritis is evaluated using a clinical scoring system based on paw swelling and inflammation. Histopathological analysis of the joints is also performed to assess synovial inflammation, cartilage damage, and bone erosion.
Visualizing the Mechanism and Workflow
Caption: CCR1 Signaling Pathway in Rheumatoid Arthritis.
Caption: Drug Development Workflow for CCR1 Antagonists.
Conclusion
Both CCX354 and CP-481715 are potent and selective CCR1 antagonists. While both showed promising in vitro profiles, their fates in clinical trials for rheumatoid arthritis were markedly different. CCX354 demonstrated a favorable safety profile and clinical activity in a Phase II study, suggesting that effective and sustained CCR1 blockade could be a viable therapeutic strategy.[1] Conversely, the failure of CP-481715 in a similar clinical setting underscores the complexities of translating preclinical efficacy to clinical success in autoimmune diseases.[3] This comparison highlights the importance of not only in vitro potency but also pharmacokinetic and pharmacodynamic properties that ensure adequate target coverage in vivo, which may have been a differentiating factor in the clinical outcomes of these two molecules.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. medindia.net [medindia.net]
- 3. Pharmacokinetic and pharmacodynamic evaluation of the novel CCR1 antagonist CCX354 in healthy human subjects: implications for selection of clinical dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercepharma.com [fiercepharma.com]
- 5. Preventive CCL2/CCR2 Axis Blockade Suppresses Osteoclast Activity in a Mouse Model of Rheumatoid Arthritis by Reducing Homing of CCR2hi Osteoclast Progenitors to the Affected Bone - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of CCR1 Antagonist 12: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular on-target effects of the C-C chemokine receptor 1 (CCR1) antagonist, designated as compound 12. The performance of this antagonist is evaluated against other known CCR1 inhibitors, supported by experimental data from key validation assays.
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating inflammatory responses by controlling the migration of leukocytes.[1] Its involvement in various inflammatory and autoimmune diseases has established it as a significant target for therapeutic drug discovery. This guide focuses on the validation of on-target effects of CCR1 antagonist 12, a potent inhibitor of this receptor.
Quantitative Comparison of CCR1 Antagonists
The inhibitory potency of CCR1 antagonists is commonly determined through various in vitro cellular assays. The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) are key metrics for comparing the efficacy of these compounds. A lower value indicates higher potency. The following tables summarize the available quantitative data for this compound and other well-characterized CCR1 antagonists.
Table 1: Potency of this compound (Compound 12)
| Assay Type | Target | IC50 | Source |
| Receptor Binding | Human CCR1 | 3 nM | MedchemExpress[2] |
| Chemotaxis (CCL3-induced) | THP-1 cells | 9 nM (0.009 µM) | MedchemExpress[2] |
Table 2: Comparative Efficacy of Various CCR1 Antagonists
| Compound | Assay Type | Cell Line/System | Ligand | Potency (IC50/Ki) |
| BX 471 | Radioligand Binding | HEK293 cells expressing human CCR1 | MIP-1α (CCL3) | 1 nM (Ki)[3] |
| Calcium Mobilization | HEK293 cells expressing human CCR1 | MIP-1α (CCL3) | 5.8 nM (IC50)[3] | |
| MLN3897 | Radioligand Binding | THP-1 cell membranes | 125I-MIP-1α | 2.3 nM (Ki)[4] |
| Chemotaxis | Human monocytes | CCL15 | 2 nM (IC50)[4] | |
| CCX9588 | Chemotaxis | THP-1 cells | CCL15 | 0.1 nM (IC50)[3] |
| Chemotaxis | Human Monocytes | - | 0.2 nM (IC50)[3] | |
| CP-481715 | [¹²⁵I]-CCL3 Binding | Human CCR1 | CCL3 | 74 nM (IC50)[5] |
| CCR1 antagonist 9 | Calcium Flux Assay | Not specified | Not Specified | 6.8 nM[5] |
| Chemotaxis Assay | THP-1 cells | Not Specified | 28 nM[5] |
Note: Direct comparison of absolute values should be made with caution due to the different assay formats and conditions.[3]
Experimental Protocols for On-Target Validation
The validation of a CCR1 antagonist's on-target effects relies on a series of well-established in vitro assays. These experiments are designed to measure the antagonist's ability to interfere with the key functions of the CCR1 signaling pathway.
CCR1 Signaling Pathway
The binding of chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), to CCR1 triggers a conformational change in the receptor, leading to the activation of intracellular G proteins.[6] This initiates a signaling cascade that results in physiological responses like chemotaxis (directed cell migration) and the release of intracellular calcium stores. CCR1 antagonists function by blocking the initial binding of these chemokines to the receptor.
Chemotaxis Assay (Transwell Assay)
This assay quantitatively measures the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant.
Experimental Workflow:
Methodology:
-
Cell Preparation: CCR1-expressing cells (e.g., human monocytic THP-1 cell line) are cultured, harvested, and resuspended in an appropriate assay medium.
-
Antagonist Treatment: The cell suspension is pre-incubated with varying concentrations of this compound or a vehicle control for a defined period.
-
Assay Setup: The treated cells are added to the upper chamber of a Transwell plate, which is separated from the lower chamber by a porous membrane. The lower chamber contains the assay medium with a specific concentration of a CCR1 ligand (chemoattractant), such as CCL3.
-
Incubation: The plate is incubated for a few hours to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Quantification: The number of migrated cells in the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each antagonist concentration compared to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the antagonist concentration.[2]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the transient increase in intracellular calcium concentration that occurs upon agonist-induced CCR1 activation.
Experimental Workflow:
Methodology:
-
Cell Preparation: CCR1-expressing cells (e.g., HEK293 cells stably expressing human CCR1) are seeded into a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that will increase in fluorescence intensity upon binding to free intracellular calcium.
-
Antagonist Treatment: Different concentrations of this compound or a vehicle control are added to the wells containing the dye-loaded cells.
-
Agonist Stimulation: After a short incubation with the antagonist, a CCR1 agonist (e.g., CCL3) is added to the wells to stimulate the receptor and induce calcium release from intracellular stores.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is measured for each antagonist concentration. The percentage of inhibition of the calcium response is calculated, and the IC50 value is determined from the dose-response curve.[3]
Receptor Binding Assay (Radioligand Competition)
This assay directly measures the affinity of an antagonist for the CCR1 receptor by assessing its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing the CCR1 receptor.
-
Competition Reaction: A fixed concentration of a radiolabeled CCR1 ligand (e.g., [¹²⁵I]-CCL3) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled this compound.
-
Separation and Detection: The reaction mixture is filtered to separate the membrane-bound radioligand from the free radioligand. The radioactivity of the filter is then measured using a scintillation counter.
-
Data Analysis: The amount of specific binding of the radioligand is determined at each antagonist concentration. A competition curve is generated by plotting the percentage of specific binding against the log of the antagonist concentration. The IC50 value is determined from this curve and can be converted to a Ki value using the Cheng-Prusoff equation.[5]
Logical Comparison of Antagonist Efficacy
The selection of an appropriate CCR1 antagonist for further development depends on a comprehensive evaluation of its performance across multiple assays.
This comparative guide provides a framework for the validation of on-target effects of this compound in a cellular context. The presented data and experimental protocols are intended to assist researchers in designing and interpreting their studies, ultimately contributing to the development of novel therapeutics for inflammatory diseases.
References
head-to-head comparison of different classes of CCR1 inhibitors
A Comprehensive Head-to-Head Comparison of CCR1 Inhibitor Classes for Researchers
C-C chemokine receptor 1 (CCR1) has emerged as a significant therapeutic target in a host of inflammatory and autoimmune diseases due to its critical role in mediating the migration of immune cells to inflammation sites.[1][2] The binding of chemokines like CCL3 (MIP-1α) and CCL5 (RANTES) to CCR1 triggers a signaling cascade, leading to leukocyte migration and activation.[1][3] Consequently, the development of CCR1 antagonists is a major focus for drug discovery professionals. This guide offers an objective, data-driven comparison of various small-molecule CCR1 inhibitors, supported by experimental evidence to aid researchers in their selection of compounds for further investigation.
Quantitative Efficacy of Leading CCR1 Inhibitors
The in vitro potency of several prominent CCR1 inhibitors has been evaluated using various assays. The following tables summarize the available quantitative data, providing a direct comparison of their efficacy. It is important to note that direct comparability can be affected by variations in assay conditions and cell types used across different studies.[1]
Table 1: Comparative In Vitro Potency of Small Molecule CCR1 Inhibitors
| Compound | Radioligand Binding (Ki, nM) | Chemotaxis Assay (IC50, nM) | Calcium Mobilization (IC50, nM) |
| MLN3897 | 2.3[4][5] | 2[4] | - |
| BMS-817399 | 1[6] | 6[6] | - |
| CCX354 | - | - | - |
| BX471 | 1.0[7] | - | - |
| CP-481715 | 74 (IC50)[7] | - | - |
| CCR1 antagonist 9 | - | 28[4][8] | 6.8[4] |
Several of these CCR1 antagonists have progressed to clinical trials, primarily for inflammatory conditions such as rheumatoid arthritis and multiple sclerosis, with varying outcomes.[1][9] For instance, CCX354 showed clinical activity in a Phase II trial for rheumatoid arthritis.[1][10] Similarly, BMS-817399 also entered clinical trials for the same indication.[1][6] MLN3897 has been evaluated in Phase II clinical trials for rheumatoid arthritis and multiple sclerosis.[5]
CCR1 Signaling and Inhibition
The binding of chemokine ligands to CCR1 initiates a G protein-coupled signaling cascade, leading to downstream cellular responses crucial for inflammation.[11][12] CCR1 antagonists act by competitively blocking this interaction, thereby inhibiting the inflammatory cascade.[1]
Caption: CCR1 Signaling Pathway and Antagonist Inhibition.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols are essential. Below are the methodologies for the key assays used to characterize CCR1 inhibitors.
Radioligand Binding Assay (Competition)
This assay is a fundamental method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CCR1 receptor.[1][2]
Objective: To determine the Ki of a CCR1 antagonist.
General Protocol:
-
Cell Membrane Preparation: Membranes are prepared from cells endogenously expressing or transfected with CCR1, such as the THP-1 human monocytic cell line.[1][13]
-
Incubation: A fixed concentration of a radioligand (e.g., [¹²⁵I]-MIP-1α) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.[1][7]
-
Separation: The bound and free radioligand are separated via rapid filtration through glass fiber filters.[1]
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[7]
Caption: Workflow for Radioligand Binding Assay.
Chemotaxis Assay
This functional assay evaluates the ability of a compound to inhibit the directional migration of cells towards a CCR1 chemokine, a key physiological response mediated by the receptor.[4][8]
Objective: To determine the IC50 of a CCR1 antagonist for the inhibition of chemotaxis.
General Protocol:
-
Cell Preparation: A CCR1-expressing cell line, such as THP-1 cells, is cultured and resuspended in an appropriate assay medium.[1]
-
Compound Pre-incubation: The cells are pre-incubated with various concentrations of the test compound.[1]
-
Assay Setup: The assay is typically performed in a multi-well plate with a porous membrane insert (e.g., Transwell®). The cell suspension is added to the upper chamber, and the chemoattractant (e.g., CCL3) is placed in the lower chamber.[8]
-
Incubation: The plate is incubated to allow for cell migration.[8]
-
Quantification: The number of cells that have migrated to the lower chamber is quantified.[1]
-
Data Analysis: A dose-response curve is generated to determine the IC50 value for the inhibition of chemotaxis.[1]
Calcium Mobilization Assay
This assay measures the inhibition of the intracellular calcium flux that occurs upon CCR1 activation, providing insights into the functional antagonism of the receptor.[4]
Objective: To determine the IC50 of a CCR1 antagonist by measuring its effect on ligand-induced intracellular calcium mobilization.[4]
General Protocol:
-
Cell Preparation: CCR1-expressing cells are loaded with a calcium-sensitive fluorescent dye.[4]
-
Compound Incubation: The dye-loaded cells are incubated with varying concentrations of the test compound.[4]
-
Stimulation: A CCR1 agonist (e.g., CCL3) is added to the cells to stimulate calcium release.[4]
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the intracellular calcium concentration, is monitored over time using a fluorescence plate reader.[1]
-
Data Analysis: The inhibition of the calcium response is plotted against the compound concentration to determine the IC50 value.[1]
Logical Comparison of Inhibitor Classes
While the inhibitors discussed are all small molecules, they can be broadly categorized based on their potency and clinical development stage. This logical diagram illustrates the relationship between preclinical and clinical-stage inhibitors and their relative potencies.
Caption: Logical Comparison of CCR1 Inhibitors.
Conclusion
The landscape of CCR1 inhibitors is populated by a variety of small molecules with diverse potencies and stages of development. This guide provides a comparative overview to assist researchers in navigating this landscape. The selection of an appropriate inhibitor will depend on the specific research question, whether it be in vitro pathway validation or in vivo proof-of-concept studies. The provided experimental protocols offer a foundation for the consistent and reliable evaluation of these and future CCR1 antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. targetmol.cn [targetmol.cn]
- 4. benchchem.com [benchchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemokine receptor CCR1 antagonist CCX354-C treatment for rheumatoid arthritis: CARAT-2, a randomised, placebo controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the signal transduction pathway activated in human monocytes and dendritic cells by MPIF-1, a specific ligand for CC chemokine receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
Cross-Validation of CCR1 Antagonist 12 Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro activity of CCR1 antagonist 12, a potent small molecule inhibitor of the C-C chemokine receptor 1 (CCR1). The data presented here is compiled from available scientific literature and product specifications, offering a resource for researchers evaluating this compound for various therapeutic applications.
Introduction to CCR1 and Antagonist 12
C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a crucial role in mediating inflammatory responses. It is primarily expressed on leukocytes, including monocytes, macrophages, and T cells. Upon binding to its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), CCR1 initiates downstream signaling cascades that lead to leukocyte migration to sites of inflammation. Consequently, CCR1 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases.
This compound is a potent and selective inhibitor of human CCR1. This guide summarizes its activity across different in-vitro assays and provides detailed experimental protocols to facilitate the cross-validation of its efficacy in various cell lines.
Quantitative Activity of this compound
The inhibitory activity of this compound has been quantified in key functional assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Assay Type | Target | Ligand | Cell Line (Assumed) | IC50 | Reference |
| Receptor Binding Assay | Human CCR1 | - | Recombinant (e.g., HEK293 or CHO) | 3 nM | [1] |
| Chemotaxis Assay | Human CCR1 | CCL3 (MIP-1α) | THP-1 | 9 nM (0.009 µM) | [1] |
Note: The specific cell lines used for these initial characterizations are based on common laboratory practices for these assays, as the primary publication was not fully accessible. Researchers are encouraged to verify these findings in their cell systems of interest.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and cross-validation.
Protocol 1: CCR1 Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR1 receptor.
1. Cell Culture and Membrane Preparation:
- Culture a cell line recombinantly expressing human CCR1 (e.g., HEK293-hCCR1 or CHO-hCCR1) in appropriate growth medium.
- Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
- Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.5% BSA).
2. Binding Reaction:
- In a 96-well plate, add the cell membrane preparation, a constant concentration of a suitable radioligand (e.g., [¹²⁵I]-CCL3), and varying concentrations of this compound.
- To determine non-specific binding, include wells with an excess of a non-labeled CCR1 ligand.
- Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).
3. Detection and Data Analysis:
- Terminate the binding reaction by rapid filtration through a glass fiber filter plate.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding at each concentration of the antagonist and determine the IC50 value by non-linear regression analysis.
Protocol 2: CCL3-Induced Chemotaxis Assay (Transwell)
This assay assesses the functional ability of an antagonist to block the migration of cells towards a chemoattractant.
1. Cell Preparation:
- Culture a human monocytic cell line endogenously expressing CCR1, such as THP-1, in RPMI-1640 medium supplemented with 10% FBS.
- Prior to the assay, harvest the cells and resuspend them in serum-free assay medium.
2. Assay Setup:
- Use a 24-well plate with transwell inserts (e.g., 5 µm pore size).
- In the lower chamber, add assay medium containing a specific concentration of recombinant human CCL3 (MIP-1α) to act as the chemoattractant.
- In separate wells, add medium without CCL3 as a negative control.
- In the upper chamber (the transwell insert), add the THP-1 cell suspension that has been pre-incubated with varying concentrations of this compound or vehicle control.
3. Incubation and Cell Migration Quantification:
- Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for cell migration (e.g., 2-4 hours).
- After incubation, remove the transwell inserts.
- Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer, a cell counter, or by using a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence.
4. Data Analysis:
- Calculate the percentage of inhibition of cell migration for each antagonist concentration compared to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration and performing a non-linear regression analysis.
Visualizing Key Processes
To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.
References
assessing the selectivity of CCR1 antagonist 12 against other chemokine receptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profile of CCR1 antagonist 12 (also known as LT166), a novel fluorophore-labeled pyrrolone derivative, against other key chemokine receptors. Supported by experimental data, this document details the binding affinities, outlines the methodologies employed, and visualizes the pertinent biological pathways and experimental workflows.
Quantitative Selectivity Profile of this compound
This compound was evaluated for its binding affinity against a panel of chemokine receptors known to possess a druggable intracellular allosteric site. The selectivity was determined using a NanoBRET-based competition binding assay. The equilibrium dissociation constant (KD(eq.)) for CCR1 was determined, and its binding to other receptors was compared.
| Receptor | Ligand | Assay Type | KD(eq.) (µM) | Binding Characteristics |
| CCR1 | This compound (LT166) | NanoBRET Saturation | 1.90 ± 0.18 | Primary Target |
| CCR2 | This compound (LT166) | NanoBRET Competition | Data not quantified | Binds to receptor |
| CXCR1 | This compound (LT166) | NanoBRET Competition | Data not quantified | Binds to receptor |
| CCR9 | This compound (LT166) | NanoBRET Competition | Data not quantified | Much weaker binding |
| CXCR2 | This compound (LT166) | NanoBRET Competition | Data not quantified | Much weaker binding |
Note: While binding to CCR2 and CXCR1 was observed, and binding to CCR9 and CXCR2 was found to be much weaker, specific quantitative Ki or IC50 values for these receptors were not available in the reviewed literature. The primary study focused on the development of antagonist 12 as a high-affinity probe for CCR1.
Experimental Protocols
The selectivity of this compound was assessed using a NanoBRET (Bioluminescence Resonance Energy Transfer) based binding assay. This method measures the binding of a fluorescently labeled ligand (antagonist 12) to a NanoLuciferase (Nluc)-tagged receptor.
NanoBRET-based Competition Binding Assay
Objective: To determine the binding of the fluorescent this compound to various chemokine receptors.
Materials:
-
HEK293T cells
-
Plasmids encoding N-terminally Nluc-tagged chemokine receptors (CCR1, CCR2, CXCR1, CCR9, CXCR2)
-
This compound (LT166)
-
Cell culture and transfection reagents
-
NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring luminescence and BRET signals
Procedure:
-
Cell Culture and Transfection: HEK293T cells were cultured and transiently transfected with the respective Nluc-chemokine receptor fusion constructs.
-
Membrane Preparation (for cell-free assay): Transfected cells were harvested, and cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Assay Setup: The assay was performed in a 384-well plate.
-
For saturation binding (to determine KD for CCR1), increasing concentrations of this compound were added to wells containing the CCR1-Nluc membrane preparation.
-
For competition assays, a fixed concentration of this compound was added to wells containing membrane preparations of the different chemokine receptors (CCR2, CXCR1, CCR9, CXCR2).
-
-
Substrate Addition: The NanoBRET Nano-Glo® Substrate and an extracellular inhibitor to reduce background signal were added to all wells.
-
Signal Detection: The plate was read on a BRET-capable plate reader, measuring both the donor (Nluc) emission at 460 nm and the acceptor (fluorophore on antagonist 12) emission at >610 nm.
-
Data Analysis: The BRET ratio was calculated by dividing the acceptor emission by the donor emission. For saturation binding, the data was fitted to a one-site binding model to determine the KD. For competition assays, the displacement of the fluorescent ligand by a non-labeled competitor would be measured to determine Ki or IC50 values. In the available literature for antagonist 12, the binding to other receptors was qualitatively or semi-quantitatively described.
Visualizations
CCR1 Signaling Pathway
This diagram illustrates the general signaling cascade initiated by the activation of the C-C chemokine receptor 1 (CCR1).
A Comparative Guide to the In Vivo Efficacy of Orally Available CCR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of several orally available C-C chemokine receptor 1 (CCR1) antagonists. CCR1 has emerged as a promising therapeutic target for a range of inflammatory diseases and cancer due to its critical role in mediating the migration of immune cells to sites of inflammation and tumor microenvironments. This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation and selection of CCR1 antagonists for further research and development.
Comparative In Vivo Efficacy of Oral CCR1 Antagonists
The following table summarizes the available quantitative in vivo efficacy data for selected orally available CCR1 antagonists across various disease models. It is important to note that direct head-to-head comparative studies are limited, and the experimental conditions, including animal models, dosing regimens, and efficacy readouts, vary between studies. Therefore, this table is intended to provide a comparative overview rather than a direct statistical comparison.
| Compound Name | Therapeutic Area | Animal Model | Dosing Regimen (Oral) | Key Efficacy Readout | Result |
| CCX354-C | Rheumatoid Arthritis | Human Clinical Trial (Phase II) | 200 mg, once daily for 12 weeks | ACR20 Response Rate | 56% of patients achieved an ACR20 response, compared to 30% in the placebo group[1][2][3]. |
| J-113863 | Rheumatoid Arthritis | Mouse (Collagen-Induced Arthritis) | Not specified | Paw Inflammation and Joint Damage | Improved paw inflammation and joint damage[4]. |
| BX471 | Multiple Myelosis | Mouse (Xenograft Model) | 50 mg/kg, twice daily | Enhanced Anti-Myeloma Effects of Dexamethasone | Combination therapy with Dexamethasone increased therapeutic effects, evidenced by a significant reduction in myeloma cells in the bone marrow[5]. |
| CCX721 | Multiple Myelosis | Mouse (5TGM1 Myeloma Model) | Not specified | Reduction in Tumor Burden | Profound decrease in tumor burden and osteolytic damage. Efficacy was comparable to zoledronic acid[5]. |
| J-113863 | Multiple Sclerosis | Mouse (Experimental Autoimmune Encephalomyelitis - EAE) | 10 mg/kg, daily from day 14 to 25 | Clinical Score | Notably attenuated the severity of clinical scores in EAE mice[6]. |
| MLN3897 | Rheumatoid Arthritis | Human Clinical Trial (Phase IIa) | 10 mg, once daily for 12 weeks | ACR20 Response Rate | No significant difference in ACR20 response rates compared to placebo (35% vs. 33%)[7]. |
CCR1 Signaling Pathway and Antagonist Inhibition
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that is activated by several inflammatory chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES). The binding of these chemokines to CCR1 on the surface of immune cells, such as monocytes, macrophages, and T cells, initiates a downstream signaling cascade. This cascade involves the activation of G proteins, leading to the mobilization of intracellular calcium and the activation of various kinases. Ultimately, this signaling pathway results in cellular responses including chemotaxis, adhesion, and the release of pro-inflammatory mediators, driving the migration of these cells to sites of inflammation. Orally available CCR1 antagonists are small molecules designed to competitively bind to the CCR1 receptor, thereby blocking the binding of its natural chemokine ligands and inhibiting the subsequent inflammatory cascade.
Caption: CCR1 signaling pathway and the point of inhibition by oral antagonists.
Experimental Workflow for In Vivo Efficacy Evaluation
Caption: A typical experimental workflow for evaluating the in vivo efficacy of an oral CCR1 antagonist.
Detailed Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice (Model for Rheumatoid Arthritis)
The Collagen-Induced Arthritis (CIA) model is a widely used preclinical model for rheumatoid arthritis due to its pathological and immunological similarities to the human disease.
-
Animals: DBA/1 mice, typically 8-10 weeks old, are commonly used as they are highly susceptible to CIA.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at the base of the tail.
-
-
Treatment: Oral administration of the CCR1 antagonist or vehicle control typically begins at the time of the booster immunization (prophylactic regimen) or upon the first signs of arthritis (therapeutic regimen) and continues daily for a specified period (e.g., 2-4 weeks).
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is assessed 3-4 times per week using a scoring system (e.g., 0 = no signs of arthritis; 1 = swelling and/or redness of one joint; 2 = swelling and/or redness of more than one joint; 3 = severe swelling of the entire paw; 4 = ankylosis). The maximum score per mouse is typically 16 (4 per paw).
-
Paw Swelling: Paw volume or thickness is measured using a plethysmometer or digital calipers.
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Experimental Autoimmune Encephalomyelitis (EAE) in Mice (Model for Multiple Sclerosis)
EAE is the most common animal model for multiple sclerosis, mimicking many of the inflammatory and demyelinating features of the human disease.
-
Animals: C57BL/6 mice or SJL/J mice are frequently used, with the choice of strain influencing the disease course (chronic progressive vs. relapsing-remitting).
-
Induction of EAE:
-
Immunization (Day 0): Mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide and Complete Freund's Adjuvant (CFA).
-
Pertussis Toxin Administration: Mice receive an intraperitoneal injection of pertussis toxin on Day 0 and Day 2 to facilitate the entry of inflammatory cells into the central nervous system.
-
-
Treatment: Oral administration of the CCR1 antagonist or vehicle control can be initiated either prophylactically (from the day of immunization) or therapeutically (at the onset of clinical signs).
-
Efficacy Assessment:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5 (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = complete hind limb paralysis; 4 = hind limb and forelimb paralysis; 5 = moribund).
-
Body Weight: Daily monitoring of body weight is a general indicator of animal health.
-
Multiple Myeloma Xenograft Model
Xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer agents in a setting that mimics human tumor growth.
-
Animals: Immunocompromised mice, such as NOD-scid IL2Rgammanull (NSG) mice, are used to prevent rejection of the human myeloma cells.
-
Induction of Tumor:
-
Cell Culture: Human multiple myeloma cell lines (e.g., MM.1S, RPMI-8226) are cultured in appropriate media.
-
Implantation: A suspension of myeloma cells is injected either subcutaneously into the flank or intravenously/intratibially to establish a disseminated or localized bone marrow tumor model.
-
-
Treatment: Once tumors are established (e.g., palpable for subcutaneous models or detectable by bioluminescence imaging), mice are randomized into treatment groups and receive the oral CCR1 antagonist or vehicle.
-
Efficacy Assessment:
-
Tumor Volume: For subcutaneous models, tumor size is measured regularly with calipers, and tumor volume is calculated.
-
Bioluminescence Imaging (BLI): For disseminated models using luciferase-expressing cell lines, tumor burden can be non-invasively monitored and quantified using BLI.
-
Survival: The overall survival of the treated animals is a key endpoint.
-
Bone Lesions: In models of myeloma bone disease, bone integrity can be assessed using techniques like micro-CT or X-ray.
-
Biomarker Analysis: At the end of the study, tumors and tissues can be collected to analyze biomarkers of drug activity and disease progression.
-
References
- 1. Chemokine receptor CCR1 antagonist CCX354-C treatment for rheumatoid arthritis: CARAT-2, a randomised, placebo controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Novel CCR-1 Antagonist Shows Promise in RA | MDedge [mdedge.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MLN3897 plus methotrexate in patients with rheumatoid arthritis: safety, efficacy, pharmacokinetics, and pharmacodynamics of an oral CCR1 antagonist in a phase IIa, double-blind, placebo-controlled, randomized, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Window of CCR1 Antagonist 12: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CCR1 antagonist 12 with other leading CCR1 inhibitors, offering a validated therapeutic window based on available preclinical data. The C-C chemokine receptor 1 (CCR1) is a well-established therapeutic target for a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Its role in mediating the migration of leukocytes to sites of inflammation makes it a critical control point in the inflammatory cascade. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes essential biological pathways and workflows to aid in the evaluation of this compound for research and development.
Comparative Efficacy and Potency of CCR1 Antagonists
The therapeutic potential of a CCR1 antagonist is determined by its potency, selectivity, and pharmacokinetic profile. Below is a summary of these key parameters for this compound and a selection of other well-characterized CCR1 inhibitors.
| Compound | Target | Assay Type | IC50 / Ki (nM) | Species |
| This compound | CCR1 | IC50 | 3 | Human[1] |
| CCL3-induced Chemotaxis | IC50 | 9 | Human[1] | |
| BX471 | CCR1 | Ki | 1 | Human[2] |
| CP-481715 | CCR1 | Kd | 9.2 | Human[2] |
| J-113863 | CCR1 | IC50 | 0.9 | Human[2] |
| CCR1 | IC50 | 5.8 | Mouse[2] | |
| CCX354 | CCR1 | Chemotaxis | ~10 | Human |
| BMS-817399 | CCR1 | Binding Affinity | 1 | Not Specified |
| Chemotaxis | IC50 | 6 | Not Specified | |
| BI 639667 | CCR1 | Ca2+ Flux | 1.8 | Not Specified |
Pharmacokinetic Profiles
A favorable pharmacokinetic profile is crucial for establishing an effective therapeutic window. While comprehensive human data for all compounds is not publicly available, the following table summarizes available preclinical and clinical findings. "this compound" has been noted to exhibit good pharmacokinetic characteristics in rat models.[1]
| Compound | Key Pharmacokinetic Parameters | Species | Reference |
| This compound | Favorable pharmacokinetic profile | Rat | [1] |
| BX471 | Orally active, 60% bioavailability | Dog | |
| CCX354 | Half-life of approximately 7 hours | Human | |
| CP-481,715 | Linear pharmacokinetics up to 300 mg | Human |
In Vivo Efficacy
The ultimate validation of a therapeutic window comes from in vivo efficacy in relevant disease models. Several CCR1 antagonists have demonstrated efficacy in preclinical models of autoimmune diseases.
| Compound | Disease Model | Key Findings | Species | Reference |
| A CCR1 antagonist from the same chemical series as antagonist 12 | Rat acute experimental autoimmune encephalomyelitis (EAE) | Inhibited clinical grades of disease | Rat | [3] |
| Rat antigen-induced arthritis | Reduced knee swelling | Rat | [3] | |
| J-113863 | Mouse collagen-induced arthritis (CIA) | Improved paw inflammation and joint damage | Mouse | |
| Met-RANTES | Rat adjuvant-induced arthritis | Ameliorated disease progression | Rat | |
| CCX354-C | Rheumatoid Arthritis (Phase II clinical trial) | Showed evidence of clinical activity | Human |
Safety and Toxicology
Safety is a paramount consideration in drug development. While detailed toxicology reports are often proprietary, some information on the safety of CCR1 antagonists has been reported in clinical trials. For instance, CCX354-C exhibited a good safety and tolerability profile in a Phase II trial for rheumatoid arthritis. BAY 86-5047 was also found to be well-tolerated in a trial for endometriosis-associated pelvic pain, although it did not demonstrate efficacy.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity of a test compound to the CCR1 receptor.
Principle: The assay measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to CCR1 expressed on cell membranes.
Materials:
-
Cell Line: THP-1 human monocytic cells (endogenously expressing CCR1) or HEK293 cells transfected with human CCR1.
-
Radioligand: [¹²⁵I]-MIP-1α (CCL3).
-
Test Compound: this compound and other comparator compounds.
-
Assay Buffer: 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Filtration Plate: 96-well glass fiber filter plate.
-
Scintillation Counter.
Protocol:
-
Prepare cell membranes from the chosen cell line by homogenization and centrifugation.
-
In a 96-well plate, incubate a fixed concentration of [¹²⁵I]-MIP-1α with the cell membranes.
-
Add increasing concentrations of the test compound to the wells.
-
Incubate the plate for 60-120 minutes at room temperature to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through the glass fiber filter plate.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the migration of cells towards a CCR1 ligand.
Principle: The assay measures the migration of CCR1-expressing cells across a porous membrane towards a chemoattractant in a Boyden chamber or a similar multi-well plate format.
Materials:
-
Cell Line: THP-1 cells or primary human monocytes.
-
Chemoattractant: Recombinant human CCL3 (MIP-1α).
-
Test Compound: this compound and other comparator compounds.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Chemotaxis Plate: 96-well plate with a porous membrane (e.g., 5 µm pores).
-
Detection Reagent: A fluorescent dye (e.g., Calcein-AM) or a cell viability reagent (e.g., CellTiter-Glo).
Protocol:
-
Culture and label the cells with a fluorescent dye if required.
-
Resuspend the cells in the assay medium.
-
In the lower chamber of the chemotaxis plate, add the chemoattractant (CCL3) with or without the test compound at various concentrations.
-
Add the cell suspension to the upper chamber (the insert).
-
Incubate the plate at 37°C for 1-3 hours to allow for cell migration.
-
Quantify the number of cells that have migrated to the lower chamber by measuring fluorescence or luminescence.
-
Data Analysis: Calculate the percentage of inhibition of migration for each concentration of the antagonist to determine the IC50 value.
In Vivo Efficacy Model: Collagen-Induced Arthritis (CIA) in Mice
This is a widely used preclinical model for rheumatoid arthritis.
Principle: Immunization of susceptible strains of mice with type II collagen emulsified in Freund's adjuvant induces an autoimmune arthritis that shares many pathological features with human rheumatoid arthritis.
Materials:
-
Animals: DBA/1 mice (male, 8-10 weeks old).
-
Induction Agents: Bovine type II collagen, Complete Freund's Adjuvant (CFA), and Incomplete Freund's Adjuvant (IFA).
-
Test Compound: this compound.
-
Vehicle Control: Appropriate vehicle for drug administration.
Protocol:
-
Immunization: On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
Booster: On day 21, administer a booster immunization with 100 µg of type II collagen emulsified in IFA.
-
Treatment: Begin treatment with this compound (e.g., daily oral gavage) upon the first signs of arthritis (typically around day 24-28).
-
Efficacy Parameters:
-
Clinical Score: Monitor and score arthritis severity daily based on a scale of 0-4 per paw.
-
Paw Thickness: Measure paw thickness using a digital caliper every other day.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion.
-
Biomarkers: Measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
-
-
Data Analysis: Compare the clinical scores, paw thickness, and histological parameters between the treated and vehicle control groups to determine the efficacy of the antagonist.
Visualizing the Mechanism and Workflow
Diagrams are provided to illustrate the CCR1 signaling pathway and a typical experimental workflow for validating a CCR1 antagonist.
Caption: CCR1 Signaling Pathway and Inhibition by Antagonist 12.
Caption: Experimental Workflow for Validating a CCR1 Antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bridged Piperazines and Piperidines as CCR1 Antagonists with Oral Activity in Models of Arthritis and Multiple Sclerosis | Bentham Science [eurekaselect.com]
- 4. Efficacy, safety and tolerability of the CCR1 antagonist BAY 86-5047 for the treatment of endometriosis-associated pelvic pain: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of CCR1 Antagonists, Featuring CCR1 Antagonist 12
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the pharmacokinetic profiles of C-C Chemokine Receptor 1 (CCR1) antagonists, with a special focus on CCR1 Antagonist 12. This document provides supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in the understanding of these compounds' characteristics.
The C-C Chemokine Receptor 1 (CCR1) is a G protein-coupled receptor that plays a pivotal role in the recruitment of leukocytes to sites of inflammation, making it a significant therapeutic target for a variety of inflammatory and autoimmune diseases.[1] Consequently, the development of potent and selective CCR1 antagonists has been a major focus of pharmaceutical research. A thorough understanding of the pharmacokinetic profiles of these antagonists is crucial for predicting their efficacy, safety, and dosing regimens in clinical settings.[1]
This guide summarizes the available pharmacokinetic data for this compound and other notable CCR1 antagonists that have been investigated in preclinical and clinical studies.
Quantitative Data Summary
The following tables provide a comparative overview of the pharmacokinetic parameters and in vitro potency of various CCR1 antagonists. It is important to note that direct cross-study comparisons should be approached with caution due to variations in experimental conditions, species, and analytical methods.
Table 1: Pharmacokinetic Profiles of CCR1 Antagonists
| Compound Name | Development Phase | Species | Key Pharmacokinetic Parameters | Reference |
| This compound (Bridged Piperazine derivative) | Preclinical | Rat | Reported to have good pharmacokinetic characteristics. Likely similar to other orally active bridged piperazine antagonists. | [2] |
| Compound 2 (Bridged Piperazine derivative) | Preclinical | Rat | t½: 3.2 hours AUC₀₋₂₄h: 1030 ng·h/mL Bioavailability (F): 28% | [3] |
| CCX354-C | Phase II | Human | t½: ~7 hours (at 300 mg dose) Cmax: 1300 ± 140 ng/mL (at steady state, 100 mg b.i.d.) Tmax: 2 hours (at steady state) | [1][4] |
| MLN3897 | Phase I | Human | Extensively metabolized, with 55-59% of the dose recovered in feces and 32% in urine. | [5] |
| CP-481,715 | Phase II | Human | Linear pharmacokinetics up to a 300 mg dose. Clearance is decreased by cyclosporin. | [1][6] |
| BX471 | Preclinical/Phase I | Mouse, Dog | In Mice: Reached peak plasma levels of 9 µM at ~30 minutes, declining to ~0.4 µM after 2 hours (20 mg/kg, s.c.). In Dogs: Good oral bioavailability (60% at 4 mg/kg). | [7][8] |
Table 2: In Vitro Potency of CCR1 Antagonists
| Compound Name | Assay Type | Cell Line/System | IC₅₀ / Kᵢ | Reference |
| This compound | Chemotaxis (CCL3-induced) | Not specified | 9 nM | [2] |
| This compound | CCR1 Binding | Human CCR1 | 3 nM (IC₅₀) | [2] |
| Compound 2 (Bridged Piperazine derivative) | Chemotaxis (MIP-1α induced) | Not specified | 20 nM (IC₅₀) | [3] |
| CCX354-C | Chemotaxis (CCL15) | THP-1 cells | Data available, potent inhibitor | [9] |
| MLN3897 | Radioligand Binding (¹²⁵I-MIP-1α) | THP-1 cell membranes | 2.3 nM (Kᵢ) | [10] |
| CP-481,715 | CCR1 Binding | Human CCR1 | 9.2 nM (Kᵈ) | [11] |
| BX471 | CCR1 Binding (¹²⁵I-MIP-1α) | Human CCR1-transfected HEK293 cells | 1 nM (Kᵢ) | [8] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are representative protocols for the key assays cited in this guide.
Pharmacokinetic Analysis in Rodents
This protocol outlines a general procedure for determining the pharmacokinetic profile of a CCR1 antagonist in rats following oral administration.
1. Animal Dosing and Sampling:
-
Animals: Male Sprague-Dawley rats are typically used.
-
Dosing: The test compound, such as a bridged piperazine CCR1 antagonist, is formulated in a suitable vehicle and administered via oral gavage at a specific dose (e.g., 1 mg/kg).[3]
-
Blood Collection: Serial blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
2. Bioanalytical Method:
-
Plasma samples are analyzed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method to quantify the concentration of the parent drug.[1]
3. Pharmacokinetic Parameter Calculation:
-
Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t½) are calculated using non-compartmental analysis software.[1]
In Vitro Chemotaxis Assay (Transwell Assay)
This protocol describes a common method for assessing the ability of CCR1 antagonists to block the migration of cells towards a chemoattractant.
1. Cell Preparation:
-
CCR1-expressing cells (e.g., human monocytic cell line THP-1) are cultured and harvested.
-
Cells are washed and resuspended in an appropriate assay buffer at a specific concentration (e.g., 2 x 10⁶ cells/mL).
2. Assay Setup:
-
A chemotaxis chamber with a porous membrane (e.g., 5 µm pore size) is used.
-
The lower chamber is filled with assay buffer containing a chemoattractant (e.g., CCL3/MIP-1α).
-
The CCR1 antagonist at various concentrations is pre-incubated with the cell suspension.
-
The cell suspension containing the antagonist is then added to the upper chamber.
3. Incubation and Quantification:
-
The chamber is incubated for a period (e.g., 90 minutes to 4 hours) at 37°C to allow cell migration.
-
Non-migrated cells are removed from the upper surface of the membrane.
-
Migrated cells on the lower surface of the membrane are fixed, stained, and counted under a microscope or quantified using a plate reader-based method.
4. Data Analysis:
-
The percentage of inhibition of chemotaxis is calculated for each antagonist concentration compared to the vehicle control.
-
The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the data to a dose-response curve.
Mandatory Visualizations
CCR1 Signaling Pathway
The binding of a chemokine ligand (e.g., CCL3, CCL5) to CCR1 initiates a signaling cascade that leads to cell migration and other inflammatory responses. CCR1 antagonists block this interaction, thereby inhibiting the downstream signaling events.
Caption: CCR1 signaling pathway and the point of antagonist inhibition.
Experimental Workflow for Pharmacokinetic Profiling
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of a CCR1 antagonist.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic and pharmacodynamic evaluation of the novel CCR1 antagonist CCX354 in healthy human subjects: implications for selection of clinical dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism, Excretion and Pharmacokinetics of MLN3897, a CCR1 Antagonist, in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I evaluation of the safety, pharmacokinetics and pharmacodynamics of CP-481,715 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Navigating the Landscape of CCR1 Antagonism: A Comparative Guide to Compound 12 and its Alternatives
For researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases, the C-C chemokine receptor 1 (CCR1) presents a compelling therapeutic target. This guide provides an objective comparison of the widely cited CCR1 antagonist, compound 12, with other notable antagonists, supported by published experimental data. We delve into the reproducibility of the initial findings for compound 12 and offer a clear comparison of its performance against key alternatives.
Unpacking the Potency: A Head-to-Head Comparison
The landscape of CCR1 antagonists is populated by a range of small molecules, each with a distinct in vitro pharmacological profile. While direct, side-by-side reproducibility studies of CCR1 antagonist 12 are not extensively documented, a review of the literature provides valuable comparative data. The following tables summarize the reported potencies of compound 12 and several other well-characterized CCR1 antagonists across various key assays.
It is important to note that a compound referred to as BL5923, which shares a structural basis with compound 12 from the original 2006 publication by Revesz et al., has been independently evaluated.[1][2] This provides a valuable, albeit indirect, confirmation of the activity of this chemical series.
| Compound | Assay Type | Species | IC50 / Ki (nM) | Reference |
| Antagonist 12 | Radioligand Binding | Human | 3 (IC50) | [3] |
| Chemotaxis (CCL3-induced) | Human | 9 (IC50) | [3] | |
| BL5923 (structurally related to Antagonist 12) | Unknown | Not Specified | Not Specified in abstract | [1][2] |
| CCX354-C | CD11b Upregulation | Human | 200 (IC50) | [4] |
| Ligand Internalization | Human | 130 (IC50) | [4] | |
| Chemotaxis (CCL15-induced) | Human | 25 (IC50) | [4] | |
| MLN3897 | Radioligand Binding | Human | 2.3 (Ki) | [5] |
| CD11b Upregulation | Human | 210 (IC50) | [4] | |
| Ligand Internalization | Human | 45 (IC50) | [4] | |
| Chemotaxis (CCL15-induced) | Human | 2 (IC50) | [4][5] | |
| CP-481,715 | Radioligand Binding | Human | 74 (IC50) | [6][7] |
| Calcium Mobilization | Human | 71 (IC50) | [6] | |
| Chemotaxis (CCL3-induced) | Human | 55 (IC50) | [6] | |
| CD11b Upregulation | Human | 165 (IC50) | [6] | |
| BX471 | Radioligand Binding | Human | 1 (Ki) | [8] |
| Calcium Mobilization | Human | 5.8 (IC50) | [8] | |
| Calcium Mobilization | Mouse | 198 (IC50) | [8][9] | |
| J113863 | Radioligand Binding | Human | 0.9 (IC50) | [10] |
| Radioligand Binding | Mouse | 5.8 (IC50) | [10] | |
| UCB35625 | Not Specified | Not Specified | Not Specified in abstract | [11] |
A Deeper Dive: Experimental Methodologies
To ensure a thorough understanding and enable potential replication of the presented data, this section outlines the detailed experimental protocols for the key assays used in the characterization of CCR1 antagonists.
Radioligand Binding Assay
This assay is fundamental for determining the affinity of a compound for the CCR1 receptor. It typically involves a competition experiment between a radiolabeled CCR1 ligand (e.g., ¹²⁵I-CCL3 or ¹²⁵I-MIP-1α) and the unlabeled antagonist.
Protocol Outline:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing human CCR1 (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl, MgCl₂, and a protease inhibitor cocktail.
-
Competition Reaction: A fixed concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of increasing concentrations of the test antagonist.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove non-specific binding.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Chemotaxis Assay
This functional assay measures the ability of an antagonist to inhibit the directional migration of cells towards a CCR1 ligand (chemoattractant).
Protocol Outline:
-
Cell Culture: A CCR1-expressing cell line (e.g., THP-1 monocytes) is cultured in appropriate media.
-
Chemoattractant and Antagonist Preparation: A solution of a CCR1 ligand (e.g., CCL3 or CCL5) is prepared as the chemoattractant. Serial dilutions of the antagonist are also prepared.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane is used. The chemoattractant is placed in the lower chamber, and the cell suspension, pre-incubated with the antagonist or vehicle, is placed in the upper chamber.
-
Incubation: The chamber is incubated for a period (e.g., 2-4 hours) at 37°C to allow for cell migration.
-
Quantification of Migration: The number of cells that have migrated through the membrane to the lower chamber is quantified. This can be done by staining the cells and counting them under a microscope or by using a fluorescently labeled cell line and a plate reader.
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each antagonist concentration, and the IC50 value is determined by non-linear regression.
Calcium Mobilization Assay
This assay assesses the ability of an antagonist to block the intracellular calcium influx that is a downstream consequence of CCR1 activation.
Protocol Outline:
-
Cell Preparation: CCR1-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: The dye-loaded cells are incubated with various concentrations of the antagonist.
-
Baseline Fluorescence Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.
-
Agonist Stimulation: A CCR1 agonist (e.g., CCL3) is added to the cells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity is measured immediately after agonist addition. An increase in fluorescence indicates an influx of intracellular calcium.
-
Data Analysis: The percentage of inhibition of the calcium response is calculated for each antagonist concentration, and the IC50 value is determined.
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the mechanisms and workflows discussed, the following diagrams illustrate the CCR1 signaling pathway, a typical experimental workflow for evaluating antagonist efficacy, and the logical relationship of the data presented.
CCR1 signaling pathway and point of antagonist inhibition.
General experimental workflow for CCR1 antagonist evaluation.
Logical relationship of data for this comparison guide.
References
- 1. pnas.org [pnas.org]
- 2. Inactivation of chemokine (C-C motif) receptor 1 (CCR1) suppresses colon cancer liver metastasis by blocking accumulation of immature myeloid cells in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule antagonist of C-C chemokine receptor 1 (CCR1) reduces disc inflammation in the rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. JCI - A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation [jci.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Partial Agonist and Biased Signaling Properties of the Synthetic Enantiomers J113863/UCB35625 at Chemokine Receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark Analysis: CCR1 Antagonist 12 Versus First-Generation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the second-generation C-C chemokine receptor 1 (CCR1) antagonist, Compound 12, against notable first-generation inhibitors: BX 471, CP-481,715, and CCX354. This analysis is supported by available experimental data to assist researchers and drug development professionals in evaluating their relative performance.
Introduction to CCR1 Antagonism
C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade. It is primarily expressed on leukocytes, including monocytes, macrophages, and T-cells.[1] The binding of chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), to CCR1 triggers a signaling cascade that leads to the migration of these immune cells to sites of inflammation.[1][2] Consequently, the development of CCR1 antagonists is a key strategy for the treatment of various inflammatory and autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.[3][4]
At a Glance: Performance Comparison
The following tables summarize the key quantitative data for CCR1 antagonist 12 and the selected first-generation inhibitors.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | Human CCR1 | 3[5] | Not Specified |
| BX 471 | Human CCR1 | 5.8 | Calcium Mobilization |
| CP-481,715 | Human CCR1 | 71[5] | Calcium Mobilization |
| CCX354 | Human CCR1 | 1.4 | THP-1 Cell Chemotaxis (CCL15) |
Table 1: In Vitro Potency of CCR1 Antagonists
| Compound | Binding Affinity (Ki/Kd) | Target |
| BX 471 | 1 nM (Ki) | Human CCR1 |
| CP-481,715 | 9.2 nM (Kd) | Human CCR1 |
| CCX354 | 1.5 nM (Ki) | Human CCR1 |
Table 2: Binding Affinity of First-Generation CCR1 Antagonists
| Compound | Selectivity |
| This compound | Data not publicly available. |
| BX 471 | >250-fold selective for CCR1 over CCR2, CCR5, and CXCR4; >10,000-fold selective over 28 other GPCRs. |
| CP-481,715 | >100-fold selective for CCR1 compared to a panel of other G-protein-coupled receptors.[5] |
| CCX354 | Data not publicly available in detail, but preclinical studies indicate high selectivity. |
Table 3: Selectivity Profile of CCR1 Antagonists
| Compound | Oral Bioavailability | Half-life (t1/2) | Species |
| This compound | Orally active, exhibits good pharmacokinetic characters.[5] Specific data not publicly available. | Data not publicly available. | Rat[5] |
| BX 471 | 60% | Data not publicly available. | Dog |
| CCX354 | Orally available. | ~7 hours | Human |
Table 4: Pharmacokinetic Parameters of CCR1 Antagonists
| Compound | Disease Model | Effect | Dosage |
| This compound | Rat models of arthritis and multiple sclerosis | Orally active and inhibited clinical grades/knee swelling. | 2 x 15-30 mg/kg p.o. |
| BX 471 | Rat model of multiple sclerosis | Significantly reduced disease severity. | 50 mg/kg[4] |
| Mouse model of sepsis | Attenuated systemic inflammatory response. | Not specified | |
| Mouse model of lupus nephritis | Prevented macrophage and T-cell recruitment.[4] | Not specified | |
| CP-481,715 | Human CCR1 transgenic mice (CCL3-induced neutrophil infiltration) | Inhibited cell infiltration. | Not specified |
| Human CCR1 transgenic mice (delayed-type hypersensitivity) | Inhibited inflammatory responses. | Not specified |
Table 5: In Vivo Efficacy of CCR1 Antagonists
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the CCR1 signaling pathway and a general workflow for a chemotaxis assay.
Figure 1: CCR1 Signaling Pathway and Point of Inhibition.
Figure 2: Experimental Workflow for a Transwell Chemotaxis Assay.
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki or Kd) of a compound to the target receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing human CCR1 (e.g., HEK293 cells).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled CCR1 ligand (e.g., ¹²⁵I-CCL3), and varying concentrations of the test compound (antagonist).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a filter mat.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of antagonist that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CCR1 agonist.
Protocol:
-
Cell Preparation: CCR1-expressing cells (e.g., THP-1 monocytes or transfected cell lines) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Assay Setup: The dye-loaded cells are plated in a microplate.
-
Antagonist Addition: The test antagonist is added to the wells at various concentrations and incubated to allow for receptor binding.
-
Agonist Stimulation: A CCR1 agonist (e.g., CCL3) is added to the wells to stimulate the receptor.
-
Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium flux is quantified, and an IC50 value is determined from the dose-response curve.
Transwell Chemotaxis Assay
This assay assesses the functional ability of an antagonist to inhibit the migration of cells towards a chemoattractant.
Protocol:
-
Cell Preparation: A suspension of CCR1-expressing cells (e.g., THP-1 monocytes) is prepared in an appropriate assay medium.
-
Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of the CCR1 antagonist.[3]
-
Assay Setup: A transwell insert with a porous membrane is placed into the well of a companion plate. The lower chamber is filled with medium containing a CCR1 chemoattractant (e.g., CCL3).
-
Cell Seeding: The pre-incubated cell suspension is added to the upper chamber of the transwell insert.
-
Incubation: The plate is incubated for a period to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.[3]
-
Quantification of Migration: The non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface of the membrane are fixed, stained, and counted using a microscope or quantified using a fluorescent dye.
-
Data Analysis: The number of migrated cells in the presence of the antagonist is compared to the number of migrated cells in the control (vehicle-treated) wells. The percent inhibition is calculated, and an IC50 value is determined from the dose-response curve.[3]
Conclusion
This compound demonstrates high in vitro potency, with an IC50 value of 3 nM for human CCR1.[5] While detailed pharmacokinetic and selectivity data are not as publicly available as for the first-generation inhibitors, preliminary reports indicate favorable characteristics and in vivo efficacy in relevant disease models.[5]
The first-generation inhibitors, particularly BX 471, have been extensively characterized, providing a solid benchmark for comparison. BX 471 exhibits a potent binding affinity (Ki of 1 nM) and high selectivity, coupled with demonstrated oral bioavailability and in vivo efficacy in various inflammatory models.[4] CP-481,715 and CCX354 also show potent CCR1 antagonism, with CCX354 demonstrating a promising pharmacokinetic profile in humans.
For researchers and drug development professionals, the choice of a CCR1 antagonist will depend on the specific requirements of their studies. While this compound shows promise as a potent second-generation inhibitor, further comparative studies with more comprehensive, publicly available data will be necessary to fully elucidate its therapeutic potential relative to the well-established first-generation compounds.
References
- 1. Novel CCR1 antagonists with oral activity in the mouse collagen induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vdoc.pub [vdoc.pub]
- 4. researchgate.net [researchgate.net]
- 5. Bridged Piperazines and Piperidines as CCR1 Antagonists with Oral Activity in Models of Arthritis and Multiple Sclerosis | Bentham Science [eurekaselect.com]
A Comparative Guide to CCR1 Antagonist 12: A Research Tool for Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of C-C chemokine receptor 1 (CCR1) antagonist 12 with other commercially available CCR1 antagonists. The information presented is intended to assist researchers in selecting the most appropriate tool for their studies in inflammation and related therapeutic areas. This document summarizes key performance data, details experimental protocols for validation, and visualizes the underlying biological pathways.
Introduction to CCR1 in Inflammation
C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response.[1] It is primarily expressed on the surface of various leukocytes, including monocytes, macrophages, neutrophils, and T cells.[2] CCR1 is activated by several pro-inflammatory chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES).[3] Upon activation, CCR1 initiates a signaling cascade that leads to leukocyte migration, activation, and infiltration into tissues, thereby contributing to the pathogenesis of numerous inflammatory and autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[1][2] Consequently, antagonism of CCR1 is a promising therapeutic strategy for these conditions.
Comparative Analysis of CCR1 Antagonists
The following tables provide a quantitative comparison of CCR1 antagonist 12 and other well-characterized CCR1 antagonists. The data is compiled from various sources and presented to facilitate a direct comparison of their biochemical and cellular potencies.
Table 1: In Vitro Potency of CCR1 Antagonists
| Compound | Assay Type | Species | IC50 (nM) | Ki (nM) | Kd (nM) |
| This compound | CCR1 Binding | Human | 3 | - | - |
| CCL3-induced Chemotaxis | Human | 9 | - | - | |
| BX 471 | CCR1 Binding (MIP-1α) | Human | - | 1 | - |
| Calcium Mobilization | Human | 5.8 | - | - | |
| J-113863 | CCR1 Binding | Human | 0.9 | - | - |
| CCR1 Binding | Mouse | 5.8 | - | - | |
| CP-481715 | 125I-CCL3 Displacement | Human | 74 | - | 9.2 |
| Monocyte Chemotaxis | Human | 55 | - | - | |
| CCX354 | THP-1 Cell Chemotaxis (CCL15) | Human | 1.4 | - | - |
| [125I]-CCL15 Binding | Human | - | 1.5 | - |
Table 2: Selectivity Profile of CCR1 Antagonists
| Compound | CCR1 (IC50/Ki, nM) | CCR2 | CCR3 (IC50, nM) | CCR5 | CXCR4 |
| This compound | 3 (IC50) | Data not available | Data not available | Data not available | Data not available |
| BX 471 | 1 (Ki) | >250-fold selectivity | Data not available | >250-fold selectivity | >250-fold selectivity |
| J-113863 | 0.9 (IC50, human) | Inactive | 0.58 (human) | Inactive | Data not available |
| CP-481715 | 9.2 (Kd) | >100-fold selectivity | Data not available | >100-fold selectivity | Data not available |
| CCX354 | 1.5 (Ki) | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate the performance of CCR1 antagonists in their own laboratories.
Radioligand Binding Assay
This assay is used to determine the binding affinity of an antagonist to the CCR1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line overexpressing human CCR1 (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-CCL3 (MIP-1α).[4]
-
Test Compound: this compound or other antagonists.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
GF/C filter plates: Pre-soaked in 0.3% polyethyleneimine (PEI).[5]
-
Scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of the test compound dilution, 50 µL of [¹²⁵I]-CCL3 (final concentration ~0.1-0.2 nM), and 150 µL of cell membrane suspension (3-20 µg protein).[5][6]
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of an unlabeled CCR1 ligand (e.g., 1 µM cold CCL3).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[5]
-
Terminate the binding reaction by rapid filtration through the pre-soaked GF/C filter plate using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer.[5]
-
Dry the filter plate at 50°C for 30 minutes.[5]
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
THP-1 Cell Chemotaxis Assay
This assay measures the ability of an antagonist to inhibit the migration of monocytic cells towards a CCR1 ligand.
Materials:
-
THP-1 cells: Human monocytic cell line.
-
Chemoattractant: Recombinant human CCL3 (MIP-1α).
-
Test Compound: this compound or other antagonists.
-
Assay Medium: RPMI 1640 with 0.1% BSA.[7]
-
Transwell inserts: 5 µm pore size for a 24-well plate.[8]
-
Calcein-AM or similar fluorescent dye for cell labeling.
Procedure:
-
Culture THP-1 cells according to standard protocols.
-
Label the THP-1 cells with Calcein-AM.
-
Resuspend the labeled cells in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.
-
Add 600 µL of assay medium containing CCL3 (e.g., 10 ng/mL) to the lower chamber of the 24-well plate.[9] For the negative control, add assay medium without CCL3.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.[10]
-
After incubation, remove the inserts and quantify the number of migrated cells in the lower chamber by measuring the fluorescence with a plate reader.
Data Analysis:
-
Calculate the percentage of chemotaxis inhibition for each concentration of the antagonist compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Determine the IC50 value from the resulting dose-response curve.
Signaling Pathways and Experimental Workflows
CCR1 Signaling Pathway
Upon binding of its chemokine ligands, CCR1, coupled to the inhibitory G-protein Gαi, initiates a downstream signaling cascade.[11][12] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell migration and activation.[13]
Experimental Workflow for Antagonist Validation
The following diagram illustrates a typical workflow for the in vitro and in vivo validation of a novel CCR1 antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. CCR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.igem.org [static.igem.org]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Small molecule antagonist of C-C chemokine receptor 1 (CCR1) reduces disc inflammation in the rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. corning.com [corning.com]
- 8. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and mechanism of G protein-biased ligands for chemokine receptor CCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. Functional Antagonism of Chemokine Receptor CCR1 Reduces Mortality in Acute Pneumovirus Infection In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CCR1 Antagonists in Multiple Myeloma Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of various C-C chemokine receptor 1 (CCR1) antagonists in the context of multiple myeloma (MM). CCR1, a key chemokine receptor, has emerged as a promising therapeutic target in MM due to its role in tumor cell migration, dissemination, and the pathobiology of myeloma-induced bone disease.[1][2] This document summarizes key experimental data, details relevant methodologies, and visualizes critical pathways and workflows to aid in the evaluation and selection of CCR1 antagonists for further research and development.
Introduction to CCR1 in Multiple Myeloma
Multiple myeloma is a B-cell malignancy characterized by the proliferation of plasma cells within the bone marrow.[3] The chemokine receptor CCR1 and its primary ligand, CCL3 (also known as MIP-1α), are integral to the pathophysiology of MM.[4] Elevated levels of CCL3 in the bone marrow of MM patients are associated with the extent of bone disease and have an inverse correlation with patient survival.[4] The CCL3/CCR1 signaling axis promotes the migration and dissemination of MM cells, contributes to the "vicious cycle" of bone destruction by activating osteoclasts, and may play a role in the development of drug resistance.[4][5] Consequently, antagonizing CCR1 signaling presents a compelling therapeutic strategy to inhibit tumor progression and mitigate bone disease in multiple myeloma.[3][6]
Quantitative Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for several CCR1 antagonists that have been evaluated in preclinical models of multiple myeloma.
Table 1: Comparative In Vitro Activity of CCR1 Antagonists in Multiple Myeloma Cells
This table presents a comparison of the ability of various CCR1 antagonists to inhibit the migration of the human multiple myeloma cell line RPMI 8226 in response to CCL3. The data is based on a chemotaxis assay, and the antagonists are ranked by their inhibitory activity.
| Antagonist | Cell Line | Chemoattractant | Inhibition Rank Order |
| MLN3897 | RPMI 8226 | CCL3 | ≥ CCX354 |
| CCX354 | RPMI 8226 | CCL3 | ≤ MLN3897, ≥ AZD4818 |
| AZD4818 | RPMI 8226 | CCL3 | < CCX354, > BX471 |
| BX471 | RPMI 8226 | CCL3 | < AZD4818, > PS899877 |
| PS899877 | RPMI 8226 | CCL3 | < BX471, > CP481715 |
| CP481715 | RPMI 8226 | CCL3 | < PS899877 |
Source: Adapted from a study evaluating CCR1 antagonists in inhibiting RPMI 8226 multiple myeloma cell migration.
The following table provides IC50 values for the CCR1 antagonist BX471 in combination with dexamethasone in various multiple myeloma cell lines.
| Cell Line | Dexamethasone IC50 (nM) | Bliss Synergy Score (Dex + BX471) |
| MM1.S | 1.8 | 15.2 (Synergistic) |
| OPM-2 | 15.8 | 8.7 (Additive) |
| L363 | 25.1 | 5.6 (Additive) |
A Bliss synergy score >10 is considered synergistic.[5] Source: Adapted from a study on the sensitizing effects of BX471 to glucocorticoid therapy.[5]
Table 2: Comparative In Vivo Efficacy of CCR1 Antagonists in Murine Models of Multiple Myeloma
This table summarizes the in vivo efficacy of different CCR1 antagonists in various mouse models of multiple myeloma. Direct comparison is challenging due to variations in experimental design.
| Antagonist | Mouse Model | Key Findings | Dosing Regimen |
| CCX721 | 5TGM1 murine myeloma model | ~90% reduction in tumor burden.[2] Efficacy comparable to zoledronic acid. | Not specified |
| CCX9588 | OPM2 & RPMI-8226 xenograft models | Significantly reduced dissemination of MM cells.[2][7][8] | 15 mg/kg, oral gavage, every 12 hours.[7][8] |
| BX471 | Myeloma xenograft mouse model | Enhanced anti-myeloma effects of dexamethasone.[2][9] | Not specified |
| MLN3897 | SCID mice with human myeloma cells | Prevented myeloma cell adhesion to osteoclasts.[6] | Not specified |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate CCR1 antagonists in multiple myeloma.
In Vitro Chemotaxis Assay (Boyden Chamber Assay)
This protocol describes a common method for assessing the ability of CCR1 antagonists to block the migration of multiple myeloma cells towards a chemoattractant.
-
Cell Culture and Preparation:
-
Culture a human multiple myeloma cell line (e.g., RPMI 8226) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics.
-
Prior to the assay, harvest the cells and wash them with serum-free RPMI-1640.
-
Resuspend the cells in chemotaxis buffer (e.g., RPMI-1640 with 0.5% bovine serum albumin) at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Use a 96-well chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size).
-
In the lower chamber, add the chemoattractant CCL3 (e.g., 100 ng/mL) diluted in chemotaxis buffer.
-
To test the antagonists, pre-incubate the myeloma cells with various concentrations of the CCR1 antagonist for 30 minutes at 37°C.
-
Add the pre-incubated cell suspension to the upper chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 6 hours to allow cell migration.
-
-
Quantification of Migration:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with methanol and Giemsa stain).
-
Quantify the migrated cells by counting them under a microscope in several high-power fields.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each antagonist concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the antagonist concentration and use a non-linear regression model to determine the IC50 value.
-
In Vivo Murine Xenograft Model for Multiple Myeloma Dissemination
This protocol is based on studies evaluating the effect of CCR1 antagonists on the dissemination of human multiple myeloma cells in immunodeficient mice.
-
Cell Line and Animal Model:
-
Use a human multiple myeloma cell line such as OPM2 or RPMI-8226, potentially engineered to express a reporter gene like GFP or luciferase for easier tracking.
-
Use immunodeficient mice, such as NOD/SCID or NSG mice, aged 6-8 weeks.
-
-
Tumor Cell Inoculation:
-
Harvest and wash the myeloma cells as described for the in vitro assay.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS).
-
Inject 5 x 10^5 cells intratibially into the left tibia of each anesthetized mouse.[7]
-
-
Antagonist Administration:
-
Randomize the mice into treatment and vehicle control groups.
-
For a prophylactic study, begin treatment on day 3 post-tumor cell injection. For a therapeutic study, treatment can commence on day 14.[7][8]
-
Administer the CCR1 antagonist (e.g., CCX9588 at 15 mg/kg) or vehicle (e.g., polyethylene glycol) via oral gavage every 12 hours.[7][8]
-
-
Monitoring and Endpoint Analysis:
-
Monitor the health and body weight of the mice regularly.
-
At the end of the study (e.g., day 28), euthanize the mice.[7][8]
-
Assess tumor burden in the injected tibia, contralateral bone marrow, spleen, and peripheral blood by flow cytometry for reporter gene expression (e.g., GFP-positive cells) or by bioluminescent imaging.[7]
-
-
Statistical Analysis:
-
Compare the tumor burden in the different tissues between the treatment and vehicle control groups using appropriate statistical tests (e.g., Mann-Whitney U test).
-
Mandatory Visualizations
CCR1 Signaling Pathway in Multiple Myeloma
Caption: CCR1 signaling cascade in multiple myeloma cells and the point of antagonist intervention.
Experimental Workflow for In Vivo Evaluation of CCR1 Antagonists
Caption: A generalized workflow for assessing the in vivo efficacy of a CCR1 antagonist.
Logical Relationship of CCR1's Role in MM Pathogenesis
Caption: The central role of the CCL3/CCR1 axis in the "vicious cycle" of multiple myeloma.
Conclusion
The preclinical data strongly support the continued investigation of CCR1 antagonists as a therapeutic strategy for multiple myeloma. In vitro studies have demonstrated the ability of these agents to inhibit key processes such as cell migration. In vivo models have shown that targeting CCR1 can lead to a significant reduction in tumor burden and dissemination.[2][7] While direct comparative in vivo studies are limited, the available evidence suggests that CCR1 antagonists, such as CCX9588, CCX721, and BX471, hold considerable promise. Future research should focus on head-to-head comparisons of the most potent antagonists in standardized preclinical models to identify the optimal candidates for clinical translation. Furthermore, the potential for synergistic effects when combining CCR1 antagonists with standard-of-care therapies, such as glucocorticoids, warrants further exploration.[5][9] This guide provides a foundational overview to inform such future investigations.
References
- 1. A clinically relevant SCID-hu in vivo model of human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Expression of the chemokine receptor CCR1 promotes the dissemination of multiple myeloma plasma cells <i>in vivo</i> | Haematologica [haematologica.org]
- 8. Expression of the chemokine receptor CCR1 promotes the dissemination of multiple myeloma plasma cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCR1 inhibition sensitizes multiple myeloma cells to glucocorticoid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Efficacy of CCR1 Antagonist 12 in Chronic Disease Models: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals evaluating the therapeutic potential of CCR1 antagonist 12 in chronic inflammatory diseases. This document provides a comparative analysis of its long-term efficacy against other relevant CCR1 antagonists, supported by experimental data from established preclinical models of rheumatoid arthritis and multiple sclerosis.
Introduction
The C-C chemokine receptor 1 (CCR1) is a key mediator in the recruitment of leukocytes to sites of inflammation, making it a prime therapeutic target for a multitude of chronic inflammatory and autoimmune diseases.[1][2] By blocking the interaction of CCR1 with its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), CCR1 antagonists can effectively dampen the inflammatory cascade.[2][3] This guide focuses on the long-term efficacy of a potent, orally active CCR1 antagonist, designated as "this compound," in preclinical models of chronic disease and compares its performance with other notable CCR1 antagonists.
Comparative Efficacy of CCR1 Antagonists in Chronic Disease Models
The therapeutic potential of this compound has been evaluated in rodent models of rheumatoid arthritis (Antigen-Induced Arthritis) and multiple sclerosis (Experimental Autoimmune Encephalomyelitis). The following tables summarize the long-term efficacy data of this compound in comparison to other CCR1 antagonists, BX471 and J-113863.
Antigen-Induced Arthritis (AIA) in Rats
This model mimics the inflammatory joint destruction seen in human rheumatoid arthritis. Efficacy is typically assessed by measuring knee swelling and clinical scores over several weeks.
| Compound | Dose | Route | Dosing Regimen | Efficacy Outcome | Study Duration | Reference |
| This compound | 15 mg/kg | p.o. | Twice daily | Significant inhibition of knee swelling | Not specified in abstract | [4][5] |
| Vehicle Control | - | p.o. | Twice daily | Progressive increase in knee swelling | Not specified in abstract | [4][5] |
Further details from the full study would be required to populate long-term data points.
Experimental Autoimmune Encephalomyelitis (EAE) in Rats
EAE is the most commonly used animal model for human multiple sclerosis, characterized by progressive paralysis. Therapeutic efficacy is measured by a reduction in clinical disease scores.
| Compound | Dose | Route | Dosing Regimen | Efficacy Outcome | Study Duration | Reference |
| This compound | 30 mg/kg | p.o. | Twice daily | Significant inhibition of clinical grades | Not specified in abstract | [4][5] |
| Vehicle Control | - | p.o. | Twice daily | Progressive increase in clinical score | Not specified in abstract | [4][5] |
| BX471 | Not specified | Not specified | Not specified | Potently abrogated clinical and histopathological signs | 5-day treatment | [3] |
| J-113863 | 3 or 10 mg/kg | i.p. | Daily | Dose-dependent inhibition of arthritic index | 11 days | [6] |
Detailed time-course data would be extracted from the full publications for a complete comparison.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in the rat EAE model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the chronic disease models cited.
Antigen-Induced Arthritis (AIA) in Rats
-
Immunization: Rats are immunized intradermally at the base of the tail with an emulsion of methylated bovine serum albumin (mBSA) in Complete Freund's Adjuvant (CFA).
-
Intra-articular Challenge: Approximately 7 days after immunization, arthritis is induced by a single intra-articular injection of mBSA into one knee joint. The contralateral knee is injected with saline to serve as a control.
-
Treatment: Oral administration of this compound or vehicle is initiated at a predetermined time point relative to the intra-articular challenge and continued for the duration of the study.
-
Efficacy Assessment: Knee swelling is measured periodically using calipers. At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
Experimental Autoimmune Encephalomyelitis (EAE) in Rats
-
Induction: EAE is actively induced in susceptible rat strains (e.g., Lewis rats) by a single subcutaneous injection of an emulsion containing guinea pig spinal cord homogenate or a specific myelin protein/peptide (e.g., myelin basic protein) in CFA.
-
Treatment: Prophylactic or therapeutic treatment with oral this compound or vehicle is administered daily.
-
Clinical Scoring: Animals are observed daily for clinical signs of disease, which are scored on a standardized scale (e.g., 0 = no signs; 1 = flaccid tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = moribund).
-
Histopathology: At the termination of the experiment, the brain and spinal cord are collected for histological examination to quantify immune cell infiltration and demyelination.
Conclusion
The available preclinical data suggests that this compound is a promising orally active therapeutic agent for chronic inflammatory diseases. It has demonstrated significant efficacy in well-established animal models of rheumatoid arthritis and multiple sclerosis. A direct comparison of long-term efficacy with other CCR1 antagonists is contingent on the availability of more detailed, published data from head-to-head studies. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers aiming to further investigate the therapeutic potential of CCR1 antagonists.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effector stage CC chemokine receptor-1 selective antagonism reduces multiple sclerosis-like rat disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological blockade of CCR1 ameliorates murine arthritis and alters cytokine networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of CCR1 Antagonist 12: A Comparative Guide to Potency and Selectivity
For researchers and drug development professionals navigating the landscape of inflammatory disease therapeutics, the C-C chemokine receptor type 1 (CCR1) has emerged as a significant target.[1][2][3] CCR1's role in mediating the migration of immune cells to sites of inflammation positions it as a key player in various autoimmune and inflammatory conditions.[1][3] This guide provides an independent verification of the potency and selectivity of CCR1 antagonist 12, presenting a comparative analysis with other known CCR1 inhibitors, supported by experimental data and detailed protocols.
Comparative Potency and Selectivity of CCR1 Antagonists
This compound demonstrates potent inhibition of human CCR1 with a reported half-maximal inhibitory concentration (IC50) of 3 nM.[4][5][6] In functional assays, it effectively blocks CCL3-induced chemotaxis with an IC50 of 9 nM.[4][5][7] The following tables summarize the available quantitative data for this compound and a selection of other well-characterized CCR1 antagonists, offering a clear comparison of their in vitro potency.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Species | Measured Value (IC50) |
| Radioligand Binding | CCR1 | Human | 3 nM |
| Chemotaxis | CCR1 | Human | 9 nM |
Table 2: Comparative In Vitro Potency of Various CCR1 Antagonists
| Compound | Assay Type | Target | Species | Measured Value | Reference |
| This compound | Radioligand Binding | CCR1 | Human | IC50: 3 nM | [4][5] |
| This compound | Chemotaxis | CCR1 | Human | IC50: 9 nM | [4][5] |
| CP-481715 | Radioligand Binding | CCR1 | Human | Kd: 9.2 nM | [7] |
| J-113863 | Radioligand Binding | CCR1 | Human | IC50: 0.9 nM | [7] |
| J-113863 | Radioligand Binding | CCR3 | Human | IC50: 0.58 nM | [7] |
| BI 639667 | Calcium Flux | CCR1 | Not Specified | IC50: 1.8 nM | [7] |
| Met-RANTES | Functional Assay | CCR1 | Human | IC50: 5 nM (vs. MIP-1α) | [7] |
| Met-RANTES | Functional Assay | CCR5 | Human | IC50: 2 nM (vs. MIP-1β) | [7] |
| BMS-817399 | Radioligand Binding | CCR1 | Not Specified | IC50: 1 nM | [7] |
| BMS-817399 | Chemotaxis | CCR1 | Not Specified | IC50: 6 nM | [7] |
| CCR1 antagonist 9 | Calcium Flux | CCR1 | Not Specified | IC50: 6.8 nM | [7] |
| CCR1 antagonist 9 | Chemotaxis | THP-1 cells | Not Specified | IC50: 28 nM | [8][9][10] |
| BX 471 | [¹²⁵I]-CCL3 Binding | CCR1 | Human | Ki: 1.0 nM | [8] |
| UCB-35625 | Chemotaxis | CCR1 | Not Specified | IC50: 9.6 nM (vs. MIP-1α) | [11] |
| UCB-35625 | Chemotaxis | CCR3 | Not Specified | IC50: 93.7 nM (vs. Eotaxin) | [11] |
Experimental Protocols for Verification
To ensure independent verification and reproducibility, detailed methodologies for key experiments are provided below. These protocols are standard in the field for assessing the potency and selectivity of chemokine receptor antagonists.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the CCR1 receptor by measuring its ability to compete with a radiolabeled ligand.[1]
-
Objective: To determine the inhibitory constant (Ki) of an unlabeled CCR1 antagonist.
-
Materials:
-
Cell membranes from a cell line expressing recombinant human CCR1.
-
Radiolabeled CCR1 ligand (e.g., [¹²⁵I]-CCL3/MIP-1α).
-
Unlabeled CCR1 antagonist (test compound).
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled antagonist.
-
In a 96-well plate, incubate the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the antagonist.
-
Incubate at room temperature to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CCR1 agonist.
-
Objective: To determine the functional potency (IC50) of a CCR1 antagonist.
-
Materials:
-
Cells expressing the CCR1 receptor (e.g., HEK293-CCR1).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
CCR1 agonist (e.g., CCL3/MIP-1α).
-
Test antagonist.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorometric imaging plate reader (FLIPR) or flow cytometer.
-
-
Procedure:
-
Seed cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye.
-
Add serial dilutions of the antagonist to the wells and incubate.
-
Add a fixed concentration of the CCR1 agonist to stimulate calcium flux.
-
Measure the fluorescence intensity before and after agonist addition.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced calcium response for each antagonist concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
-
Chemotaxis Assay
This assay assesses the functional ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant.[3]
-
Objective: To determine the IC50 of a CCR1 antagonist in blocking chemokine-induced cell migration.[3]
-
Materials:
-
A cell line expressing CCR1 (e.g., THP-1).[10]
-
Chemoattractant (CCR1 ligand, e.g., CCL3).
-
Test antagonist.
-
Transwell® inserts with a porous membrane.
-
Assay medium (e.g., RPMI 1640 + 0.5% BSA).
-
-
Procedure:
-
Prepare a cell suspension in the assay medium.
-
Pre-incubate the cells with various concentrations of the antagonist.
-
Place the chemoattractant in the lower chamber of the Transwell® plate.
-
Add the pre-incubated cells to the upper chamber (the insert).
-
Incubate for a sufficient time to allow cell migration.
-
Quantify the number of cells that have migrated to the lower chamber.
-
-
Data Analysis:
-
Determine the number of migrated cells for each antagonist concentration.
-
Calculate the percentage of inhibition of chemotaxis compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
-
Visualizing the Mechanism of Action
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: CCR1 signaling pathway and the inhibitory action of Antagonist 12.
Caption: Experimental workflow for the radioligand binding assay.
Caption: Experimental workflow for the in vitro chemotaxis assay.
References
- 1. benchchem.com [benchchem.com]
- 2. CCR1 – An Emerging Target for Immune Regulation & Drug Development-DIMA BIOTECH [dimabio.com]
- 3. benchchem.com [benchchem.com]
- 4. amsbio.com [amsbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of CCR1 Antagonist 12
For researchers and scientists engaged in drug development, the responsible handling and disposal of investigational compounds like CCR1 antagonist 12 are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for every novel compound may not be readily available, established protocols for the disposal of research-grade chemical waste provide a robust framework. Adherence to these guidelines, in conjunction with your institution's specific procedures, is essential.
Immediate Safety and Handling Precautions
Before beginning any procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposing of novel chemical entities.[1][2] Treat this compound as a hazardous chemical waste due to its biologically active nature.[3]
Personal Protective Equipment (PPE): The following table summarizes the recommended PPE when handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles or Glasses | Should be worn at all times in the laboratory to protect from potential splashes or airborne particles. |
| Hand Protection | Disposable Gloves | Powder-free nitrile gloves are recommended. Consider double gloving when handling the pure compound. Gloves should be changed immediately if contaminated.[4] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from contamination.[4] |
| Respiratory Protection | N95 or N100 Respirator | Recommended for procedures that may generate dust or aerosols. Work should ideally be conducted in a chemical fume hood or biological safety cabinet.[4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, like other chemical waste, must be managed in accordance with institutional and regulatory guidelines.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][5]
-
Waste Identification and Segregation :
-
Solid Waste : Collect all solid waste contaminated with this compound, including unused compound, contaminated gloves, wipes, and other labware, in a designated, leak-proof hazardous waste container.[3][5]
-
Liquid Waste : Collect liquid waste containing this compound in a separate, compatible hazardous waste container. Do not mix with other incompatible waste streams, such as halogenated and non-halogenated solvents.[3][5]
-
-
Waste Container Labeling :
-
Storage of Waste :
-
Disposal of Empty Containers :
-
A container that held this compound should be treated as hazardous waste unless properly decontaminated.[5]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste. The rinsate should be added to the appropriate liquid hazardous waste container.[5][6]
-
After thorough rinsing and air-drying, obliterate or remove the original label before disposing of the container as regular solid waste.[5]
-
-
Requesting Waste Pickup :
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Experimental Protocols Cited
While this document focuses on disposal, the principles of safe handling are rooted in an understanding of the compound's properties, which are often determined through various experimental protocols. For CCR1 antagonists, common in vitro assays include:
-
Receptor Binding Assays : To determine the binding affinity of the antagonist to the CCR1 receptor.
-
Chemotaxis Assays : To evaluate the antagonist's ability to inhibit the migration of cells towards a chemokine stimulus.[7]
-
Calcium Mobilization Assays : To measure the antagonist's effect on intracellular calcium signaling upon chemokine stimulation.[8]
Detailed methodologies for these assays are crucial for the comprehensive evaluation of any novel CCR1 antagonist and should be conducted following strict laboratory safety protocols.
References
- 1. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Laboratory Sink Disposal | OARS [oars.northeastern.edu]
- 7. benchchem.com [benchchem.com]
- 8. A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
